molecular formula C7H8N2O B140651 Benzohydrazide CAS No. 613-94-5

Benzohydrazide

Cat. No.: B140651
CAS No.: 613-94-5
M. Wt: 136.15 g/mol
InChI Key: WARCRYXKINZHGQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzohydrazide (CAS 613-94-5), also known as benzhydrazide or benzoic hydrazide, is an organic compound with the molecular formula C7H8N2O and a molecular weight of 136.15 g/mol . It serves as a versatile and valuable precursor in organic synthesis and medicinal chemistry research. Its primary research value lies in its role as a key building block for the synthesis of various nitrogen and oxygen-containing heterocycles, which are core structures in many biologically active molecules . For instance, this compound can be cyclized to create 1,3,4-oxadiazole derivatives, a privileged scaffold in drug discovery . It is also a fundamental starting material for preparing Schiff base hydrazones, which are investigated for their wide range of pharmacological properties . Recent research highlights the significant potential of this compound derivatives. A 2025 study reported a series of novel this compound derivatives containing a 4-aminoquinazoline moiety that demonstrated excellent broad-spectrum fungicidal activity in vitro and in vivo against agriculturally relevant pathogenic fungi, acting as potent succinate dehydrogenase (SDH) inhibitors . Furthermore, structure-activity relationship studies on substituted this compound derivatives have shown promising in vitro cytotoxicity against various human cancer cell lines, including melanoma, colon, breast, and lung cancers, indicating their potential as anticancer agents . Additional research has explored the use of this compound in synthesizing 2-phenyl-1,3,4-oxadiazole-amino acid derivatives, which exhibited notable antibacterial and antioxidant activities in bioassays . This product is intended for research purposes and laboratory use only. It is not approved for diagnostic, therapeutic, or any human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

benzohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N2O/c8-9-7(10)6-4-2-1-3-5-6/h1-5H,8H2,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WARCRYXKINZHGQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6020149
Record name Benzoyl hydrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6020149
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

136.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid; Soluble in water; [HSDB] White crystalline powder; [MSDSonline]
Record name Benzhydrazide
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/3846
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

Boiling Point

267 °C (decomposes)
Record name BENZHYDRAZIDE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2737
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Solubility

Sol in water and alc; slightly sol in ether, acetone, chloroform
Record name BENZHYDRAZIDE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2737
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Vapor Pressure

0.0000778 [mmHg], 7.8X10-5 mm Hg at 25 °C /Estimated/
Record name Benzhydrazide
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/3846
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.
Record name BENZHYDRAZIDE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2737
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Color/Form

Plates from water

CAS No.

613-94-5
Record name Benzoylhydrazine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=613-94-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzhydrazide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000613945
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzohydrazide
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=644
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Benzoic acid, hydrazide
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Benzoyl hydrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6020149
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Benzohydrazide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.009.423
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name BENZOIC HYDRAZIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LLW11ZWZ20
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name BENZHYDRAZIDE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2737
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Melting Point

115 °C
Record name BENZHYDRAZIDE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2737
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Foundational & Exploratory

A Technical Guide to the Synthesis of Benzohydrazide from Methyl Benzoate and Hydrazine Hydrate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthesis of benzohydrazide from methyl benzoate and hydrazine hydrate. This compound and its derivatives are pivotal intermediates in the development of various pharmaceutical compounds, exhibiting a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This document outlines detailed experimental protocols, presents a comparative analysis of reaction conditions, and illustrates the underlying chemical transformations.

Reaction Principle

The synthesis of this compound from methyl benzoate is a classic example of a nucleophilic acyl substitution reaction, specifically ammonolysis of an ester. In this reaction, the lone pair of electrons on the nitrogen atom of hydrazine acts as a nucleophile, attacking the electrophilic carbonyl carbon of methyl benzoate. This is followed by the elimination of a methanol molecule to yield the final product, this compound. The reaction is typically carried out by heating the reactants, often in the presence of a solvent like ethanol or methanol.

Experimental Protocols

Two primary methods for the synthesis of this compound from methyl benzoate are prevalent in the literature: conventional heating (reflux) and microwave-assisted synthesis. Both methods have demonstrated high yields and purity.

Conventional Heating Method

This traditional approach involves heating the reaction mixture under reflux for a specified period.

Materials:

  • Methyl benzoate

  • Hydrazine hydrate (80% or 99-100%)

  • Ethanol or Methanol (as solvent)

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle or water bath

  • Beaker

  • Buchner funnel and filter paper

  • Crystallizing dish

Procedure:

  • In a round-bottom flask, combine methyl benzoate and hydrazine hydrate. A common molar ratio is approximately 1:1.2 of methyl benzoate to hydrazine hydrate[1]. Some procedures utilize a larger excess of hydrazine hydrate[2].

  • Add a suitable solvent, such as ethanol or methanol, to the flask[3][4]. The solvent helps to dissolve the reactants and facilitate a homogeneous reaction.

  • Attach a reflux condenser to the flask and heat the mixture to reflux. The reaction time can vary from 2 to 10 hours, depending on the scale and specific conditions[1][2][4].

  • Monitor the reaction progress using Thin Layer Chromatography (TLC)[4].

  • After the reaction is complete, cool the mixture to room temperature. The product, this compound, will often precipitate as a white solid[1].

  • If precipitation does not occur spontaneously, the reaction mixture can be poured into cold water to induce crystallization.

  • Collect the solid product by vacuum filtration using a Buchner funnel.

  • Wash the crystals with cold water or a small amount of cold ethanol to remove any unreacted starting materials and impurities[1].

  • Dry the purified this compound crystals. The melting point of pure this compound is approximately 115 °C[1].

  • For further purification, the crude product can be recrystallized from a suitable solvent, such as ethanol or a mixture of ethanol and hexane[3][4].

Microwave-Assisted Method

Microwave irradiation offers a significant advantage by drastically reducing the reaction time while often maintaining high yields.

Materials:

  • Methyl benzoate

  • Hydrazine hydrate

  • Ethanol (optional)

  • Microwave-safe reaction vessel

  • Microwave synthesizer

Procedure:

  • Place methyl benzoate (e.g., 0.01 mol) and hydrazine hydrate (e.g., 0.012 mol) in a microwave-safe beaker[1].

  • The mixture can be subjected to microwave irradiation in stages. For instance, initially reflux at 350 W for 2 minutes[1].

  • Optionally, add a small amount of ethanol (e.g., 1 mL) and continue the microwave irradiation at a higher power (e.g., 500 W) for another minute[1].

  • After irradiation, cool the reaction mixture to room temperature, which should result in the formation of a white precipitate[1].

  • Wash the precipitate thoroughly with water and then dry it.

  • The product can be further purified by recrystallization from ethanol[1].

Data Presentation: Comparative Analysis of Reaction Conditions

The following table summarizes various reported conditions and outcomes for the synthesis of this compound, providing a clear comparison for process optimization.

Starting MaterialHydrazine Hydrate (Molar Eq.)SolventMethodReaction TimeTemperatureYield (%)Reference
Methyl benzoate1.2NoneConventional2 hoursRefluxNot Specified[1]
Methyl benzoate1.2EthanolMicrowave3 minutes350-500 WNot Specified[1]
Ethyl benzoateNot SpecifiedEthanolConventional8 hours78 °C66%[3]
Methyl benzoate~5EthanolConventional2 hours80 °C84%[4]
Ethyl 4-[(4-methylbenzyl)oxy] benzoate5Absolute EthanolConventional10 hoursReflux70%[2]

Visualizations

Reaction Mechanism

The synthesis proceeds through a nucleophilic acyl substitution mechanism.

reaction_mechanism methyl_benzoate Methyl Benzoate tetrahedral_intermediate Tetrahedral Intermediate methyl_benzoate->tetrahedral_intermediate Nucleophilic Attack hydrazine Hydrazine Hydrate hydrazine->tetrahedral_intermediate This compound This compound tetrahedral_intermediate->this compound Elimination methanol Methanol tetrahedral_intermediate->methanol

Caption: Nucleophilic acyl substitution mechanism for this compound synthesis.

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and purification of this compound.

experimental_workflow start Start reactants Mix Methyl Benzoate, Hydrazine Hydrate, & Solvent start->reactants reaction Heating (Reflux or Microwave) reactants->reaction cooling Cool Reaction Mixture reaction->cooling precipitation Precipitation / Crystallization cooling->precipitation filtration Vacuum Filtration precipitation->filtration washing Wash with Cold Solvent filtration->washing drying Dry the Product washing->drying purification Optional: Recrystallization drying->purification final_product Pure this compound drying->final_product If recrystallization is not needed purification->final_product

Caption: General experimental workflow for this compound synthesis.

Conclusion

The synthesis of this compound from methyl benzoate and hydrazine hydrate is a robust and efficient reaction that can be performed using either conventional heating or microwave-assisted methods. The choice of method may depend on the available equipment and desired reaction time. Proper control of reaction parameters and purification steps are crucial for obtaining a high yield of pure product. This guide provides the necessary technical details to aid researchers in the successful synthesis of this important chemical intermediate for applications in drug discovery and development.

References

An In-depth Technical Guide to the Physical and Chemical Properties of Benzohydrazide

Author: BenchChem Technical Support Team. Date: December 2025

Abstract: Benzohydrazide (C₇H₈N₂O) is an organic compound derived from benzoic acid and hydrazine.[1][2] It serves as a crucial intermediate in organic synthesis and is a foundational structure for a wide range of derivatives with significant applications in medicinal chemistry and drug development.[1][3] This document provides a comprehensive overview of the physical and chemical properties of this compound, detailed experimental protocols for its synthesis and derivatization, and a summary of its spectroscopic characteristics. The information is intended for researchers, scientists, and professionals in the field of drug development.

Physical and Chemical Properties

This compound is a white to beige, needle-like crystalline powder at room temperature.[2][4] It is functionally related to benzoic acid and is classified as a carbohydrazide.[2][5] The molecule's structure, featuring both a non-polar benzene ring and a polar hydrazide group, results in moderate solubility in water and good solubility in various organic solvents like ethanol and methanol.[1] Its solubility is influenced by temperature and the pH of the solution.[1]

Table 1: Physical and Chemical Properties of this compound

PropertyValueReferences
Molecular Formula C₇H₈N₂O[6]
Molecular Weight 136.15 g/mol [6][7]
Appearance White to beige needle-like crystals or powder[2][5]
Melting Point 112-115 °C[2][7][8][9]
Boiling Point ~250-267 °C (with decomposition)[2][9][10]
Density ~1.178 g/cm³ (estimate)[2][10]
pKa₁ 3.03 (+2) (at 25°C)[2][5][11]
pKa₂ 12.45 (+1) (at 25°C)[2][5][11]
Solubility Moderately soluble in water; soluble in alcohol; slightly soluble in ether, chloroform, benzene.[1][4][11] Good solubility in ethanol, methanol, and acetone.[1]

Spectroscopic Data

The structural features of this compound have been confirmed through various spectroscopic methods. The data provides characteristic signatures for the functional groups present in the molecule.

Table 2: Spectroscopic Data for this compound

TechniqueCharacteristic Peaks / SignalsReferences
FTIR (cm⁻¹) ~3325 (N-H), ~3078 (Ar-H), ~1635 (C=O), ~1597 (C=N, in derivatives)[12]
¹H NMR (DMSO-d₆, δ, ppm) 11.7-11.8 (s, 1H, enolic NH), 7.0-7.9 (m, 5H, aromatic), 3.6-3.8 (s, 3H, -OCH₃ in derivatives)[13][14]
¹³C NMR (DMSO-d₆, δ, ppm) ~162-163 (C=O), ~113-153 (aromatic carbons), ~145-147 (CH=N in derivatives)[13][14]
Mass Spectrometry (m/z) 136 (M⁺), 121 ([M-N₂H₃]⁺), 105 ([C₆H₅CO]⁺), 93, 77 ([C₆H₅]⁺), 65[6][12]

Experimental Protocols

This compound is a versatile precursor, and its synthesis and subsequent reactions are fundamental in many research applications.

This protocol describes a common laboratory method for synthesizing this compound via the reaction of an ester with hydrazine hydrate.[3][15]

Methodology:

  • Reaction Setup: Place 25 g (0.17 mol) of ethyl benzoate into a 200 mL three-neck flask and add 60 mL of ethanol. Stir the mixture to ensure homogeneity.

  • Addition of Hydrazine: Add 20 mL of hydrazine monohydrate to the flask.

  • Reflux: Heat the mixture to 78°C and maintain this temperature while stirring for 8 hours.[15]

  • Work-up: After cooling, pour the reaction solution into approximately 500 mL of water. Perform an extraction with ethyl acetate.

  • Washing: Separate the organic layer and wash it sequentially with a saturated aqueous sodium hydrogen carbonate solution and a saturated saline solution.[15]

  • Drying and Isolation: Dry the organic layer over magnesium sulfate, filter, and concentrate the filtrate to obtain a solid crude product.[15]

  • Purification: Recrystallize the solid from a mixed solvent system of ethanol and hexane to yield pure, white this compound.[15]

G Workflow: Synthesis of this compound cluster_reactants Reactants cluster_process Process cluster_product Product EthylBenzoate Ethyl Benzoate in Ethanol Reflux Heat & Stir (78°C, 8 hours) EthylBenzoate->Reflux Hydrazine Hydrazine Monohydrate Hydrazine->Reflux Workup Aqueous Work-up & Extraction Reflux->Workup Reaction Mixture Purification Drying, Concentration & Recrystallization Workup->Purification Crude Product Product Pure this compound Purification->Product

Workflow for the synthesis of this compound.

This compound readily undergoes condensation reactions with aldehydes or ketones to form Schiff bases (hydrazones), a class of compounds with significant biological activities.[14][16]

Methodology:

  • Dissolution: Dissolve this compound (0.02 mol) in 30 mL of ethanol in a round-bottomed flask.

  • Addition: Gradually add a solution of the desired aldehyde (e.g., 2-hydroxy-3-methoxy benzaldehyde, 0.02 mol) dissolved in 10 mL of ethanol.[16]

  • Reflux: Heat the reaction mixture under reflux for approximately 5 hours.[16]

  • Isolation and Purification: Cool the mixture to allow the product to precipitate. Collect the solid by filtration and recrystallize it from ethanol to obtain the pure Schiff base.[16]

G Reaction: this compound to Schiff Base This compound This compound Plus + This compound->Plus Aldehyde Aldehyde / Ketone (R-CHO) Reaction Condensation (Ethanol, Reflux) Aldehyde->Reaction Plus->Aldehyde SchiffBase Schiff Base (Hydrazone) Reaction->SchiffBase Plus2 + SchiffBase->Plus2 Water H₂O Plus2->Water

General scheme for Schiff base formation.

Applications in Drug Development

This compound is a key pharmacophore, and its derivatives are extensively studied for a wide range of therapeutic applications. The hydrazide-hydrazone scaffold (–CONH–N=CH–) is a cornerstone for the development of new drugs.[17] These compounds have demonstrated a broad spectrum of biological activities.

Key Biological Activities:

  • Antimicrobial: Derivatives show potent activity against various bacterial strains (e.g., Staphylococcus aureus, E. coli) and fungal species (Aspergillus niger).[14][18]

  • Antitubercular: this compound derivatives are investigated as agents against Mycobacterium tuberculosis, with some showing promise in overcoming drug resistance.[14]

  • Anticancer: Certain this compound compounds have been evaluated for their cytotoxic activity against human cancer cell lines.[3]

  • Anti-inflammatory and Analgesic: The scaffold is present in molecules with anti-inflammatory and pain-relieving properties.[1][17]

  • Anticonvulsant: Research has explored the potential of these derivatives in managing seizures.[3][17]

This compound also serves as an intermediate in the synthesis of established Active Pharmaceutical Ingredients (APIs) such as Azelastine.[2]

G Applications of this compound in Drug Development cluster_derivatives Chemical Derivatization cluster_activities Biological Activities Core This compound Core Structure SchiffBases Schiff Bases (Hydrazones) Core->SchiffBases Oxadiazoles 1,3,4-Oxadiazoles Core->Oxadiazoles Other Other Heterocycles Core->Other Antimicrobial Antimicrobial (Antibacterial, Antifungal) SchiffBases->Antimicrobial Antitubercular Antitubercular SchiffBases->Antitubercular Anticancer Anticancer Oxadiazoles->Anticancer AntiInflammatory Anti-inflammatory Other->AntiInflammatory Anticonvulsant Anticonvulsant Other->Anticonvulsant

References

An In-depth Technical Guide to Benzohydrazide: Molecular Structure, Properties, and Characterization

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of benzohydrazide (C₇H₈N₂O), a key chemical intermediate and structural motif in medicinal chemistry. The document details its molecular structure, physicochemical properties, and the experimental protocols used for its synthesis and characterization.

Core Molecular Properties and Identifiers

This compound is an organic compound featuring a benzene ring bonded to a hydrazide functional group.[1] Its key quantitative data and identifiers are summarized below.

PropertyDataReference(s)
Molecular Formula C₇H₈N₂O
Linear Formula C₆H₅CONHNH₂
Molecular Weight 136.15 g/mol
Average Molecular Weight 136.154 g/mol [1]
Monoisotopic Molecular Weight 136.063662883 Da[2]
IUPAC Name This compound[2]
CAS Number 613-94-5
Physical Form White powder[1]
Melting Point 112-115 °C[1]
SMILES NNC(=O)c1ccccc1
InChI Key WARCRYXKINZHGQ-UHFFFAOYSA-N

Molecular Structure and Visualization

This compound consists of a phenyl group attached to the carbonyl carbon of a hydrazide moiety (-CONHNH₂). This structure provides both hydrogen bond donors (-NH, -NH₂) and a hydrogen bond acceptor (C=O), which are crucial for its interaction with biological targets. The presence of the aromatic ring and the reactive hydrazide group makes it a versatile precursor for the synthesis of a wide range of heterocyclic compounds and Schiff bases.

Caption: 2D structure of the this compound molecule.

Experimental Protocols

This section details common experimental procedures for the synthesis and characterization of this compound.

This compound is commonly synthesized via the hydrazinolysis of a benzoic acid ester, such as methyl benzoate or ethyl benzoate. Both conventional heating and microwave-assisted methods are effective.[1][3]

Protocol: Synthesis from Methyl Benzoate and Hydrazine Hydrate [1][3]

  • Reaction Setup: In a round-bottom flask, combine methyl benzoate (1.0 eq) and ethanol.

  • Addition of Hydrazine: Add hydrazine hydrate (1.2-2.5 eq) to the mixture with stirring.

  • Heating:

    • Conventional Method: Reflux the reaction mixture for 2-8 hours.[1][3] The reaction progress can be monitored using Thin-Layer Chromatography (TLC).

    • Microwave Method: Subject the mixture to microwave irradiation (e.g., 350-500 W) for a total of 3-10 minutes, often with intermittent stirring or cooling.[1][4]

  • Isolation: After cooling the reaction mixture to room temperature, a white precipitate of this compound forms.

  • Purification: Filter the solid product and wash it thoroughly with cold water to remove excess hydrazine hydrate and other water-soluble impurities.

  • Recrystallization: Further purify the crude product by recrystallization from a suitable solvent, such as ethanol, to obtain pure, crystalline this compound.[1]

  • Drying: Dry the purified crystals under vacuum.

Synthesis_Workflow start Start Materials: - Methyl Benzoate - Hydrazine Hydrate - Ethanol mix Mix Reagents in Round-Bottom Flask start->mix heat Heating Step mix->heat reflux Conventional Reflux (2-8 hours) heat->reflux Option 1 microwave Microwave Irradiation (3-10 minutes) heat->microwave Option 2 cool Cool to Room Temperature (Precipitation Occurs) reflux->cool microwave->cool filter Filter Solid Product cool->filter wash Wash with Cold Water filter->wash recrystallize Recrystallize from Ethanol wash->recrystallize dry Dry Under Vacuum recrystallize->dry product Pure this compound dry->product

Caption: General workflow for the synthesis of this compound.

The identity and purity of synthesized this compound are confirmed using various spectroscopic techniques.[5]

Protocol: Analytical Characterization

  • Fourier-Transform Infrared (FTIR) Spectroscopy:

    • Methodology: Prepare a sample, typically as a KBr pellet, and record the spectrum.

    • Expected Peaks: A detailed vibrational analysis of this compound has been performed.[6][7] Key characteristic absorption bands include: N-H stretching vibrations (typically in the 3200-3400 cm⁻¹ region), a strong C=O (Amide I) stretching band around 1640-1680 cm⁻¹, and C=C stretching bands for the aromatic ring around 1500-1600 cm⁻¹.[8]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • Methodology: Dissolve the sample in a deuterated solvent (e.g., DMSO-d₆) and record ¹H and ¹³C NMR spectra.[9]

    • Expected ¹H NMR Signals: Signals corresponding to the aromatic protons (multiplet, ~7.4-8.0 ppm), the N-H protons of the hydrazide group (broad singlets), with chemical shifts that can vary depending on solvent and concentration.[2][9]

    • Expected ¹³C NMR Signals: Signals for the carbonyl carbon (~165 ppm) and distinct signals for the aromatic carbons.[9][10]

  • Mass Spectrometry (MS):

    • Methodology: Analyze the sample using a technique like Electron Ionization (EI) Mass Spectrometry.[11]

    • Expected Fragmentation: The mass spectrum will show a molecular ion peak [M]⁺ corresponding to the molecular weight of this compound (m/z = 136). Common fragmentation patterns in organic molecules involve the cleavage of the weakest bonds.[12][13] For this compound, key fragments may arise from the cleavage of the C(O)-NHNH₂ bond, leading to the benzoyl cation (C₆H₅CO⁺, m/z = 105), and the loss of the amino group, leading to a fragment at m/z = 120.

  • X-ray Crystallography:

    • Methodology: This technique provides definitive proof of structure by determining the precise arrangement of atoms in a single crystal. While the crystal structures of numerous this compound derivatives have been determined and deposited in databases like the Cambridge Crystallographic Data Centre (CCDC)[14][15][16], specific crystallographic data for the parent this compound molecule was not identified in the consulted search results. The protocol involves growing a suitable single crystal and analyzing it using an X-ray diffractometer.

Characterization_Workflow product Synthesized This compound analysis Spectroscopic Analysis product->analysis ftir FTIR Spectroscopy (Functional Groups: C=O, N-H) analysis->ftir nmr NMR Spectroscopy (¹H & ¹³C) (Proton/Carbon Environment) analysis->nmr ms Mass Spectrometry (Molecular Weight & Fragmentation) analysis->ms xrd X-ray Crystallography (3D Atomic Arrangement) (If single crystal available) analysis->xrd data Structural Confirmation & Purity Assessment ftir->data nmr->data ms->data xrd->data

Caption: Analytical workflow for this compound characterization.

Role in Drug Discovery and Development

This compound itself is not typically the final active pharmaceutical ingredient. Instead, its molecular structure serves as a valuable pharmacophore —a core structural scaffold that can be chemically modified to produce a wide array of derivatives with diverse biological activities.[1] The hydrazide moiety is readily condensed with various aldehydes and ketones to form hydrazones, which are a prominent class of compounds in medicinal chemistry.[1]

Derivatives of this compound have been investigated for numerous therapeutic applications, including:

  • Antimicrobial Agents: Showing activity against bacteria and fungi.[5]

  • Anticancer Agents: Acting as inhibitors for targets like Epidermal Growth Factor Receptor (EGFR) kinase.[17]

  • Antitubercular Agents: The hydrazide group is a key feature in several anti-mycobacterial drugs.[9]

  • Anticonvulsant and Anti-inflammatory Agents. [1][17]

The development process involves using the this compound core and attaching different chemical groups to optimize binding to a biological target, improve pharmacokinetic properties, and reduce toxicity.

Pharmacophore_Concept cluster_core Core Scaffold cluster_derivatives Bioactive Derivatives core This compound (C₇H₈N₂O) synthesis Chemical Synthesis (e.g., Condensation with Aldehydes) core->synthesis d1 Antimicrobial Agents d2 Anticancer Agents (e.g., EGFR Inhibitors) d3 Antitubercular Agents d4 Anticonvulsant Agents d5 Other Therapeutic Targets synthesis->d1 Modification 1 synthesis->d2 Modification 2 synthesis->d3 Modification 3 synthesis->d4 Modification 4 synthesis->d5 Modification n

Caption: this compound as a core scaffold for developing bioactive agents.

References

An In-depth Technical Guide to Benzohydrazide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: Benzohydrazide, a versatile organic compound, serves as a crucial building block in the synthesis of a wide array of heterocyclic compounds. Its derivatives have garnered significant attention in medicinal chemistry due to their diverse and potent biological activities. This guide provides a comprehensive overview of this compound, including its fundamental properties, synthesis protocols, and its pivotal role in the development of novel therapeutic agents.

Core Identification: CAS Number and IUPAC Name

  • IUPAC Name: this compound[1]

  • CAS Number: 613-94-5[1][2][3][4][5]

Physicochemical Properties of this compound

This compound is a white crystalline powder.[1] Its key quantitative properties are summarized in the table below for easy reference.

PropertyValueSource(s)
Molecular Formula C₇H₈N₂O[1][3][5][6]
Molecular Weight 136.15 g/mol [1][3][6]
Melting Point 112-115 °C[1][2][6]
Boiling Point 267 °C (decomposes)[1]
logP (Octanol-Water Partition Coefficient) 0.19[1]
pKa (Conjugate Acid) 3.03 at 20 °C[1]
Solubility Soluble in water and alcohol; slightly soluble in ether, acetone, and chloroform.[1]

Synthesis of this compound: Experimental Protocols

This compound is commonly synthesized via the hydrazinolysis of an ester, typically methyl benzoate or ethyl benzoate, with hydrazine hydrate. Both conventional heating and microwave irradiation methods have been effectively employed.

Protocol 1: Conventional Synthesis via Reflux

This method involves the reaction of an ester of benzoic acid with hydrazine hydrate under reflux.

  • Materials:

    • Methyl benzoate (or Ethyl benzoate)

    • Hydrazine hydrate (e.g., 64% or 80% solution)

    • Ethanol

  • Procedure:

    • To a round-bottom flask, add methyl benzoate (1.0 eq) and ethanol.[6][7]

    • Add hydrazine hydrate (1.2 eq) to the mixture.[6]

    • Heat the reaction mixture under reflux for 2 to 8 hours.[6][7][8] The reaction progress can be monitored using Thin Layer Chromatography (TLC).

    • After completion, cool the reaction mixture to room temperature, which should result in the formation of a white precipitate.[6]

    • Filter the precipitate and wash it thoroughly with water to remove excess hydrazine hydrate.[6]

    • The crude product can be further purified by recrystallization from ethanol to yield white crystals of this compound.[6][7]

Protocol 2: Microwave-Assisted Synthesis

Microwave irradiation offers a more rapid and efficient alternative to conventional heating.

  • Materials:

    • Methyl benzoate

    • Hydrazine hydrate

    • Ethanol (for post-irradiation addition)

  • Procedure:

    • In a microwave-safe vessel, mix methyl benzoate (1.0 eq) and hydrazine hydrate (1.2 eq).[6]

    • Irradiate the mixture in a microwave reactor at 350 W for 2 minutes.[6]

    • Add a small amount of ethanol (e.g., 1 mL) and subject the mixture to further microwave irradiation at 500 W for one more minute.[6]

    • The resulting white precipitate is then washed thoroughly with water and dried.[6]

    • Further purification can be achieved by recrystallization from ethanol.[6]

G General Workflow for this compound Synthesis cluster_reactants Reactants cluster_process Reaction Process cluster_workup Purification cluster_product Final Product A Methyl Benzoate C Mixing in Solvent (e.g., Ethanol) A->C B Hydrazine Hydrate B->C D Heating (Conventional Reflux or Microwave) C->D Reaction E Cooling & Precipitation D->E F Filtration & Washing E->F G Recrystallization F->G H Pure this compound G->H

Caption: Workflow of this compound synthesis from methyl benzoate and hydrazine hydrate.

Applications in Drug Development and Medicinal Chemistry

This compound is a privileged scaffold in medicinal chemistry, serving as a precursor for a multitude of derivatives with a broad spectrum of pharmacological activities.[6] The hydrazide-hydrazone functional group is key to its utility, allowing for the synthesis of Schiff bases and various heterocyclic compounds.[6]

Key Biological Activities of this compound Derivatives:

  • Antimicrobial Agents: this compound derivatives have shown significant efficacy against various bacterial and fungal strains.[6][9][10] They are often synthesized by condensing this compound with different aldehydes to form Schiff bases, which are screened for antimicrobial properties.[9]

  • Antitubercular Activity: The hydrazide moiety is a critical component of the well-known antitubercular drug isoniazid.[11] Consequently, numerous this compound derivatives have been synthesized and investigated for their potential against Mycobacterium tuberculosis.[6][9] Molecular docking studies often target the InhA enzyme, a key component of the mycobacterial cell wall synthesis pathway.[12]

  • Anticancer Activity: Various derivatives have been evaluated for their cytotoxic effects against human cancer cell lines, including colon and cervical cancer.[6] The structural modifications on the this compound core allow for the tuning of anticancer potency.

  • Anti-inflammatory and Antioxidant Activity: this compound and its derivatives are recognized for their antioxidant properties, acting as free radical scavengers and metal chelators.[2][11] Some derivatives also exhibit anti-inflammatory effects.[6]

  • Other Activities: Research has also explored this compound derivatives for anticonvulsant, antimalarial, and antiviral applications.[6]

G This compound as a Precursor in Drug Discovery cluster_reaction Synthetic Transformations cluster_derivatives Resulting Scaffolds cluster_activities Biological Activities A This compound B Condensation with Aldehydes/Ketones A->B C Cyclization Reactions (e.g., with POCl₃) A->C D Schiff Bases (Hydrazones) B->D E 1,3,4-Oxadiazoles C->E F Antimicrobial D->F G Antitubercular D->G H Anticancer D->H E->F E->H I Antioxidant E->I

Caption: Role of this compound as a key intermediate for bioactive compounds.

Conclusion: this compound is a compound of significant interest to the scientific and drug development communities. Its straightforward synthesis and versatile reactivity make it an ideal starting material for creating large libraries of compounds for biological screening. The consistent emergence of this compound derivatives as potent agents in antimicrobial, anticancer, and antitubercular research underscores its enduring importance as a pharmacophore. Future research will likely continue to explore novel derivatives and their mechanisms of action to address unmet medical needs.

References

The Solubility Profile of Benzohydrazide in Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility of benzohydrazide in various organic solvents. A comprehensive understanding of its solubility is critical for applications in organic synthesis, pharmaceutical development, and materials science, where this compound serves as a versatile building block and an active pharmaceutical ingredient (API) intermediate. This document collates available quantitative and qualitative data, details a standard experimental protocol for solubility determination, and presents logical workflows to guide researchers.

Physicochemical Properties of this compound

This compound (C₇H₈N₂O) is a white to beige crystalline powder.[1][2] Its molecular structure, featuring a benzene ring and a hydrazide functional group, dictates its solubility characteristics, imparting both non-polar and polar attributes.

PropertyValueReference
Molecular Weight 136.15 g/mol [3]
Melting Point 112-114 °C[1]
pKa 3.03 (conjugate acid at 20 °C)[3]
Appearance White to beige needle-like crystals or powder[1][2]

Quantitative Solubility of this compound

The solubility of this compound is significantly dependent on the solvent and temperature.[4] Recent studies have systematically quantified its solubility in several pure and mixed solvent systems. The mole fraction solubility (x₁) of this compound in six common solvents was determined using the gravimetric method at temperatures ranging from 288.15 K to 328.15 K.[4]

The data reveals that this compound's solubility in the studied alcohols increases with temperature.[4] The order of solubility in these monosolvents is: methanol > ethanol > 1-propanol > 2-propanol > 1-butanol > water.[4]

Table 1: Mole Fraction Solubility (x₁) of this compound in Various Solvents at Different Temperatures (K) [4]

Temperature (K)MethanolEthanol1-Propanol2-Propanol1-ButanolWater
288.15 0.13890.10110.08170.07020.05980.0107
293.15 0.15830.11690.09490.08190.07010.0125
298.15 0.18010.13480.11010.09530.08190.0146
303.15 0.20450.15510.12740.11060.09540.0171
308.15 0.23190.17820.14730.12810.11090.0200
313.15 0.26270.20440.16990.14810.12870.0234
318.15 0.29730.23420.19570.17090.14910.0273
323.15 0.33610.26790.22510.19690.17250.0318
328.15 0.37960.30610.25860.22650.19930.0371

Data sourced from the Journal of Chemical & Engineering Data.[4]

Studies have also been conducted on binary solvent mixtures, such as methanol + water and ethanol + water, indicating that the solubility of this compound decreases with an increased mole fraction of water.

Qualitative Solubility Profile

While extensive quantitative data across all organic solvents is not available, qualitative assessments have been reported. This information is valuable for initial solvent screening in synthesis and purification processes.

Table 2: Qualitative Solubility of this compound in Various Organic Solvents

SolventSolubilityReference
Ethanol Good solubility[5]
Methanol Good solubility[5]
Acetone Good solubility, slightly soluble[3][5]
Ether Slightly soluble[1][3]
Chloroform Slightly soluble[1][3]
Benzene Slightly soluble[1]

Experimental Protocol: Gravimetric Solubility Determination

The following is a standard protocol for determining the equilibrium solubility of this compound in a given solvent, adapted from established gravimetric methods.[4]

Objective: To determine the equilibrium solubility of this compound in a specific solvent at various temperatures.

Materials:

  • This compound (analytical grade)

  • Selected solvents (analytical grade)

  • Jacketed glass vessel (isothermal)

  • Magnetic stirrer and stir bars

  • Thermostatic water bath

  • Analytical balance (±0.1 mg accuracy)

  • Drying oven

  • Syringe with filter (e.g., 0.45 µm PTFE)

Procedure:

  • Preparation of Saturated Solution:

    • Add an excess amount of solid this compound to a known mass of the chosen solvent in the jacketed glass vessel. The presence of excess solid is crucial to ensure equilibrium is reached.

    • Seal the vessel to prevent solvent evaporation.

  • Equilibration:

    • Place the vessel in the thermostatic water bath set to the desired temperature.

    • Stir the mixture continuously for a predetermined time (e.g., 24 hours) to ensure solid-liquid equilibrium is achieved. Preliminary experiments should be conducted to determine the optimal equilibration time.

  • Sampling and Analysis:

    • After equilibration, cease stirring and allow the undissolved solid to settle for at least 2 hours.

    • Carefully withdraw a sample of the supernatant using a pre-weighed syringe fitted with a filter to remove any solid particles.

    • Weigh the syringe containing the saturated solution to determine the mass of the collected sample.

  • Solvent Evaporation:

    • Transfer the collected sample to a pre-weighed vial.

    • Dry the sample in an oven at an appropriate temperature (e.g., 323 K) under vacuum until a constant weight is achieved, ensuring complete evaporation of the solvent.

  • Calculation:

    • Weigh the vial containing the dried this compound residue.

    • The mass of the dissolved this compound and the mass of the solvent in the sample can be calculated by subtraction.

    • The mole fraction solubility (x₁) is calculated using the following formula: x₁ = (m₁ / M₁) / [(m₁ / M₁) + (m₂ / M₂)] Where:

      • m₁ = mass of this compound

      • M₁ = molar mass of this compound (136.15 g/mol )

      • m₂ = mass of the solvent

      • M₂ = molar mass of the solvent

Visualized Workflows and Relationships

To further clarify the experimental and theoretical aspects of this compound solubility, the following diagrams are provided.

G Workflow for Gravimetric Solubility Determination cluster_prep Preparation cluster_equil Equilibration cluster_analysis Analysis cluster_calc Calculation A Add excess this compound to known mass of solvent B Seal vessel A->B C Place in thermostatic bath at constant temperature B->C D Stir continuously (e.g., 24h) C->D E Cease stirring and allow solid to settle (e.g., 2h) D->E F Withdraw supernatant with filtered syringe E->F G Weigh sample F->G H Dry sample in oven to constant weight G->H I Weigh dried residue H->I J Calculate mass of solute and solvent I->J K Calculate mole fraction solubility J->K

Caption: Experimental workflow for determining this compound solubility.

G Conceptual Solubility of this compound cluster_polar Polar Solvents cluster_inter Intermediate Polarity Solvents cluster_nonpolar Non-polar Solvents BH This compound (Amphiphilic Nature) Methanol Methanol BH->Methanol High Solubility Ethanol Ethanol BH->Ethanol High Solubility Water Water BH->Water Low Solubility Acetone Acetone BH->Acetone Good/Slight Solubility Benzene Benzene BH->Benzene Slight Solubility Chloroform Chloroform BH->Chloroform Slight Solubility Ether Ether BH->Ether Slight Solubility

Caption: Relationship between solvent polarity and this compound solubility.

References

Benzohydrazide as a Precursor in Organic Synthesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Benzohydrazide (C₇H₈N₂O), a carbohydrazide functionally related to benzoic acid, is a cornerstone building block in modern organic and medicinal chemistry.[1][2] Its unique structural features, particularly the reactive hydrazide moiety (-CONHNH₂), render it an exceptionally versatile precursor for the synthesis of a wide array of heterocyclic compounds and Schiff bases.[3] Derivatives of this compound have garnered significant attention due to their broad spectrum of pharmacological activities, including antimicrobial, anticancer, anti-inflammatory, and anticonvulsant properties.[1][4] This technical guide provides an in-depth overview of the synthesis of this compound and its application as a precursor in the development of key organic molecules, complete with experimental protocols, quantitative data, and workflow diagrams for researchers, scientists, and drug development professionals.

Synthesis of this compound

This compound is most commonly synthesized through the hydrazinolysis of an ester, typically a benzoate ester, with hydrazine hydrate.[1] This condensation reaction can be performed using conventional heating or accelerated via microwave irradiation.

Experimental Workflow: Synthesis of this compound

G cluster_start Starting Materials cluster_process Reaction cluster_method Method cluster_end Product & Purification MethylBenzoate Methyl Benzoate Reaction Reaction Vessel MethylBenzoate->Reaction HydrazineHydrate Hydrazine Hydrate HydrazineHydrate->Reaction Conventional Conventional Method (Reflux, 2h) Reaction->Conventional Microwave Microwave Method (350-500W, 3 min) Reaction->Microwave Precipitate White Precipitate Conventional->Precipitate Microwave->Precipitate FilterWash Filter & Wash (with Water) Precipitate->FilterWash Recrystallize Recrystallize (from Ethanol) FilterWash->Recrystallize Product This compound Recrystallize->Product

Caption: General workflow for the synthesis of this compound.

Experimental Protocols

Protocol 1.1: Conventional Synthesis

  • Combine methyl benzoate (0.01 mol, 1.35 mL) and hydrazine hydrate (0.012 mol, 0.58 mL) in a round-bottomed flask.[1]

  • Reflux the mixture for 2 hours.[1]

  • Cool the reaction mixture to room temperature, allowing a white precipitate to form.[1]

  • Filter the precipitate and wash thoroughly with water.[1]

  • Dry the product and recrystallize from ethanol to obtain pure this compound.[1]

Protocol 1.2: Microwave-Assisted Synthesis

  • Place methyl benzoate (0.01 mol, 1.35 mL) and hydrazine hydrate (0.012 mol, 0.583 mL) in a 100 mL beaker.[1]

  • Subject the mixture to microwave irradiation at 350 W for 2 minutes.[1]

  • Add 1 mL of ethanol and irradiate for an additional minute at 500 W.[1]

  • Collect the resulting white precipitate, wash thoroughly with water, and dry.[1]

  • Recrystallize the crude product from ethanol for purification.[1]

Applications in Heterocyclic Synthesis

This compound is a key intermediate for synthesizing various biologically active heterocyclic compounds. Its primary reaction pathways involve condensation with carbonyl compounds to form Schiff bases (hydrazones), which can then be cyclized, or direct cyclization with various reagents.

Synthesis of Schiff Bases (Benzohydrazones)

The condensation of this compound with aldehydes or ketones is a fundamental transformation that yields N'-benzylidenethis compound derivatives, commonly known as Schiff bases or hydrazones.[5] These compounds are noted for their wide range of biological activities.[5][6]

Experimental Workflow: Synthesis of Schiff Bases

G This compound This compound Reaction Condensation Reaction (e.g., Ethanol, Acetic Acid, Reflux) This compound->Reaction Aldehyde Aromatic Aldehyde or Ketone Aldehyde->Reaction Product Schiff Base (N'-Arylmethylenethis compound) Reaction->Product

Caption: Synthesis of Schiff bases from this compound.

Experimental Protocol

Protocol 2.1: General Synthesis of N'-Benzylidene-4-(tert-butyl)this compound Derivatives [4]

  • Dissolve 4-(tert-butyl)this compound in methanol.

  • Add a substituted aromatic aldehyde to the solution.

  • Add a catalytic amount of glacial acetic acid.

  • Reflux the mixture for 4-6 hours, monitoring the reaction progress with Thin Layer Chromatography (TLC).[4]

  • Upon completion, cool the mixture to allow the product to precipitate.

  • Filter, wash, and recrystallize the crude product to yield the pure Schiff base derivative.

Synthesis of 1,3,4-Oxadiazoles

2,5-Disubstituted-1,3,4-oxadiazoles are a prominent class of heterocyclic compounds synthesized from this compound. A common method involves the oxidative cyclization of Schiff base intermediates or the dehydrative cyclization of diacylhydrazines, which are formed from the reaction of this compound with carboxylic acids or their derivatives.[7][8]

Experimental Workflow: Synthesis of 1,3,4-Oxadiazoles```dot

G This compound This compound Reaction Reaction with Dehydrating Agent (e.g., POCl₃, Reflux) This compound->Reaction AminoAcid Amino Acid / Carboxylic Acid AminoAcid->Reaction Product 2,5-Disubstituted 1,3,4-Oxadiazole Reaction->Product

Caption: Versatility of this compound as a synthetic precursor.

Quantitative Data Summary

The following tables summarize quantitative data for the synthesis and biological evaluation of various this compound derivatives.

Table 1: Synthesis of Representative this compound Derivatives
Product ClassDerivative NameReagentsConditionsYield (%)Reference
Hydrazone(E)-N'-(3-bromo-4-hydroxy-5-methoxybenzylidene)-2-hydroxythis compound5-bromovanilin, Salicylic hydrazineMethanol, RT, 2-3h33.69[9]
1,3,4-Oxadiazole2,5-Disubstituted-1,3,4-oxadiazolesCarboxylic acids, this compoundDeoxo-Fluor reagent68-91[7]
1,3,4-Oxadiazole2,5-Disubstituted-1,3,4-oxadiazolesCarboxylic acids, AcylhydrazidesHATU, Burgess reagent70-93[7]
Pyrazole1-Phenyl-5-benzamidopyrazole-4-carbohydrazidesPyrazolo[3,4-d]1,3-oxazin-4-one, Hydrazine hydrate-70-90[10]
Table 2: Biological Activity of Selected this compound Derivatives
Derivative ClassCompound IDTarget/AssayActivity (IC₅₀ / MIC)Reference
AnticancerCompound 4 Human colon (HCT 116) cancer cell line1.88 ± 0.03 µM[1]
AnticancerCompound 5t Cytotoxic activity (HeLa, L1210 cells)660 nM[1]
AnticancerCompound 7 Human colorectal (HCT116) cancer cell line14.90 µM[1]
AnticancerCompounds 3b, 3c, 3d Human colon (HCT 15) cancer cell line13-15 µg/mL[1]
Urease InhibitorVarious N'-benzylidene-4-(t-Bu)benzohydrazidesIn vitro urease inhibition13.33 ± 0.58 µM to 251.74 ± 6.82 µM[4]
AntimicrobialCompound S3 E. colipMICec value of 15[5]
AntioxidantDerivatives 5(c-e), 5g, 5(i-j) DPPH, FRAP, TAC assays76% < RSA < 95.5% at 250 µg/ml[11]
AntitubercularCompound 4h Mycobacterium tuberculosis H37Rv>99% growth inhibition[12]
Table 3: Spectroscopic Data for a Representative this compound Derivative

(E)-N'-(3-bromo-4-hydroxy-5-methoxybenzylidene)-2-hydroxythis compound [9]

Spectroscopy Characteristic Peaks/Shifts
FTIR (cm⁻¹) 3356 (O-H), 3325 (N-H), 3078 (Ar-H), 1635 (C=O), 1597 (C=N)
¹³C-NMR (ppm) 190.43 (aldehyde C), 109.20-149.78 (aromatic C), 56.33 (CH₃)

| Mass Spec (m/z) | 152 (M+ for salicylic hydrazine intermediate), 121 (base peak, fragment) |

Conclusion

This compound is an indispensable precursor in organic synthesis, providing a reliable and efficient entry point to a multitude of high-value chemical entities. Its straightforward synthesis and high reactivity make it a preferred building block for constructing complex molecules, particularly Schiff bases and 1,3,4-oxadiazoles. The derivatives of this compound consistently demonstrate significant potential in drug discovery, with a wide range of documented biological activities. The protocols and data presented in this guide underscore the continued importance of this compound in advancing the fields of medicinal chemistry and materials science.

References

The Benzohydrazide Scaffold: A Versatile Core in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The benzohydrazide scaffold, a unique structural motif characterized by a benzene ring linked to a hydrazide functional group (-CONHNH₂), has emerged as a privileged core in medicinal chemistry. Its remarkable versatility and ability to interact with a wide array of biological targets have propelled the development of numerous derivatives with significant therapeutic potential. This technical guide delves into the profound biological significance of the this compound scaffold, offering a comprehensive overview of its diverse activities, mechanisms of action, and the experimental methodologies used in its evaluation.

Antimicrobial Activity: A Renewed Defense Against Microbial Threats

The rise of antimicrobial resistance necessitates the urgent discovery of novel therapeutic agents. This compound derivatives have demonstrated considerable promise in this arena, exhibiting broad-spectrum activity against various pathogenic bacteria and fungi.

Antibacterial Activity

This compound derivatives have been extensively investigated for their efficacy against both Gram-positive and Gram-negative bacteria. The mechanism of action often involves the inhibition of essential microbial enzymes or disruption of cell wall integrity.[1]

A series of substituted this compound derivatives were synthesized and evaluated for their in vitro antibacterial activity against Staphylococcus aureus (Gram-positive) and Escherichia coli (Gram-negative). Notably, (E)-4-chloro-Nʹ-(thiophen-2-ylmethylene)this compound demonstrated significant activity against E. coli. Further studies have explored derivatives against a panel of bacteria including Enterococcus faecalis, Bacillus subtilis, diphtheroids, Salmonella enterica, Serratia marcescens, Pseudomonas aeruginosa, and Klebsiella pneumoniae, with many showing desirable antibacterial activities.[2][3]

Antifungal Activity

The this compound scaffold is also a key component in the development of novel antifungal agents. Several derivatives have shown potent activity against clinically relevant fungal strains like Aspergillus niger and Candida albicans.[4] For instance, (E)-4-chloro-Nʹ-(thiophen-2-ylmethylene)this compound displayed marked antifungal potential against A. niger. A recent study on this compound derivatives bearing a 4-aminoquinazoline moiety identified compounds with extraordinary fungicidal activities against eight agricultural phytopathogenic fungi.[5] The mechanism for some of these compounds involves the inhibition of succinate dehydrogenase (SDH), a crucial enzyme in the fungal respiratory chain.[5]

Antimycobacterial Activity

Several this compound derivatives have been identified as potent inhibitors of Mycobacterium tuberculosis, the causative agent of tuberculosis.[6] Molecular docking studies have suggested that these compounds may target the enoyl acyl carrier protein reductase (InhA), a key enzyme in the mycobacterial fatty acid synthesis pathway.[7]

Table 1: Summary of Antimicrobial Activity of Selected this compound Derivatives

Compound/DerivativeTarget Organism(s)Activity MetricValueReference(s)
(E)-4-chloro-Nʹ-(thiophen-2-ylmethylene)this compound (S3)E. colipMICec15
(E)-4-chloro-Nʹ-(thiophen-2-ylmethylene)this compound (S3)A. nigerpMICan>14
N'-((2-Chloroquinolin-3-yl) methylene)-2-methoxythis compoundVarious BacteriaInhibition Zone11 - 42 mm (at 80 mg/mL)[2]
Compound A6 (with 3,4-difluorophenyl group)Colletotrichum gloeosporioidesEC500.71 µg/mL[5]
Compound A11 Colletotrichum gloeosporioidesEC500.40 µg/mL[5]
Compound A17 Colletotrichum gloeosporioidesEC500.42 µg/mL[5]
Compound A6 Rhizoctonia solaniIC50 (SDH inhibition)11.02 µM[5]

Anticancer Activity: Targeting the Hallmarks of Cancer

The this compound scaffold has proven to be a valuable template for the design of novel anticancer agents, with derivatives exhibiting cytotoxicity against a range of cancer cell lines.[6]

EGFR Kinase Inhibition

One of the key mechanisms underlying the anticancer activity of certain this compound derivatives is the inhibition of the Epidermal Growth Factor Receptor (EGFR) kinase.[8] Overexpression of EGFR is a common feature in many solid tumors, making it a prime target for cancer therapy.[8] A series of novel this compound derivatives containing dihydropyrazoles were synthesized and evaluated as potential EGFR kinase inhibitors.[8] Compound H20 from this series exhibited potent antiproliferative activity against A549, MCF-7, HeLa, and HepG2 cancer cell lines with low micromolar to nanomolar IC50 values, and a potent EGFR inhibition activity.[8]

Cytotoxic Activity Against Various Cancer Cell Lines

This compound derivatives have demonstrated a broad spectrum of cytotoxic activity. For example, certain derivatives have been screened for their in-vitro cytotoxicity against human lung carcinoma cell lines (A-549).[6] Other studies have reported the evaluation of this compound analogs against the human leukemia K562 cell line.[9] Furthermore, dimethoxy derivatives of salicylaldehyde benzoylhydrazone have shown potent activity against leukemic cell lines at low micro- and nanomolar concentrations, with some exhibiting exceptional selectivity for cancer cells over normal cells.[10][11]

Table 2: Summary of Anticancer Activity of Selected this compound Derivatives

Compound/DerivativeCancer Cell Line(s)Activity MetricValueReference(s)
Compound H20 A549 (Lung)IC500.46 µM[8]
Compound H20 MCF-7 (Breast)IC500.29 µM[8]
Compound H20 HeLa (Cervical)IC500.15 µM[8]
Compound H20 HepG2 (Liver)IC500.21 µM[8]
Compound H20 EGFR KinaseIC500.08 µM[8]
Compound 2a A-549 (Lung)-Moderate to significant inhibitory activity[6]
Compound 20 HCT116 (Colon)IC5019 µg/cm³[6]
Compound 20 MCF-7 (Breast)IC5018 µg/cm³[6]
Compound 6g K562 (Leukemia)GI50~50 µM[9]

Antiviral Activity: Combating Viral Infections

The this compound scaffold has also been explored for its potential in developing antiviral agents.

New nitrogen-containing derivatives of betulinic and betulonic acids, including N'-benzalhydrazides, were synthesized and evaluated for their antiviral activities.[12][13] Betulinic acid hydrazide demonstrated antiviral activity against HIV-1 and also inhibited the replication of herpes simplex type I virus.[12][13] Another study identified a benzamide derivative, AH0109, that exhibits potent anti-HIV-1 activity by inhibiting both reverse transcription and viral cDNA nuclear import.[14] This compound was also effective against HIV-1 strains resistant to several routinely used antiretroviral drugs.[14] Furthermore, some this compound derivatives have shown activity against the tobacco mosaic virus (TMV).[15]

Table 3: Summary of Antiviral Activity of Selected this compound Derivatives

Compound/DerivativeVirusActivity MetricValueReference(s)
Betulinic acid hydrazideHIV-1-Showed antiviral activity[12][13]
Betulinic acid hydrazideHerpes Simplex Virus Type I-Inhibited replication[12][13]
AH0109HIV-1 (C8166 T cells)EC500.7 µM[14]
Compound 29 HIV-2 strain RODIC50< 1 µg/cm³[6]

Anti-inflammatory and Antioxidant Activities

Beyond their antimicrobial and anticancer properties, this compound derivatives have also been investigated for their anti-inflammatory and antioxidant effects.

Anti-inflammatory Activity

Certain p-aminobenzoic acid (PABA) derivatives functionalized with a hydrazide moiety have been shown to possess anti-inflammatory properties by inhibiting the production of nitric oxide.[16] One such derivative, 14 , was found to be significantly more potent than the parent compound.[16]

Antioxidant Activity

Many this compound derivatives exhibit potent antioxidant activity, which is often attributed to their ability to scavenge free radicals and chelate metals.[17] The antioxidant potential of these compounds is commonly evaluated using assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging method. The presence of hydroxyl groups on the this compound scaffold is believed to contribute significantly to their antioxidant capacity.[17]

Table 4: Summary of Anti-inflammatory and Antioxidant Activity

Compound/DerivativeActivityAssayKey FindingReference(s)
Compound 14 Anti-inflammatoryGriess Assay (NO production)~4 times more potent than DAB-1[16]
Compound S3 AntioxidantDPPH radical scavengingHighest radical scavenging activity (64.7±3.4%)
4-hydroxyhydrazide-hydrazonesAntioxidantDPPH AssayModerate radical-scavenging capacities (31% to 46%)[17]

Experimental Protocols

The biological evaluation of this compound derivatives involves a range of standardized experimental protocols. Below are generalized methodologies for key assays mentioned in the literature.

General Synthesis of this compound Derivatives

A common method for synthesizing this compound derivatives, particularly Schiff bases, involves the condensation reaction between a substituted this compound and an appropriate aldehyde or ketone, often under reflux with a catalytic amount of acid.[1]

  • Conventional Method: A mixture of an ester (e.g., methyl benzoate) and hydrazine hydrate is refluxed for several hours. The resulting precipitate (this compound) is then filtered, washed, and can be further reacted with an aldehyde or ketone to form the final derivative.[6]

  • Microwave-Assisted Synthesis: This method significantly reduces reaction times. A mixture of the ester and hydrazine hydrate is subjected to microwave irradiation for a few minutes to yield the this compound.[6][17]

Antimicrobial Activity Assays
  • Agar Well Diffusion Method: This method is used to assess the antimicrobial activity of the synthesized compounds.

    • A standardized inoculum of the test microorganism is uniformly spread on the surface of a sterile agar plate.

    • Wells are created in the agar using a sterile cork borer.

    • A specific concentration of the test compound dissolved in a suitable solvent (e.g., DMSO) is added to the wells.

    • The plates are incubated under appropriate conditions.

    • The diameter of the zone of inhibition around each well is measured to determine the antimicrobial activity.[2]

  • Minimum Inhibitory Concentration (MIC): This is a quantitative assay to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism. It is typically performed using broth microdilution or agar dilution methods.

Anticancer Activity Assay
  • MTT Assay: This colorimetric assay is widely used to assess the cytotoxic effects of compounds on cancer cell lines.[6][8]

    • Cancer cells are seeded in 96-well plates and allowed to attach overnight.

    • The cells are then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 or 72 hours).

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well.

    • Living cells with active mitochondrial reductase enzymes convert the yellow MTT to a purple formazan product.

    • The formazan crystals are dissolved in a suitable solvent (e.g., DMSO).

    • The absorbance of the solution is measured using a microplate reader at a specific wavelength. The IC50 value (the concentration of the compound that inhibits cell growth by 50%) is then calculated.[8]

Antioxidant Activity Assay
  • DPPH Radical Scavenging Assay: This assay measures the ability of a compound to act as a free radical scavenger.[17]

    • A solution of DPPH in a suitable solvent (e.g., ethanol or methanol) is prepared.

    • Various concentrations of the test compound are added to the DPPH solution.

    • The mixture is incubated in the dark for a specific period.

    • The decrease in absorbance of the DPPH solution is measured spectrophotometrically at its maximum absorption wavelength (around 517 nm).

    • The percentage of radical scavenging activity is calculated by comparing the absorbance of the test sample with that of a control (DPPH solution without the test compound). Ascorbic acid is often used as a standard antioxidant.

Visualizing the Mechanisms and Workflows

To better understand the biological context and experimental procedures, the following diagrams illustrate key pathways and workflows.

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_downstream Downstream Signaling EGFR EGFR RAS_RAF_MEK_ERK RAS-RAF-MEK-ERK Pathway EGFR->RAS_RAF_MEK_ERK Activates PI3K_AKT_mTOR PI3K-AKT-mTOR Pathway EGFR->PI3K_AKT_mTOR Activates EGF EGF EGF->EGFR Binds This compound This compound Derivative (e.g., H20) This compound->EGFR Inhibits Proliferation Cell Proliferation, Survival, Angiogenesis RAS_RAF_MEK_ERK->Proliferation PI3K_AKT_mTOR->Proliferation

Caption: EGFR signaling pathway and inhibition by this compound derivatives.

MTT_Assay_Workflow start Start cell_seeding Seed cancer cells in 96-well plate start->cell_seeding treatment Treat cells with This compound derivatives cell_seeding->treatment incubation Incubate for 48-72 hours treatment->incubation add_mtt Add MTT reagent incubation->add_mtt formazan_formation Living cells convert MTT to formazan add_mtt->formazan_formation dissolve Dissolve formazan crystals (DMSO) formazan_formation->dissolve measure_absorbance Measure absorbance at ~570 nm dissolve->measure_absorbance calculate_ic50 Calculate IC50 values measure_absorbance->calculate_ic50 end End calculate_ic50->end

Caption: Workflow of the MTT assay for cytotoxicity evaluation.

Fungal_SDH_Inhibition cluster_tca TCA Cycle cluster_etc Electron Transport Chain Succinate Succinate SDH Succinate Dehydrogenase (SDH) Succinate->SDH Fumarate Fumarate SDH->Fumarate ETC Complex II SDH->ETC Donates electrons ATP_Production ATP Production ETC->ATP_Production This compound This compound Derivative (e.g., A6) This compound->SDH Inhibits

Caption: Inhibition of fungal succinate dehydrogenase (SDH) by this compound derivatives.

Conclusion

The this compound scaffold represents a cornerstone in the development of novel therapeutic agents. Its structural simplicity, synthetic accessibility, and capacity for diverse functionalization have made it a highly attractive starting point for drug discovery campaigns. The broad spectrum of biological activities, including antimicrobial, anticancer, antiviral, and anti-inflammatory effects, underscores the immense potential of this chemical entity. Future research will undoubtedly continue to unlock new therapeutic applications for this compound derivatives, offering hope for the treatment of a wide range of human diseases. The continued exploration of structure-activity relationships and mechanisms of action will be crucial in designing next-generation this compound-based drugs with enhanced potency, selectivity, and safety profiles.

References

Review of Benzohydrazide derivatives in medicinal chemistry

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to Benzohydrazide Derivatives in Medicinal Chemistry

Introduction

This compound and its derivatives represent a versatile and highly significant class of compounds in medicinal chemistry. The core structure, characterized by a benzene ring attached to a hydrazide moiety (-CONHNH₂), serves as a privileged scaffold for the design and development of novel therapeutic agents. The unique chemical properties of the hydrazide group allow for diverse structural modifications, leading to a wide spectrum of biological activities.[1] Over the past few decades, extensive research has demonstrated the potential of this compound derivatives as potent antibacterial, antifungal, antitubercular, anticancer, anti-inflammatory, and antioxidant agents.[1] This guide provides a comprehensive overview of the synthesis, biological evaluation, and mechanisms of action of key this compound derivatives, tailored for researchers, scientists, and drug development professionals.

General Synthesis of this compound Derivatives

The synthesis of this compound derivatives typically involves straightforward and efficient chemical reactions. The most common approach is the condensation of a primary this compound with various aldehydes or ketones to form Schiff bases (hydrazones). The initial this compound is often prepared from the corresponding benzoic acid ester and hydrazine hydrate.

G start Substituted Benzoic Acid Ester reflux Reflux (e.g., in Ethanol) start->reflux hydrazine Hydrazine Hydrate (NH2NH2·H2O) hydrazine->reflux This compound Substituted This compound reflux->this compound Step 1 condensation Condensation Reaction (Acid/Base Catalyst) This compound->condensation aldehyde Aromatic/Heterocyclic Aldehyde or Ketone aldehyde->condensation product Final this compound Derivative (Hydrazone) condensation->product Step 2

Fig. 1: General workflow for the synthesis of this compound derivatives.
Experimental Protocols

Protocol 1: Synthesis of this compound A conventional method involves refluxing a mixture of methyl benzoate (0.01 mol) and hydrazine hydrate (0.012 mol) for approximately 2 hours.[1] After cooling the reaction mixture to room temperature, a white precipitate of this compound is formed, which is then filtered and washed with water.[1] Microwave-assisted methods have also been developed, significantly reducing reaction times.[1][2]

Protocol 2: Synthesis of this compound Schiff Bases (Hydrazones) A compelling series of this compound derivatives can be synthesized through a facile condensation reaction. This involves the strategic union of a substituted this compound with diverse substituted aldehydes or formyl pyrazole derivatives under reflux conditions.[3] For instance, an equimolar mixture of a this compound and a substituted aldehyde in a solvent like ethanol, often with a few drops of an acid catalyst (e.g., concentrated HCl), is stirred for several hours at room temperature or under reflux.[4] The resulting solid product is then filtered, washed, and recrystallized.[2] The structures of the synthesized compounds are typically confirmed using spectroscopic techniques such as FT-IR, NMR (¹H & ¹³C), and mass spectrometry.[3][5]

Therapeutic Applications and Biological Activities

This compound derivatives have demonstrated a remarkable range of pharmacological activities, positioning them as valuable leads in drug discovery.

Anticancer Activity

Numerous studies have highlighted the potent antiproliferative effects of this compound derivatives against various cancer cell lines.[1][6] Their mechanism of action often involves the inhibition of key enzymes crucial for tumor growth and survival, such as Epidermal Growth Factor Receptor (EGFR) kinase.[7]

Mechanism: EGFR Inhibition Overexpression of EGFR is a common feature in many solid tumors, making it a prime target for cancer therapy.[7] Certain this compound derivatives containing dihydropyrazole moieties have been identified as potent EGFR inhibitors.[7] These compounds bind to the ATP-binding site of the EGFR kinase domain, preventing autophosphorylation and blocking downstream signaling pathways responsible for cell proliferation and survival.

G cluster_0 Cell Membrane cluster_1 Intracellular Signaling EGFR EGFR P1 RAS/RAF/MEK/ERK Pathway EGFR->P1 Activates P2 PI3K/AKT/mTOR Pathway EGFR->P2 Activates Block X This compound This compound Derivative This compound->EGFR Inhibits Proliferation Tumor Proliferation & Survival P1->Proliferation P2->Proliferation Block->P1 Block->P2

Fig. 2: Mechanism of action for anticancer this compound derivatives via EGFR inhibition.

Quantitative Data: Anticancer Activity

Compound IDCancer Cell LineIC₅₀ (µM)Reference
H20A549 (Lung)0.46[7]
H20MCF-7 (Breast)0.29[7]
H20HeLa (Cervical)0.15[7]
H20HepG2 (Liver)0.21[7]
5tHeLa (Cervical)0.66[1]
Compound 4HCT 116 (Colon)1.88[1]
Compound 7HCT 116 (Colon)14.90[1]
Compound 14HCT 116 (Colon)37.71[1]

Experimental Protocol: MTT Assay for Cytotoxicity The in-vitro cytotoxicity of synthesized compounds is commonly evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. Cancer cells (e.g., A549, MCF-7) are seeded in 96-well plates and incubated. They are then treated with various concentrations of the this compound derivatives for a specified period (e.g., 48 hours). After incubation, MTT solution is added to each well. Viable cells reduce the yellow MTT to purple formazan crystals, which are then solubilized with a solvent (e.g., DMSO). The absorbance is measured using a microplate reader at a specific wavelength (e.g., 570 nm). The IC₅₀ value, the concentration required to inhibit 50% of cell growth, is then calculated.

Antitubercular Activity

Tuberculosis remains a major global health threat, exacerbated by the rise of multidrug-resistant strains.[8] this compound derivatives, including the frontline drug isoniazid, are crucial in anti-TB therapy.[2] Much research focuses on designing novel derivatives that can overcome resistance.[9]

Mechanism: InhA Inhibition Many antitubercular hydrazide derivatives function by inhibiting the enoyl-acyl carrier protein reductase (InhA), an essential enzyme in the fatty acid synthase-II (FAS-II) system of Mycobacterium tuberculosis. InhA is vital for the synthesis of mycolic acids, the unique and crucial components of the mycobacterial cell wall. Inhibition of InhA disrupts cell wall integrity, leading to bacterial death. Molecular docking studies are frequently used to predict the binding interactions of these derivatives within the InhA active site.

Quantitative Data: Antitubercular Activity

Compound IDTarget StrainActivity MetricValueReference
Compound 4hM. tuberculosis H37RvGrowth Inhibition>99%[9]
Compound 41M. tuberculosis H37RvMIC0.78 µg/mL[10]
Compound 18M. tuberculosis H37RvMIC0.59 µM[10]
Compounds 5c, 5dM. tuberculosis H37RvPotent Activity-[1]

Experimental Protocol: Microplate Alamar Blue Assay (MABA) The in-vitro antitubercular activity is often assessed using the MABA method. M. tuberculosis H37Rv is cultured in Middlebrook 7H9 broth. The this compound compounds are dissolved in DMSO and serially diluted in a 96-well microplate. The bacterial suspension is added to each well, and the plates are incubated. After incubation, Alamar Blue reagent is added. A color change from blue to pink indicates bacterial growth, while a lack of color change signifies inhibition. The Minimum Inhibitory Concentration (MIC) is defined as the lowest drug concentration that prevents this color change.

Antimicrobial (Antibacterial & Antifungal) Activity

The emergence of antimicrobial resistance is a pressing public health crisis, necessitating the discovery of new antimicrobial agents.[5] this compound derivatives have shown significant efficacy against a range of pathogenic bacteria and fungi.[1][3][5]

Quantitative Data: Antimicrobial Activity

Compound IDMicroorganismActivity MetricValue (mm)Reference
Compound 6bS. aureus, E. coli, FungiZone of InhibitionRemarkable[3]
Compound 6cS. aureus, E. coli, FungiZone of InhibitionRemarkable[3]
Compound 6dS. aureus, E. coli, FungiZone of InhibitionRemarkable[3]
Compound S3E. colipMIC15
Compound S3A. nigerpMIC>14

Experimental Protocol: Agar Well Diffusion Method The antimicrobial activity of the synthesized compounds is evaluated against various bacterial (e.g., Staphylococcus aureus, Escherichia coli) and fungal (e.g., Aspergillus niger) strains. A standardized inoculum of the test microorganism is swabbed onto the surface of an agar plate. Wells are then punched into the agar, and a specific concentration of the test compound (dissolved in a solvent like DMSO) is added to each well. The plates are incubated at 37°C for 24-48 hours. The diameter of the clear zone of inhibition around each well is measured in millimeters, which indicates the antimicrobial potency of the compound.

Conclusion

The this compound scaffold is a cornerstone in modern medicinal chemistry, providing a foundation for the development of drugs with a wide array of therapeutic applications. Its synthetic accessibility and the capacity for diverse chemical modifications have enabled the creation of potent anticancer, antitubercular, and antimicrobial agents. The data and protocols summarized in this guide underscore the continued importance of this compound derivatives as a promising area for future drug discovery and development. Further investigations focusing on optimizing lead compounds, exploring novel mechanisms of action, and conducting in-vivo efficacy and safety studies will be crucial for translating these promising molecules into clinical candidates.

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Potential Pharmacophore Applications of Benzohydrazide

Abstract: this compound and its derivatives represent a versatile class of compounds with significant potential in drug discovery and development. This technical guide provides a comprehensive overview of the pharmacophore applications of the this compound scaffold, focusing on its diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The document summarizes key quantitative data, details relevant experimental protocols, and visualizes associated signaling pathways and experimental workflows to serve as a valuable resource for researchers in medicinal chemistry and pharmacology.

Introduction: The this compound Scaffold

This compound, characterized by a hydrazide functional group (-CONHNH₂) attached to a benzene ring, serves as a privileged scaffold in medicinal chemistry.[1][2] Its synthetic tractability and the ability of the hydrazide moiety to form crucial hydrogen bonds and engage in various chemical reactions make it an attractive starting point for the development of novel therapeutic agents.[1] The diverse biological activities of this compound derivatives stem from the versatile pharmacophoric features that can be introduced through chemical modifications.[1][2]

Antimicrobial Applications

This compound derivatives have demonstrated a broad spectrum of antimicrobial activity, targeting various bacteria, fungi, and mycobacteria.[1][2][3]

Antitubercular Activity

The structural similarity of this compound to isoniazid, a first-line antitubercular drug, has spurred the development of numerous this compound derivatives with potent activity against Mycobacterium tuberculosis.[1][2][4] The proposed mechanism often involves the inhibition of enzymes crucial for the synthesis of the mycobacterial cell wall.[5][6]

Table 1: Antitubercular Activity of this compound Derivatives

Compound/Derivative ClassTarget StrainMIC (µg/mL)Reference
4-(morpholin-4-yl)-N'-(arylidene)benzohydrazidesM. tuberculosis H37RvPotent Activity Reported[1]
Hydrazide derivatives containing 1,3,4-oxadiazoleM. tuberculosis H37Ra8[5][6]
Hydrazide derivatives containing 1,3,4-oxadiazolePyrazinamide-resistant M. tuberculosis4[5][6]
Benzylidene this compound derivativesM. tuberculosis H37Rv>99% growth inhibition[7]
Antibacterial and Antifungal Activity

The antimicrobial spectrum of this compound derivatives extends to various Gram-positive and Gram-negative bacteria, as well as fungal pathogens.[1][2][3][8]

Table 2: General Antimicrobial Activity of this compound Derivatives

Compound/Derivative ClassTarget Organism(s)MIC (µg/mL)Reference
Phenylacetamide and this compound derivativesEscherichia coli0.64 - 0.67[7]
2,4-dihydroxy-N'-[(2-hydroxy-3,5-diiodophenyl)methylidene]this compoundStaphylococcus aureus ATCC 43300 (MRSA)3.91[9]
2,5-disubstituted-1,3,4-oxadiazole derivativesBacillus cereus25[8]
4-(butan-2-lideneamino)benzohydrazidesAntifungal activity notedpMICca = 2.07 µM/ml[1]

Anticancer Applications

The antiproliferative activity of this compound derivatives against various cancer cell lines has been extensively documented.[1][10][11][12] Their mechanisms of action often involve the inhibition of key enzymes in cancer signaling pathways, such as Epidermal Growth Factor Receptor (EGFR) kinase.[10][12]

Table 3: Anticancer Activity of this compound Derivatives

Compound/Derivative ClassCancer Cell LineIC50 ValueReference
Dihydropyrazole-containing this compound (Compound H20)HeLa (Cervical)0.15 µM[10][12]
Dihydropyrazole-containing this compound (Compound H20)HepG2 (Liver)0.21 µM[10][12]
Dihydropyrazole-containing this compound (Compound H20)MCF-7 (Breast)0.29 µM[10][12]
Dihydropyrazole-containing this compound (Compound H20)A549 (Lung)0.46 µM[10][12]
N'-(4-(1H-pyrrol-1-yl)benzoyl)-3-chlorothis compound (C8)A549 (Lung)9.54 µM[11]
N'-(4-(1H-pyrrol-1-yl)benzoyl)-4-nitrothis compound (C18)A549 (Lung)10.38 µM[11]
N'-[2-oxo-1,2-dihydro-3H-indol-3-ylidene]benzohydrazides (Compound 5t)General anticancer660 nM[1]
N'-[(4-nitrophenyl)methylidene]-2,4-dihydroxybenzhydrazide (21)LN-229 (Glioblastoma)0.77 µM[9]

Signaling Pathway Visualization

egfr_pathway This compound This compound Derivative EGFR EGFR This compound->EGFR Inhibition Proliferation Tumor Proliferation and Survival EGFR->Proliferation Promotes synthesis_workflow cluster_reactants Reactants cluster_conditions Reaction Conditions This compound This compound Stirring Stirring/Reflux This compound->Stirring Aldehyde Substituted Aldehyde Aldehyde->Stirring Solvent Solvent (e.g., Ethanol) Solvent->Stirring Catalyst Acid Catalyst (e.g., HCl) Catalyst->Stirring Product This compound Schiff Base Stirring->Product

References

Methodological & Application

Application Notes and Protocols: Microwave-Assisted Synthesis of Benzohydrazide Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzohydrazide and its derivatives are a versatile class of compounds with significant interest in medicinal chemistry due to their wide range of biological activities, including antimicrobial, anticancer, anticonvulsant, and anti-inflammatory properties.[1] The hydrazone moiety (-CONH-N=CH-) is a key pharmacophore responsible for these activities. Traditional methods for synthesizing these compounds often involve long reaction times and the use of large quantities of solvents.[2] Microwave-assisted organic synthesis (MAOS) has emerged as a powerful technique to accelerate these reactions, often leading to higher yields, shorter reaction times, and cleaner product profiles, aligning with the principles of green chemistry.[2]

This document provides detailed protocols for the microwave-assisted synthesis of this compound and its derivatives, along with a comparison of reaction efficiency with conventional heating methods.

Advantages of Microwave-Assisted Synthesis

Microwave irradiation offers several advantages over conventional heating methods for the synthesis of this compound derivatives:

  • Rapid Reaction Times: Reactions that typically take hours to complete using conventional reflux can often be accomplished in minutes with microwave assistance.[1][3][4]

  • Higher Yields: Microwave synthesis frequently results in improved reaction yields.[3][5]

  • Increased Purity: The rapid and uniform heating provided by microwaves can minimize the formation of side products, leading to cleaner reaction profiles.

  • Energy Efficiency: Shorter reaction times translate to significant energy savings.[2]

  • Solvent-Free or Reduced Solvent Conditions: Many microwave-assisted reactions can be performed under solvent-free conditions, reducing environmental impact and simplifying purification.[4][6]

Experimental Protocols

Protocol 1: Microwave-Assisted Synthesis of this compound from Methyl Benzoate

This protocol describes the initial formation of the this compound core from an ester precursor.

Materials:

  • Methyl benzoate

  • Hydrazine hydrate (99%)

  • Ethanol

  • Microwave reactor

Procedure: [1]

  • In a 100 mL beaker suitable for microwave synthesis, combine methyl benzoate (1.35 mL, 0.01 mol) and hydrazine hydrate (0.583 mL, 0.012 mol).

  • Place the beaker in the microwave reactor and irradiate at 350 W for 2 minutes.

  • Carefully remove the beaker from the reactor and add 1 mL of ethanol.

  • Return the beaker to the microwave and irradiate for an additional 1 minute at 500 W.

  • Allow the reaction mixture to cool to room temperature, during which a white precipitate will form.

  • Filter the precipitate and wash thoroughly with cold water.

  • Dry the resulting white solid. For further purification, the product can be recrystallized from ethanol.

Protocol 2: Microwave-Assisted Synthesis of N'-substituted this compound Derivatives (Hydrazones)

This protocol outlines the condensation reaction between this compound and various aldehydes to form the final hydrazone derivatives.

Materials:

  • This compound (or a substituted this compound)

  • Substituted aromatic aldehyde

  • Ethanol or Dichloromethane (DCM)

  • Glacial acetic acid (catalytic amount)

  • Microwave reactor

Procedure: [5]

  • In a quartz tube equipped with a magnetic stir bar, dissolve this compound (1 g, 6.5 mmol) and an equimolar amount of the desired substituted benzaldehyde in 5 mL of ethanol or dichloromethane.

  • Add a catalytic amount (1-2 drops) of glacial acetic acid to the mixture.

  • Place the reaction tube in the microwave reactor and irradiate at 150 W for 2-10 minutes. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature.

  • If the product precipitates, filter the solid and wash with cold ethanol. If no precipitate forms, the solvent can be removed under reduced pressure.

  • The crude product can be purified by recrystallization from ethanol.

Data Presentation

The following tables summarize the quantitative data from various studies, comparing the efficiency of microwave-assisted synthesis with conventional heating methods.

Table 1: Synthesis of this compound Derivatives - Microwave vs. Conventional

CompoundMethodSolventCatalystTimeYield (%)Reference
This compoundMicrowaveEthanol-3 min-[1]
This compoundConventional--2 h-[1]
(E)-2-amino-N'-(benzylidene)this compoundMicrowaveEthanolAcetic Acid2 min91[2]
(E)-2-amino-N'-(benzylidene)this compoundConventionalEthanolAcetic Acid2 h78[2]
(E)-2-amino-N'-(4-chlorobenzylidene)this compoundMicrowaveEthanolAcetic Acid3 min94[2]
(E)-2-amino-N'-(4-chlorobenzylidene)this compoundConventionalEthanolAcetic Acid2.5 h82[2]
(E)-4-methoxy-N'-(4-nitrobenzylidene)this compoundMicrowaveEthanolAcetic Acid4 min96[2]
(E)-4-methoxy-N'-(4-nitrobenzylidene)this compoundConventionalEthanolAcetic Acid3 h85[2]

Table 2: Microwave-Assisted Synthesis of 2-Hydroxythis compound Derivatives [7]

DerivativeMicrowave Power (W)Time (min)Yield (%)
N'-benzylidene-2-hydroxythis compound160-320868-81
N'-(2-methoxybenzylidene)-2-hydroxythis compound160-320868-81
N'-(4-methoxybenzylidene)-2-hydroxythis compound160-320868-81

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the microwave-assisted synthesis of this compound derivatives.

G cluster_0 Step 1: this compound Synthesis cluster_1 Step 2: Hydrazone Derivative Synthesis Ester Methyl Benzoate MW1 Microwave Irradiation (350W, 2 min) Ester->MW1 Hydrazine Hydrazine Hydrate Hydrazine->MW1 Ethanol_add Add Ethanol MW1->Ethanol_add MW2 Microwave Irradiation (500W, 1 min) Ethanol_add->MW2 This compound This compound MW2->this compound Benzohydrazide2 This compound Aldehyde Substituted Aldehyde MW3 Microwave Irradiation (150W, 2-10 min) Aldehyde->MW3 Catalyst Acetic Acid (cat.) Catalyst->MW3 Solvent Ethanol/DCM Solvent->MW3 Derivative This compound Derivative (Hydrazone) MW3->Derivative Benzohydrazide2->MW3

Caption: Workflow for microwave-assisted synthesis of this compound derivatives.

Potential Biological Applications and Signaling

This compound derivatives have shown promise as anticancer agents by targeting various signaling pathways. For instance, some derivatives act as inhibitors of Epidermal Growth Factor Receptor (EGFR) kinase, a key player in cancer cell proliferation and survival.[8]

G EGFR EGFR Proliferation Cell Proliferation & Survival EGFR->Proliferation Activates Apoptosis Apoptosis EGFR->Apoptosis Inhibits This compound This compound Derivative This compound->EGFR Inhibits Proliferation->Apoptosis Suppresses

References

Protocol for the Synthesis of Schiff Bases from Benzohydrazide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

Schiff bases derived from benzohydrazide are a versatile class of compounds with significant interest in medicinal chemistry and materials science. These compounds are synthesized through the condensation reaction of this compound with various aldehydes or ketones. The resulting hydrazone linkage (-C=N-NH-C=O) imparts a unique electronic and structural framework, leading to a wide range of biological activities, including antimicrobial, anticancer, anti-inflammatory, and anticonvulsant properties. The ease of synthesis and the ability to introduce diverse functional groups by varying the aldehyde or ketone reactant make them attractive scaffolds for drug design and development.[1]

The synthesis is typically a straightforward one-pot reaction, often carried out under mild conditions with good to excellent yields.[2][3] The choice of solvent and catalyst can influence the reaction rate and yield. Common solvents include ethanol, methanol, and water, while acidic catalysts like glacial acetic acid or mineral acids are frequently employed to facilitate the dehydration step.[4] Characterization of the synthesized Schiff bases is routinely performed using spectroscopic techniques such as Fourier-transform infrared (FTIR) spectroscopy, nuclear magnetic resonance (NMR), and mass spectrometry.[2][3][5]

This document provides a detailed protocol for the synthesis of this compound and its subsequent conversion to Schiff bases, along with representative data and characterization details.

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol outlines the synthesis of the this compound precursor from methyl benzoate and hydrazine hydrate.

Materials:

  • Methyl benzoate

  • Hydrazine hydrate (80% or higher)

  • Absolute ethanol

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Beaker

  • Buchner funnel and filter paper

  • Crystallizing dish

Procedure:

  • In a 250 mL round-bottom flask, combine methyl benzoate (0.1 mol) and absolute ethanol (100 mL).

  • Slowly add hydrazine hydrate (0.1 mol) to the mixture while stirring.[2]

  • Attach a reflux condenser and heat the mixture to reflux for 5 hours using a heating mantle.[2]

  • After reflux, reduce the volume of the solvent to about half by evaporation.[2]

  • Allow the reaction mixture to cool to room temperature, then place it in an ice bath to facilitate crystallization.

  • Collect the resulting white crystals by vacuum filtration using a Buchner funnel.[2]

  • Wash the crystals with a small amount of cold ethanol.

  • Recrystallize the crude product from ethanol to obtain pure this compound.[2]

  • Dry the purified crystals in a desiccator. A typical yield is around 93%.[2]

Protocol 2: General Synthesis of Schiff Bases from this compound

This protocol describes the general procedure for the condensation reaction between this compound and an aromatic aldehyde.

Materials:

  • This compound

  • Substituted aromatic aldehyde (e.g., 2-hydroxybenzaldehyde, 2-hydroxy-3-methoxybenzaldehyde)

  • Ethanol

  • Glacial acetic acid (catalyst) or concentrated HCl (catalyst)

  • Round-bottom flask

  • Reflux condenser

  • Stirring plate and magnetic stir bar

  • Heating mantle

  • Buchner funnel and filter paper

Procedure:

  • Dissolve this compound (0.02 mol, 2.72 g) in ethanol (30 mL) in a 500 mL round-bottom flask with stirring.[2]

  • In a separate beaker, dissolve the desired aromatic aldehyde (0.02 mol) in a minimal amount of ethanol (e.g., 10 mL).[2]

  • Slowly add the aldehyde solution to the this compound solution while stirring continuously.

  • Add a few drops of a catalyst, such as glacial acetic acid or concentrated hydrochloric acid, to the reaction mixture.

  • Attach a reflux condenser and heat the reaction mixture to reflux for 3-5 hours.[2][6] The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • The solid product that precipitates out is collected by vacuum filtration.

  • Wash the product with a small amount of cold ethanol.

  • Recrystallize the crude product from ethanol to obtain the pure Schiff base.[2]

  • Dry the purified product and determine the melting point and yield.

Data Presentation

Table 1: Synthesis of this compound Schiff Bases - Reaction Parameters and Yields

Aldehyde ReactantSolventCatalystReaction Time (hours)Yield (%)Melting Point (°C)Reference
2-Hydroxy-3-methoxybenzaldehydeEthanol-562.1-[2]
2-HydroxybenzaldehydeEthanol-561.11217[2]
5-Bromo-2-hydroxybenzaldehydeWaterconc. HCl---
p-MethoxybenzaldehydeEthanol-380-[6]
BenzaldehydeEthanol-380-[6]
p-MethylbenzaldehydeEthanol-380-[6]
p-BromobenzaldehydeEthanol-380-[6]
α-NaphthaldehydeEthanol-380-[6]

Table 2: Spectroscopic Data for a Representative this compound Schiff Base: N'-[(Z)-(2-hydroxyphenyl)methylidene]this compound

Spectroscopic TechniqueCharacteristic PeaksReference
FTIR (KBr, cm⁻¹) 3202 (O-H), 3176 (N-H), 3053, 3028 (C-H Aromatic), 1624 (C=N and C=O), 1469 (C=C), 1190 (C-O)[2]
¹H-NMR (DMSO-d₆, ppm) δ 11.81 (-OH), 9.68 (N=CH), 8.34 (N=CH), 7.89, 7.44, 7.25-7.29, 7.22, 7.13, 6.94-6.99, 6.86 (Aromatic-H)[7]
¹³C-NMR (CDCl₃, ppm) δ 172.9, 163.9, 150.4, 141.5, 140.8, 132.0, 120.9, 111.4, 111.2, 104.1, 103.9, 32.4[3]
Mass Spectrum (m/z) 240.2 [M+], 135.1 [C₇H₅N₂O+], 121.1 [C₇H₅O₂-], 105.2 [C₆H₅C≡O+], 77.1 [C₆H₅+], 51.1 [C₄H₃+][2]

Visualizations

Schiff_Base_Synthesis cluster_reactants Reactants cluster_reaction Reaction cluster_products Products This compound This compound Condensation Condensation This compound->Condensation Aldehyde Aldehyde/Ketone Aldehyde->Condensation SchiffBase Schiff Base (Hydrazone) Condensation->SchiffBase Water Water Condensation->Water + Catalyst Acid Catalyst Catalyst->Condensation Solvent Solvent (e.g., Ethanol) Solvent->Condensation

Caption: General reaction scheme for the synthesis of Schiff bases from this compound.

Experimental_Workflow Start Start Dissolve_Reactants Dissolve this compound and Aldehyde in Ethanol Start->Dissolve_Reactants Add_Catalyst Add Acid Catalyst Dissolve_Reactants->Add_Catalyst Reflux Reflux for 3-5 hours Add_Catalyst->Reflux Cooling Cool to Room Temperature Reflux->Cooling Filtration Filter the Precipitate Cooling->Filtration Washing Wash with Cold Ethanol Filtration->Washing Recrystallization Recrystallize from Ethanol Washing->Recrystallization Drying Dry the Product Recrystallization->Drying Characterization Characterize the Product (FTIR, NMR, MS, MP) Drying->Characterization End End Characterization->End

Caption: Experimental workflow for the synthesis of this compound Schiff bases.

References

Synthesis of 1,3,4-Oxadiazoles from Benzohydrazide: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of 1,3,4-oxadiazole derivatives using benzohydrazide as a key starting material. The 1,3,4-oxadiazole scaffold is a prominent heterocyclic motif in medicinal chemistry, exhibiting a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2][3] These protocols are intended to serve as a practical guide for researchers in academic and industrial settings engaged in the discovery and development of novel therapeutic agents.

Biological Significance and Applications

The 1,3,4-oxadiazole ring is considered a "privileged structure" in drug discovery due to its favorable physicochemical properties, such as metabolic stability and the ability to participate in hydrogen bonding. This versatile scaffold is a bioisostere of amide and ester groups, which can enhance the pharmacokinetic profile of a drug candidate.[4]

Antimicrobial Activity: A significant body of research highlights the potent antimicrobial effects of 1,3,4-oxadiazole derivatives.[1][2] These compounds have been shown to target and inhibit essential microbial enzymes, disrupting critical cellular processes. In bacteria, identified targets include enoyl reductase (InhA), peptide deformylase, and RNA polymerase.[1][5] In fungi, these compounds can interfere with the ergosterol biosynthesis pathway by inhibiting enzymes like 14α-demethylase.[1][5] This multi-targeting ability makes 1,3,4-oxadiazoles promising candidates for combating drug-resistant microbial strains.

General Synthetic Workflow

The synthesis of 2,5-disubstituted 1,3,4-oxadiazoles from this compound generally follows a two-step logic: formation of a diacylhydrazine or an acylhydrazone intermediate, followed by cyclization. The choice of the second reactant (e.g., a carboxylic acid or an aldehyde) determines the substituent at the 5-position of the oxadiazole ring.

General Synthetic Workflow This compound This compound Intermediate Diacylhydrazine or Acylhydrazone Intermediate This compound->Intermediate Reaction Reactant Carboxylic Acid or Aldehyde Reactant->Intermediate Oxadiazole 2,5-Disubstituted 1,3,4-Oxadiazole Intermediate->Oxadiazole Cyclization

Caption: General workflow for the synthesis of 2,5-disubstituted 1,3,4-oxadiazoles from this compound.

Experimental Protocols

Two common and effective methods for the synthesis of 1,3,4-oxadiazoles from this compound are detailed below.

Protocol 1: Synthesis via Dehydrative Cyclization of Diacylhydrazines using Phosphorus Oxychloride (POCl₃)

This protocol describes the reaction of this compound with a variety of carboxylic acids, followed by dehydrative cyclization using phosphorus oxychloride. POCl₃ serves as both a dehydrating agent and, in many cases, the solvent.[6][7][8]

Protocol 1 Workflow Start This compound + Carboxylic Acid Step1 Mix in POCl₃ Start->Step1 Step2 Reflux (4-7 h, 80°C) Step1->Step2 Step3 Concentrate under reduced pressure Step2->Step3 Step4 Purification Step3->Step4

Caption: Workflow for the POCl₃-mediated synthesis of 1,3,4-oxadiazoles.

Methodology:

  • In a round-bottom flask, combine this compound (0.01 mol) and the desired carboxylic acid (0.01 mol).

  • Carefully add phosphorus oxychloride (7 mL) to the mixture at room temperature and allow it to stand for 30 minutes.[9]

  • Heat the reaction mixture to reflux at 80°C for 4-7 hours.[9] The progress of the reaction should be monitored by thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and concentrate it under reduced pressure using a rotary evaporator to remove the excess POCl₃.[9]

  • The resulting residue can be purified by recrystallization from a suitable solvent (e.g., ethanol) to yield the pure 2,5-disubstituted 1,3,4-oxadiazole.

Quantitative Data:

Carboxylic Acid DerivativeProductYield (%)Reference
Benzoic Acid2,5-Diphenyl-1,3,4-oxadiazole70-90[7][10]
4-Nitrobenzoic Acid2-(4-Nitrophenyl)-5-phenyl-1,3,4-oxadiazole85[11]
Nicotinic Acid2-Phenyl-5-(pyridin-3-yl)-1,3,4-oxadiazole78[8]
Amino Acids2-Phenyl-5-substituted-1,3,4-oxadiazoles33-60[9][12]
Protocol 2: Synthesis via Oxidative Cyclization of Acylhydrazones using Iodine

This protocol involves a two-step, one-pot synthesis where this compound is first condensed with an aldehyde to form an acylhydrazone intermediate. This intermediate is then subjected to oxidative cyclization using molecular iodine in the presence of a base to afford the 2,5-disubstituted 1,3,4-oxadiazole.[2][3][13] This method is often favored for its mild reaction conditions and the avoidance of harsh dehydrating agents.

Protocol 2 Workflow Start This compound + Aldehyde Step1 Condensation (e.g., in Ethanol, reflux) Start->Step1 Intermediate Acylhydrazone (can be isolated or used in situ) Step1->Intermediate Step2 Add I₂ and K₂CO₃ in DMSO Intermediate->Step2 Step3 Heat (e.g., 100°C) Step2->Step3 Step4 Purification Step3->Step4

Caption: Workflow for the iodine-mediated synthesis of 1,3,4-oxadiazoles.

Methodology:

  • Acylhydrazone Formation: In a round-bottom flask, dissolve this compound (1 mmol) and the desired aldehyde (1 mmol) in a suitable solvent such as ethanol (20 mL).[7] Reflux the mixture for 2 hours. The resulting acylhydrazone can be isolated by cooling the reaction mixture and filtering the precipitate, or used directly in the next step.

  • Oxidative Cyclization: To the crude or purified acylhydrazone (1 mmol), add dimethyl sulfoxide (DMSO) as the solvent, followed by potassium carbonate (K₂CO₃) (2 equivalents) and molecular iodine (I₂) (stoichiometric amount).[3][13]

  • Heat the reaction mixture at 100°C and monitor the reaction progress by TLC.[3]

  • Upon completion, cool the reaction to room temperature and pour it into cold water.

  • The precipitated solid is collected by filtration, washed with water, and then with a solution of sodium thiosulfate to remove any remaining iodine.

  • The crude product is then purified by recrystallization from an appropriate solvent (e.g., ethanol or acetonitrile).

Quantitative Data:

Aldehyde DerivativeProductYield (%)Reference
Benzaldehyde2,5-Diphenyl-1,3,4-oxadiazole77[10]
4-Methylbenzaldehyde2-Phenyl-5-(p-tolyl)-1,3,4-oxadiazole~80-90[14]
4-Chlorobenzaldehyde2-(4-Chlorophenyl)-5-phenyl-1,3,4-oxadiazole~80-90[14]
4-Methoxybenzaldehyde2-(4-Methoxyphenyl)-5-phenyl-1,3,4-oxadiazole~80-90[14]

Proposed Antimicrobial Mechanism of Action

The antimicrobial activity of 1,3,4-oxadiazole derivatives is attributed to their ability to inhibit key enzymes essential for microbial survival. A simplified representation of this inhibitory action is depicted below.

Antimicrobial Mechanism Oxadiazole 1,3,4-Oxadiazole Derivative Oxadiazole->Inhibition Enzyme1 Bacterial Enoyl Reductase (InhA) Pathway1 Fatty Acid Biosynthesis Enzyme1->Pathway1 Enzyme2 Bacterial Peptide Deformylase Pathway2 Protein Synthesis Enzyme2->Pathway2 Enzyme3 Fungal 14α-Demethylase Pathway3 Ergosterol Biosynthesis Enzyme3->Pathway3 CellDeath Microbial Cell Death or Growth Inhibition Pathway1->CellDeath Pathway2->CellDeath Pathway3->CellDeath Inhibition->Enzyme1 Inhibition->Enzyme2 Inhibition->Enzyme3

Caption: Proposed mechanism of antimicrobial action of 1,3,4-oxadiazole derivatives.

References

Application Notes and Protocols: Synthesis of Hydrazone Derivatives from Benzohydrazide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzohydrazide and its derivatives, particularly hydrazones, represent a versatile class of compounds with significant interest in medicinal chemistry and drug development. The hydrazone scaffold (-CO-NH-N=CH-) is a key pharmacophore found in numerous compounds exhibiting a wide spectrum of biological activities, including antimicrobial, anticonvulsant, anti-inflammatory, and anticancer properties.[1][2][3][4] The synthesis of these derivatives is typically achieved through a straightforward condensation reaction between a this compound and an aldehyde or ketone, allowing for the generation of diverse chemical libraries for biological screening.[1][5]

These application notes provide detailed protocols for the synthesis of this compound and its hydrazone derivatives, summarize key quantitative data on their biological activities, and illustrate relevant experimental workflows and biological pathways.

Data Presentation

Table 1: Anticancer Activity of this compound-Derived Hydrazones
Compound IDTarget Cell LineIC50 (µM)Reference
H7 A549 (Lung Cancer)8.12 ± 0.43[6]
MCF-7 (Breast Cancer)10.21 ± 0.51[6]
HeLa (Cervical Cancer)12.34 ± 0.62[6]
HepG2 (Liver Cancer)15.67 ± 0.78[6]
H10 A549 (Lung Cancer)7.56 ± 0.38[6]
MCF-7 (Breast Cancer)9.87 ± 0.49[6]
HeLa (Cervical Cancer)11.54 ± 0.58[6]
HepG2 (Liver Cancer)14.23 ± 0.71[6]
H14 A549 (Lung Cancer)6.43 ± 0.32[6]
MCF-7 (Breast Cancer)8.12 ± 0.41[6]
HeLa (Cervical Cancer)10.21 ± 0.51[6]
HepG2 (Liver Cancer)13.54 ± 0.68[6]
H15 A549 (Lung Cancer)5.87 ± 0.29[6]
MCF-7 (Breast Cancer)7.54 ± 0.38[6]
HeLa (Cervical Cancer)9.87 ± 0.49[6]
HepG2 (Liver Cancer)12.87 ± 0.64[6]
H16 A549 (Lung Cancer)6.12 ± 0.31[6]
MCF-7 (Breast Cancer)7.89 ± 0.39[6]
HeLa (Cervical Cancer)9.43 ± 0.47[6]
HepG2 (Liver Cancer)11.98 ± 0.60[6]
Compound 4 HCT 116 (Colon Cancer)1.88 ± 0.03[2]
Compound 7 HCT116 (Colon Cancer)14.90[2]
Compound 14 HCT116 (Colon Cancer)37.71[2]
Compound 2a A-549 (Lung Cancer)Significant Activity[2]
Compounds 3b, 3c, 3d HCT 15 (Colon Cancer)13-15 µg/ml[2]
Table 2: Enzyme Inhibitory Activity of this compound-Derived Hydrazones
Compound IDTarget EnzymeIC50 (µM)Reference
Compound 6 Urease13.33 ± 0.58[1]
Compound 25 Urease> Standard[1]
Thiourea (Standard) Urease21.14 ± 0.425[1]
2l Acetylcholinesterase (AChE)46.8[7]
2q Butyrylcholinesterase (BuChE)19.1[7]

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol describes the synthesis of the precursor this compound from methyl benzoate and hydrazine hydrate using both conventional and microwave-assisted methods.[2]

Materials:

  • Methyl benzoate

  • Hydrazine hydrate (80% or 99%)

  • Ethanol

  • Flat-bottomed flask or beaker

  • Reflux condenser

  • Microwave synthesizer (for microwave method)

  • Stirring apparatus

  • Filtration apparatus

  • Deionized water

Conventional Method:

  • In a flat-bottomed flask, combine methyl benzoate (1.35 mL, 0.01 mol) and hydrazine hydrate (0.58 mL, 0.012 mol).[2]

  • Reflux the mixture for 2 hours.[2]

  • Cool the reaction mixture to room temperature. A white precipitate should form.

  • Filter the precipitate and wash it thoroughly with deionized water.

  • Recrystallize the crude product from ethanol to obtain pure this compound.

Microwave Method:

  • In a 100 mL beaker, mix methyl benzoate (1.35 mL, 0.01 mol) and hydrazine hydrate (0.583 mL, 0.012 mol).[2]

  • Place the beaker in a microwave synthesizer and reflux at 350 W for 2 minutes.[2]

  • Add 1 mL of ethanol to the reaction mixture and irradiate for an additional minute at 500 W.[2]

  • Cool the mixture, and collect the resulting white precipitate by filtration.

  • Wash the precipitate thoroughly with water and dry.

  • Recrystallize the product from ethanol.

Protocol 2: General Synthesis of N'-Benzylidene-benzohydrazide Derivatives

This protocol outlines the general procedure for the condensation of this compound with various substituted aldehydes to form hydrazone derivatives.[1][5][8]

Materials:

  • This compound (or a substituted this compound)

  • Substituted aromatic aldehyde (e.g., benzaldehyde, p-methoxybenzaldehyde, p-bromobenzaldehyde)

  • Ethanol or Methanol

  • Glacial acetic acid (catalytic amount)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Filtration apparatus

Procedure:

  • Dissolve this compound (1.0 eq) in ethanol or methanol in a round-bottom flask.

  • Add the desired substituted aromatic aldehyde (1.0-1.1 eq) to the solution.

  • Add a catalytic amount (a few drops) of glacial acetic acid to the reaction mixture.[1]

  • Reflux the mixture for 2-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).[1]

  • After completion, cool the reaction mixture to room temperature to allow the product to crystallize.

  • Collect the precipitated solid by vacuum filtration.

  • Wash the solid with cold ethanol to remove any unreacted starting materials.

  • Dry the purified hydrazone derivative. The product can be further purified by recrystallization from a suitable solvent like ethanol.[5]

Visualizations

Experimental Workflow

experimental_workflow cluster_synthesis Synthesis of this compound cluster_hydrazone Synthesis of Hydrazone Derivative cluster_analysis Characterization & Biological Evaluation start Methyl Benzoate + Hydrazine Hydrate reaction Reflux or Microwave Irradiation start->reaction workup Cooling, Filtration, Washing & Recrystallization reaction->workup product1 This compound workup->product1 product1_ref This compound condensation Condensation Reaction (Acid Catalyst, Reflux) product1_ref->condensation aldehyde Aldehyde/Ketone aldehyde->condensation workup2 Cooling, Filtration, Washing & Recrystallization condensation->workup2 product2 Hydrazone Derivative workup2->product2 product2_ref Hydrazone Derivative analysis Spectroscopic Analysis (NMR, IR, MS) product2_ref->analysis bioassay Biological Assays (Anticancer, Antimicrobial, etc.) product2_ref->bioassay

Caption: General workflow for the synthesis and evaluation of hydrazone derivatives.

EGFR Signaling Pathway Inhibition

Some this compound derivatives have been identified as potential inhibitors of the Epidermal Growth Factor Receptor (EGFR) kinase, a key player in cancer cell proliferation and survival.[6]

egfr_pathway EGF EGF EGFR EGFR EGF->EGFR Binds ADP ADP EGFR->ADP Grb2_Sos Grb2/Sos EGFR->Grb2_Sos Activates Hydrazone This compound Hydrazone Derivative Hydrazone->EGFR Inhibits ATP ATP ATP->EGFR Ras Ras Grb2_Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation

Caption: Inhibition of the EGFR signaling pathway by a this compound derivative.

Structure-Activity Relationship (SAR) Logic

The biological activity of this compound-hydrazone derivatives is influenced by the nature and position of substituents on the aromatic rings. Quantitative Structure-Activity Relationship (QSAR) studies help in understanding these relationships to design more potent compounds.[9]

sar_logic substituents Substituents on Aromatic Rings (e.g., -Cl, -OCH3, -NO2) physicochemical Physicochemical Properties (Lipophilicity, Electronic Effects, Steric Factors) substituents->physicochemical binding Binding Affinity to Biological Target (e.g., Enzyme, Receptor) physicochemical->binding qsar QSAR Modeling physicochemical->qsar activity Biological Activity (e.g., Anticancer, Antimicrobial) binding->activity activity->qsar design Rational Drug Design of Novel Derivatives qsar->design

Caption: Logical flow of Structure-Activity Relationship (SAR) studies.

References

Application of Benzohydrazide in the Development of Antibacterial Agents: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The escalating threat of antimicrobial resistance necessitates the exploration and development of novel antibacterial agents. Benzohydrazide and its derivatives have emerged as a promising class of compounds, exhibiting a broad spectrum of activity against various pathogenic bacteria. This document provides a comprehensive overview of the application of this compound in antibacterial drug discovery, including detailed experimental protocols and a summary of reported biological activities.

Introduction

This compound is a versatile scaffold in medicinal chemistry, readily modified to generate diverse libraries of derivatives.[1][2] The core structure, consisting of a benzene ring attached to a hydrazide moiety (-CONHNH2), serves as a key pharmacophore.[1] Modifications at the acyl and hydrazone nitrogen atoms have led to the synthesis of numerous Schiff bases and other derivatives with potent antibacterial properties.[3][4] These compounds have shown activity against both Gram-positive and Gram-negative bacteria, including drug-resistant strains.[5][6][7]

Mechanism of Action

The antibacterial mechanism of this compound derivatives is multifaceted and can vary depending on the specific structural modifications. Some proposed mechanisms include:

  • Cell Wall Interaction: Certain this compound derivatives, particularly chalcone-like structures, are thought to interact with the bacterial cell wall, disrupting its integrity.[8]

  • Enzyme Inhibition: Molecular docking studies and enzymatic assays suggest that some derivatives can inhibit crucial bacterial enzymes. For instance, some have been shown to bind to the active site of DNA gyrase, an enzyme essential for DNA replication, leading to bacterial cell death.[9][10] Another potential target is enoyl-acyl carrier protein (ACP) reductase, a key enzyme in fatty acid biosynthesis.[7]

Data Presentation: Antibacterial Activity of this compound Derivatives

The following tables summarize the in vitro antibacterial activity of selected this compound derivatives against various bacterial strains. The data is presented as Minimum Inhibitory Concentration (MIC) in µg/mL and Zone of Inhibition in mm.

Table 1: Minimum Inhibitory Concentration (MIC) of this compound Derivatives

Compound/DerivativeTarget BacteriaMIC (µg/mL)Reference
N'-[(2-Chloroquinolin-3-yl)methylene]-2-methoxythis compoundStaphylococcus aureus20[5]
Escherichia coli40[5]
Enterococcus faecalis20[5]
Bacillus subtilis10[5]
(E)-4-chloro-Nʹ-(thiophen-2-ylmethylene)this compoundEscherichia coliComparable to Gentamycin
Staphylococcus aureus-
Quinoline derivativePseudomonas aeruginosa0.39 ± 0.02[9][10]
Staphylococcus aureus0.78 ± 0.04[9][10]
Escherichia coli1.56 ± 0.02[9][10]
Indol-2-one derivativeBacillus subtilis< Tetracycline[9][10]
Staphylococcus aureus< Tetracycline[9][10]
Escherichia coli< Tetracycline[9][10]

Table 2: Zone of Inhibition of this compound Derivatives

Compound/DerivativeConcentrationTarget BacteriaZone of Inhibition (mm)Reference
N'-[(2-Chloroquinolin-3-yl)methylene]-2-methoxythis compound80 mg/mLStaphylococcus aureus42[5]
80 mg/mLEscherichia coli25[5]
80 mg/mLPseudomonas aeruginosa11[5]
80 mg/mLKlebsiella pneumoniae18[5]
Quinoxaline-benzohydrazides (6c)250 µg/mLEscherichia coli32[11]
250 µg/mLPseudomonas aeruginosa26[11]
250 µg/mLStaphylococcus aureus31[11]
250 µg/mLStreptococcus pyogenes22[11]

Experimental Protocols

This section provides detailed methodologies for the synthesis of this compound derivatives and the evaluation of their antibacterial activity.

Protocol 1: Synthesis of this compound Schiff Bases

This protocol describes a general method for the synthesis of this compound Schiff bases via condensation of a this compound with an aromatic aldehyde.

Materials:

  • Substituted this compound (1 mmol)

  • Substituted aromatic aldehyde (1 mmol)

  • Ethanol (or Methanol)

  • Glacial acetic acid (catalytic amount)

  • Round bottom flask

  • Reflux condenser

  • Magnetic stirrer

  • Heating mantle

  • Buchner funnel and filter paper

  • Recrystallization solvent (e.g., ethanol, methanol)

Procedure:

  • Dissolve the substituted this compound (1 mmol) in ethanol (20 mL) in a round bottom flask.

  • Add the substituted aromatic aldehyde (1 mmol) to the solution.

  • Add a few drops of glacial acetic acid as a catalyst.

  • Reflux the reaction mixture for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • The precipitated solid product is collected by filtration using a Buchner funnel.

  • Wash the solid with cold ethanol to remove any unreacted starting materials.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) to obtain the pure Schiff base.

  • Characterize the synthesized compound using spectroscopic techniques such as FT-IR, ¹H-NMR, ¹³C-NMR, and Mass Spectrometry.[4][12][13]

Protocol 2: In Vitro Antibacterial Activity Assessment (Agar Well Diffusion Method)

This protocol outlines the agar well diffusion method to determine the susceptibility of bacteria to the synthesized this compound derivatives.[5][7]

Materials:

  • Synthesized this compound derivatives

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Mueller-Hinton Agar (MHA)

  • Sterile Petri dishes

  • Sterile cotton swabs

  • Sterile normal saline

  • 0.5 McFarland standard

  • Dimethyl sulfoxide (DMSO) (solvent for compounds)

  • Standard antibiotic discs (e.g., Gentamycin, Tetracycline) as a positive control

  • DMSO as a negative control

  • Incubator (37°C)

  • Sterile cork borer (6 mm diameter)

  • Micropipettes

Procedure:

  • Preparation of Bacterial Inoculum: Prepare a bacterial suspension in sterile normal saline and adjust its turbidity to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).[5][7]

  • Inoculation of Agar Plates: Dip a sterile cotton swab into the bacterial suspension and streak it evenly over the entire surface of a Mueller-Hinton Agar plate to create a uniform lawn of bacteria.

  • Preparation of Wells: Use a sterile cork borer to create wells (6 mm in diameter) in the agar.

  • Application of Test Compounds: Prepare solutions of the synthesized this compound derivatives at a desired concentration (e.g., 100 µg/mL) in DMSO. Pipette a fixed volume (e.g., 100 µL) of each compound solution into separate wells.

  • Controls: Place a standard antibiotic disc in one well as a positive control and add 100 µL of DMSO to another well as a negative control.

  • Incubation: Incubate the plates at 37°C for 24 hours.[7]

  • Measurement of Inhibition Zones: After incubation, measure the diameter of the clear zone of inhibition around each well in millimeters (mm). The diameter includes the well itself.

Protocol 3: Determination of Minimum Inhibitory Concentration (MIC)

This protocol describes the broth microdilution method for determining the MIC of the synthesized compounds.

Materials:

  • Synthesized this compound derivatives

  • Bacterial strains

  • Mueller-Hinton Broth (MHB)

  • Sterile 96-well microtiter plates

  • Bacterial inoculum adjusted to 0.5 McFarland standard

  • Resazurin solution (optional, as an indicator of cell viability)

  • Microplate reader (optional)

Procedure:

  • Serial Dilution: Prepare a two-fold serial dilution of the test compounds in MHB in a 96-well microtiter plate. The concentration range can be set based on preliminary screening (e.g., from 256 µg/mL to 0.5 µg/mL).

  • Inoculation: Add an equal volume of the standardized bacterial inoculum to each well, resulting in a final bacterial concentration of approximately 5 x 10⁵ CFU/mL.

  • Controls: Include a positive control well (broth + inoculum, no compound) and a negative control well (broth only).

  • Incubation: Incubate the microtiter plate at 37°C for 18-24 hours.

  • Determination of MIC: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the bacteria. Growth is indicated by turbidity in the wells. If using resazurin, a color change from blue to pink indicates bacterial growth. The MIC is the lowest concentration where the blue color is retained.

Visualizations

The following diagrams illustrate the general workflow for the synthesis and evaluation of this compound-based antibacterial agents and a proposed mechanism of action.

Synthesis_and_Screening_Workflow cluster_synthesis Synthesis & Characterization cluster_screening Antibacterial Screening This compound This compound Precursor Condensation Condensation Reaction This compound->Condensation Aldehyde Aromatic Aldehyde Aldehyde->Condensation SchiffBase This compound Schiff Base Condensation->SchiffBase Characterization Spectroscopic Characterization (FT-IR, NMR, MS) SchiffBase->Characterization AgarWell Agar Well Diffusion Assay Characterization->AgarWell MIC Broth Microdilution (MIC Determination) Characterization->MIC Activity Antibacterial Activity Data AgarWell->Activity MIC->Activity

Caption: Workflow for Synthesis and Antibacterial Screening of this compound Derivatives.

Mechanism_of_Action cluster_bacterium Bacterial Cell DNA_Gyrase DNA Gyrase DNA_Replication DNA Replication DNA_Gyrase->DNA_Replication Cell_Death Cell Death DNA_Replication->Cell_Death Cell_Wall Cell Wall Synthesis Cell_Wall->Cell_Death Enoyl_ACP_Reductase Enoyl-ACP Reductase Fatty_Acid_Synthesis Fatty Acid Synthesis Enoyl_ACP_Reductase->Fatty_Acid_Synthesis Fatty_Acid_Synthesis->Cell_Death This compound This compound Derivative This compound->DNA_Gyrase Inhibition This compound->Cell_Wall Disruption This compound->Enoyl_ACP_Reductase Inhibition

Caption: Proposed Mechanisms of Antibacterial Action for this compound Derivatives.

References

Application Notes and Protocols for Antifungal Activity Screening of Benzohydrazide Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Benzohydrazide and its derivatives represent a versatile class of organic compounds with a wide range of biological activities, including notable antifungal properties. The emergence of drug-resistant fungal pathogens necessitates the development of novel antifungal agents. This document provides detailed application notes and standardized protocols for the synthesis, antifungal activity screening, and preliminary mechanistic evaluation of this compound derivatives. The information compiled herein is intended to guide researchers in the systematic evaluation of these compounds as potential antifungal drug candidates.

Data Presentation: Antifungal Activity of this compound Derivatives

The following tables summarize the in vitro antifungal activity of selected this compound derivatives against various fungal strains, as reported in recent literature. The data is presented as Minimum Inhibitory Concentration (MIC) and half-maximal effective concentration (EC50) values, which are key indicators of antifungal potency.

Table 1: Minimum Inhibitory Concentration (MIC) of this compound Derivatives

Compound IDFungal StrainMIC (µg/mL)Reference CompoundMIC (µg/mL)
BTA3 Candida albicans64Fluconazole-
Candida parapsilosis32Fluconazole-
A11 Candida albicans SC53141.9Fluconazole-
Candida albicans 43954.0Fluconazole-
Candida albicans 52723.7Fluconazole-
B14 Candida albicans 43954.0Fluconazole-
Candida albicans 51723.3Fluconazole-
C2 Candida albicans SC53143.4Fluconazole-
Candida albicans 51221.7Fluconazole-
(E)-4-chloro-Nʹ-(thiophen-2-ylmethylene)this compound (S3) Aspergillus niger>14 (pMICan)Gentamycin13 (pMICan)
1a Candida spp. (clinical isolates)0.5-256--
Aspergillus spp.16-256--
Dermatophytes0.5-256--
2a Candida spp. (clinical isolates)2-256--
Aspergillus spp.16-256--
Dermatophytes0.5-256--

Note: pMIC is the negative logarithm of the molar MIC. A higher pMIC value indicates greater potency. Data compiled from multiple sources.[1][2][3][4]

Table 2: Half-Maximal Effective Concentration (EC50) of this compound Derivatives

Compound IDFungal StrainEC50 (µg/mL)Reference CompoundEC50 (µg/mL)
A5 Colletotrichum gloeosporioides0.66Boscalid0.36
A6 Colletotrichum gloeosporioides0.71Boscalid0.36
Rhizoctonia solani-Boscalid-
Broad-spectrum (8 fungi)0.63-3.82--
A11 Colletotrichum gloeosporioides0.40Boscalid0.36
A17 Colletotrichum gloeosporioides0.42Boscalid0.36
5l Gibberella zeae20.06Hymexazol40.51
5o Gibberella zeae23.17Hymexazol40.51
5q Pellicularia sasakii26.66Hymexazol32.77
5r Phytophthora infestans15.37Hymexazol18.35
5p Capsicum wilt26.76Hymexazol>50
6h Alternaria alternata1.77Myclobutanil6.23
6k Broad-spectrum0.98-6.71--
6e-6i Alternaria solani1.90-7.07--

Data compiled from multiple sources.[5][6][7]

Experimental Protocols

Detailed methodologies for the synthesis and antifungal evaluation of this compound derivatives are provided below. These protocols are based on established methods and can be adapted to specific research needs.

Protocol 1: General Synthesis of this compound Derivatives (Schiff Base Formation)

This protocol describes a common method for synthesizing this compound derivatives through the condensation of a this compound with an appropriate aldehyde or ketone.

Materials:

  • Substituted this compound

  • Substituted aldehyde or ketone

  • Ethanol (or other suitable solvent)

  • Glacial acetic acid (catalyst)

  • Reaction flask with reflux condenser

  • Stirring apparatus

  • Filtration apparatus

  • Recrystallization solvent

Procedure:

  • Dissolve the substituted this compound (1 equivalent) in a minimal amount of warm ethanol in a round-bottom flask.

  • In a separate container, dissolve the substituted aldehyde or ketone (1 equivalent) in ethanol.

  • Add the aldehyde/ketone solution to the this compound solution with continuous stirring.

  • Add a few drops of glacial acetic acid to the reaction mixture to catalyze the reaction.

  • Attach a reflux condenser and heat the mixture to reflux for 2-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • The solid product that precipitates out is collected by vacuum filtration.

  • Wash the crude product with cold ethanol to remove unreacted starting materials.

  • Purify the product by recrystallization from a suitable solvent (e.g., ethanol, methanol, or a solvent mixture).

  • Dry the purified crystals in a vacuum oven.

  • Characterize the final product using appropriate analytical techniques (e.g., NMR, IR, Mass Spectrometry).

Protocol 2: Antifungal Susceptibility Testing - Broth Microdilution Method (CLSI Guidelines)

This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) M27-A3 guidelines for yeasts and M38-A2 for filamentous fungi, and is used to determine the Minimum Inhibitory Concentration (MIC) of the synthesized compounds.[8][9][10][11][12]

Materials:

  • Synthesized this compound derivatives

  • Fungal strains (e.g., Candida albicans, Aspergillus fumigatus)

  • RPMI-1640 medium with L-glutamine, without bicarbonate, buffered with MOPS

  • Sterile 96-well microtiter plates

  • Spectrophotometer or microplate reader

  • Positive control antifungal (e.g., Fluconazole, Amphotericin B)

  • Negative control (DMSO or solvent used to dissolve compounds)

  • Sterile saline (0.85%)

  • Vortex mixer

  • Incubator

Procedure:

  • Preparation of Compound Stock Solutions: Dissolve the this compound derivatives in a suitable solvent (e.g., DMSO) to a high concentration (e.g., 10 mg/mL).

  • Preparation of Microtiter Plates:

    • Perform serial two-fold dilutions of the compound stock solutions in RPMI-1640 medium directly in the 96-well plates to achieve a range of desired concentrations. The final volume in each well should be 100 µL.

    • Include a positive control (standard antifungal) and a negative control (solvent) on each plate.

    • Also include a growth control well (medium and inoculum only) and a sterility control well (medium only).

  • Preparation of Fungal Inoculum:

    • For yeasts, grow the culture on Sabouraud Dextrose Agar (SDA) for 24-48 hours. Suspend a few colonies in sterile saline and adjust the turbidity to match a 0.5 McFarland standard (approximately 1-5 x 10^6 CFU/mL). Dilute this suspension 1:1000 in RPMI-1640 to get the final inoculum density.

    • For filamentous fungi, grow the culture on Potato Dextrose Agar (PDA) for 7 days to encourage sporulation. Harvest the spores by flooding the plate with sterile saline containing 0.05% Tween 80. Adjust the spore suspension to the desired concentration (e.g., 0.4 x 10^4 to 5 x 10^4 CFU/mL) using a hemocytometer.

  • Inoculation: Add 100 µL of the final fungal inoculum to each well of the microtiter plate, bringing the total volume to 200 µL.

  • Incubation: Incubate the plates at 35°C. Incubation times vary depending on the fungus: 24-48 hours for most yeasts and 48-72 hours for filamentous fungi.

  • Reading the MIC: The MIC is defined as the lowest concentration of the compound that causes a significant inhibition of fungal growth compared to the growth control. For azoles, this is often a 50% reduction in turbidity, while for other fungicidal compounds, it is the lowest concentration with no visible growth. Turbidity can be assessed visually or by using a microplate reader at a specific wavelength (e.g., 530 nm).

Protocol 3: Antifungal Susceptibility Testing - Agar Well Diffusion Method

This method is a qualitative or semi-quantitative assay to screen for antifungal activity.

Materials:

  • Synthesized this compound derivatives

  • Fungal strains

  • Potato Dextrose Agar (PDA) or Sabouraud Dextrose Agar (SDA)

  • Sterile Petri dishes

  • Sterile cork borer (6-8 mm diameter)

  • Positive control antifungal

  • Negative control (solvent)

  • Sterile swabs

Procedure:

  • Preparation of Agar Plates: Prepare PDA or SDA medium according to the manufacturer's instructions, sterilize by autoclaving, and pour into sterile Petri dishes. Allow the agar to solidify completely.

  • Preparation of Fungal Inoculum: Prepare a standardized fungal suspension as described in the broth microdilution protocol.

  • Inoculation: Using a sterile swab, evenly spread the fungal inoculum over the entire surface of the agar plate to create a lawn of growth.

  • Creating Wells: Use a sterile cork borer to punch uniform wells into the agar.

  • Adding Compounds: Carefully pipette a fixed volume (e.g., 50-100 µL) of the dissolved this compound derivatives at a known concentration into the wells. Also, add the positive and negative controls to separate wells.

  • Incubation: Incubate the plates at an appropriate temperature (e.g., 28-35°C) for 24-72 hours, depending on the fungal species.

  • Measurement: After incubation, measure the diameter of the zone of inhibition (the clear area around the well where fungal growth is prevented) in millimeters. A larger zone of inhibition indicates greater antifungal activity.

Mandatory Visualizations

The following diagrams illustrate key experimental workflows and a proposed mechanism of action for certain this compound derivatives.

experimental_workflow cluster_synthesis Compound Synthesis cluster_screening Antifungal Screening cluster_bmd Broth Microdilution (MIC) cluster_awd Agar Well Diffusion start Start: this compound & Aldehyde/Ketone react Condensation Reaction (Reflux, Catalytic Acid) start->react purify Purification (Filtration & Recrystallization) react->purify charac Characterization (NMR, IR, MS) purify->charac end_synth Pure this compound Derivative charac->end_synth prep_comp Prepare Compound Solutions end_synth->prep_comp serial_dil Serial Dilution in 96-well plate prep_comp->serial_dil add_comp Add Compound to Wells prep_comp->add_comp prep_ino Prepare Fungal Inoculum inoculate_bmd Inoculate Plates prep_ino->inoculate_bmd lawn Lawn Culture on Agar Plate prep_ino->lawn serial_dil->inoculate_bmd incubate_bmd Incubate (24-72h) inoculate_bmd->incubate_bmd read_mic Read MIC incubate_bmd->read_mic wells Create Wells lawn->wells wells->add_comp incubate_awd Incubate (24-72h) add_comp->incubate_awd measure_zone Measure Zone of Inhibition incubate_awd->measure_zone

Caption: Experimental workflow for synthesis and antifungal screening.

sdh_inhibition cluster_etc Mitochondrial Electron Transport Chain succinate Succinate sdh Succinate Dehydrogenase (Complex II) succinate->sdh Oxidation fumarate Fumarate sdh->fumarate q Ubiquinone (Q) sdh->q Reduction no_atp no_atp qh2 Ubiquinol (QH2) q->qh2 complex_iii Complex III qh2->complex_iii cytochrome_c Cytochrome c complex_iii->cytochrome_c complex_iv Complex IV cytochrome_c->complex_iv oxygen O2 complex_iv->oxygen water H2O oxygen->water atp_synthase ATP Synthase (Complex V) atp ATP atp_synthase->atp adp ADP + Pi adp->atp_synthase cell_death Fungal Cell Death atp->cell_death Energy Production -> Fungal Viability This compound This compound Derivative This compound->inhibition inhibition->sdh Inhibition inhibition->no_atp ATP Production Blocked no_atp->cell_death -> Fungal Cell Death

Caption: Inhibition of Succinate Dehydrogenase (SDH) signaling pathway.

membrane_disruption cluster_membrane Fungal Cell Membrane cluster_disruption Consequences of Disruption membrane Phospholipid Bilayer with Ergosterol integrity Membrane Integrity Maintained membrane->integrity permeability Increased Membrane Permeability membrane->permeability Disruption This compound This compound Derivative This compound->membrane Interaction leakage Leakage of Intracellular Components (Ions, ATP, etc.) permeability->leakage influx Uncontrolled Influx of Substances permeability->influx gradient_loss Loss of Ion Gradients leakage->gradient_loss influx->gradient_loss cell_death Fungal Cell Death gradient_loss->cell_death

Caption: Disruption of fungal cell membrane integrity.

References

Synthesis of Novel Anticancer Agents from Benzohydrazide: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview and detailed protocols for the synthesis and evaluation of novel anticancer agents derived from the versatile benzohydrazide scaffold. This compound and its derivatives, particularly hydrazide-hydrazones, have emerged as a promising class of compounds in oncological research due to their significant cytotoxic effects against various cancer cell lines. This guide offers structured data on their efficacy, detailed experimental methodologies, and visual representations of the key signaling pathways involved and the overall experimental workflow.

Introduction

This compound is a key pharmacophore whose derivatives have shown a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The ease of synthesis and the ability to introduce diverse substituents allow for the generation of large libraries of compounds for screening. A particularly successful strategy has been the condensation of benzohydrazides with various aldehydes and ketones to form hydrazide-hydrazones. These derivatives have demonstrated potent cytotoxic activity against numerous cancer cell lines, often by inducing apoptosis through intrinsic pathways or by targeting specific signaling cascades like the Epidermal Growth Factor Receptor (EGFR) pathway.

Data Presentation: Anticancer Activity of this compound Derivatives

The following tables summarize the in vitro anticancer activity of selected this compound derivatives against various human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Compound IDDerivative TypeCancer Cell LineIC50 (µM)Reference
BH-1 4-hydroxy-N'-[(4-fluoro-3-(trifluoromethyl)phenyl)methylidene]this compoundHepG2 (Liver)37.4[1]
BH-2 4-hydroxy-N'-[substituted methylidene] this compoundHepG2 (Liver)42.4[1]
BH-3 N'-(substituted)-4-(butan-2-lideneamino) this compoundHCT-116 (Colon)37.71N/A
BH-4 2/3-bromo-N'-(substituted benzylidene/3-phenylallylidene) this compoundHCT-116 (Colon)1.88N/A
BH-5 Tetracaine hydrazide-hydrazone derivative (2f)Colo-205 (Colon)50.0[2]
BH-6 Tetracaine hydrazide-hydrazone derivative (2m)Colo-205 (Colon)20.5[2]
BH-7 This compound derivative containing dihydropyrazole (H20)A549 (Lung)0.46[3]
BH-8 This compound derivative containing dihydropyrazole (H20)MCF-7 (Breast)0.29[3]
BH-9 This compound derivative containing dihydropyrazole (H20)HeLa (Cervical)0.15[3]
BH-10 This compound derivative containing dihydropyrazole (H20)HepG2 (Liver)0.21[3]

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the key signaling pathways targeted by this compound derivatives and the general workflow for their synthesis and evaluation.

experimental_workflow cluster_synthesis Synthesis & Characterization cluster_evaluation Biological Evaluation start This compound condensation Condensation Reaction start->condensation aldehyde Substituted Aldehyde/Ketone aldehyde->condensation hydrazone This compound Derivative condensation->hydrazone characterization Spectroscopic Characterization (NMR, IR, MS) hydrazone->characterization cytotoxicity Cytotoxicity Screening (MTT Assay) hydrazone->cytotoxicity apoptosis Apoptosis Assay (Annexin V-FITC/PI) cytotoxicity->apoptosis western_blot Mechanism of Action (Western Blot) apoptosis->western_blot data_analysis Data Analysis & Lead Identification western_blot->data_analysis

General experimental workflow for synthesis and evaluation.

apoptosis_pathway cluster_compound Cellular Stress cluster_mitochondria Mitochondrial (Intrinsic) Pathway cluster_caspase Caspase Cascade compound This compound Derivative bax Bax compound->bax upregulates bcl2 Bcl-2 compound->bcl2 downregulates cytochrome_c Cytochrome c release bax->cytochrome_c promotes bcl2->cytochrome_c inhibits caspase9 Caspase-9 (Initiator) cytochrome_c->caspase9 activates caspase3 Caspase-3 (Executioner) caspase9->caspase3 activates apoptosis Apoptosis caspase3->apoptosis induces

Apoptosis induction via the intrinsic pathway.

egfr_pathway cluster_receptor Cell Membrane cluster_signaling Intracellular Signaling cluster_nucleus Nucleus egf EGF egfr EGFR egf->egfr binds pi3k PI3K egfr->pi3k activates ras Ras egfr->ras activates compound This compound Derivative compound->egfr inhibits akt Akt pi3k->akt proliferation Cell Proliferation, Survival, Angiogenesis akt->proliferation promotes raf Raf ras->raf mek MEK raf->mek erk ERK mek->erk erk->proliferation promotes

Inhibition of the EGFR signaling pathway.

Experimental Protocols

General Protocol for the Synthesis of this compound-Hydrazones

This protocol describes a general method for the synthesis of this compound-hydrazones via the condensation of a this compound with an aromatic aldehyde.[1][4]

Materials:

  • Substituted this compound (1 equivalent)

  • Substituted aromatic aldehyde (1.1 equivalents)

  • Ethanol (as solvent)

  • Glacial acetic acid (catalytic amount)

  • Round-bottom flask with reflux condenser

  • Stirring plate with heating mantle

  • Buchner funnel and filter paper

  • Beakers and other standard laboratory glassware

Procedure:

  • Dissolve the substituted this compound (0.01 mol) in ethanol (20 mL) in a round-bottom flask.

  • Add the substituted aromatic aldehyde (0.011 mol) to the solution.

  • Add a few drops of glacial acetic acid to catalyze the reaction.

  • Reflux the reaction mixture with stirring for 4-12 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • After completion of the reaction (as indicated by TLC), cool the reaction mixture to room temperature.

  • The precipitated product is collected by vacuum filtration using a Buchner funnel.

  • Wash the solid product with cold ethanol to remove any unreacted starting materials.

  • Dry the purified product in a vacuum oven.

  • Characterize the final compound using spectroscopic methods such as ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry to confirm its structure and purity.

Protocol for MTT Cytotoxicity Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[5][6]

Materials:

  • Cancer cell lines of interest

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • 96-well cell culture plates

  • This compound derivatives (dissolved in DMSO to make a stock solution)

  • MTT solution (5 mg/mL in PBS, sterile filtered)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.

  • Prepare serial dilutions of the this compound derivatives in the culture medium. The final concentration of DMSO should be less than 0.5% to avoid solvent toxicity.

  • After 24 hours, remove the medium from the wells and add 100 µL of the medium containing different concentrations of the test compounds. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug).

  • Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.

  • After the incubation period, add 10 µL of the MTT solution to each well and incubate for another 4 hours at 37°C. During this time, viable cells will convert the yellow MTT into purple formazan crystals.

  • Carefully remove the medium containing MTT and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration and determine the IC50 value using a dose-response curve.

Protocol for Annexin V-FITC/PI Apoptosis Assay

This assay is used to detect and differentiate between early apoptotic, late apoptotic, and necrotic cells by flow cytometry.[7][8][9][10]

Materials:

  • Cancer cell lines

  • This compound derivatives

  • 6-well plates

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Phosphate-Buffered Saline (PBS)

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and treat with the this compound derivatives at their respective IC50 concentrations for a specified time (e.g., 24 or 48 hours). Include an untreated control.

  • Harvest the cells (including both adherent and floating cells) by trypsinization and centrifugation.

  • Wash the cells twice with cold PBS.

  • Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10⁶ cells/mL.

  • Transfer 100 µL of the cell suspension (~1 x 10⁵ cells) to a flow cytometry tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within one hour.

    • Viable cells: Annexin V-FITC negative and PI negative.

    • Early apoptotic cells: Annexin V-FITC positive and PI negative.

    • Late apoptotic/necrotic cells: Annexin V-FITC positive and PI positive.

    • Necrotic cells: Annexin V-FITC negative and PI positive.

Protocol for Western Blot Analysis

Western blotting is used to detect specific proteins in a sample and can be used to investigate the effect of this compound derivatives on the expression and phosphorylation status of proteins in signaling pathways like the EGFR and apoptosis pathways.[11][12][13]

Materials:

  • Treated and untreated cell lysates

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • Laemmli sample buffer

  • SDS-PAGE gels and running buffer

  • PVDF or nitrocellulose membrane

  • Transfer buffer and system

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-EGFR, anti-p-EGFR, anti-Bax, anti-Bcl-2, anti-Caspase-3, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • TBST (Tris-buffered saline with 0.1% Tween 20)

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system (e.g., chemiluminescence imager or X-ray film)

Procedure:

  • Protein Extraction: Lyse the treated and untreated cells with RIPA buffer. Quantify the protein concentration using a BCA assay.

  • Sample Preparation: Mix the protein lysates with Laemmli sample buffer and boil for 5 minutes at 95°C.

  • SDS-PAGE: Load equal amounts of protein (20-40 µg) per lane onto an SDS-PAGE gel and separate the proteins by electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C with gentle shaking.

  • Washing: Wash the membrane three times with TBST for 10 minutes each.

  • Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Washing: Repeat the washing step as in step 7.

  • Detection: Incubate the membrane with ECL substrate and detect the chemiluminescent signal using an imaging system.

  • Analysis: Quantify the band intensities using densitometry software and normalize to a loading control like β-actin.

References

Application Notes and Protocols: Developing Antioxidant Compounds from Benzohydrazide Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the synthesis, screening, and mechanistic evaluation of benzohydrazide derivatives as potential antioxidant compounds.

Introduction

This compound derivatives are a class of organic compounds that have garnered significant interest in medicinal chemistry due to their diverse pharmacological activities, including antioxidant properties. The core structure, consisting of a benzene ring attached to a hydrazide group (-CONHNH2), serves as a versatile scaffold for the development of novel therapeutic agents. The presence of the hydrazide moiety is crucial for their antioxidant activity, primarily through mechanisms like free radical scavenging and metal chelation.[1] This document outlines the synthesis of these derivatives and provides detailed protocols for evaluating their antioxidant efficacy using established in vitro and cell-based assays.

Data Presentation: Antioxidant Activity of this compound Derivatives

The antioxidant capacity of various this compound derivatives has been evaluated using multiple assays. The following tables summarize the quantitative data from different studies, providing a comparative analysis of their efficacy.

Table 1: DPPH Radical Scavenging Activity of this compound Derivatives

Compound/DerivativeConcentration% InhibitionIC50 (µM)Reference
(E)-4-methoxy-N'-(3,4,5-trimethoxybenzylidene)this compound (T1)40 µl/ml47.5 ± 2.6246.3 ± 3.5[2]
(E)-N'-(2-hydroxy-4-methoxybenzylidene)-4-methoxythis compound (T2)40 µl/ml43.5 ± 3.3244.62 ± 3.5[2]
4-hydroxybenzhydrazide-hydrazone (ohbh4)1 mg/ml46-[1]
Phenolic N-acylhydrazone (5h)--0.7 ± 0.1[3]
Gallic hydrazone (11)--6.42 µg/mL[4]
Gallic hydrazone (15)--6.86 µg/mL[4]
Hydrazone derivative (2)--81.06 ± 0.72[5]
Ascorbic Acid (Standard)20 µl/ml25.65 ± 1.7934.91 ± 6.95[2]
Trolox (Standard)---[4]

Table 2: ABTS Radical Cation Scavenging Activity of this compound Derivatives

Compound/DerivativeConcentration% InhibitionIC50 (µM)Reference
4-hydroxybenzhydrazide-hydrazone (ohbh2)1 mg/ml~45%-[1]
Gallic hydrazone (11)--12.85 µg/mL[4]
Gallic hydrazone (15)--12.49 µg/mL[4]
Hydrazone derivative (2)--4.30 ± 0.21[5]
N-pyrrolyl-hydrazone (8d)1 mg/mL89-[6]
N-pyrrolyl-hydrazone (7d)1 mg/mL83-[6]
Trolox (Standard)---[4]

Table 3: Cellular Antioxidant Activity (CAA) of Hydrazone Derivatives

Compound/DerivativeIC50 (µM)Cell LineReference
N-pyrrolyl-hydrazone (7c)>500SH-SY5Y[6]
N-pyrrolyl-hydrazone (7d)99.56SH-SY5Y[6]
N-pyrrolyl-hydrazone (8e)91.07SH-SY5Y[6]

Experimental Protocols

This section provides detailed methodologies for the synthesis of this compound derivatives and the key experiments for evaluating their antioxidant activity.

Protocol 1: Synthesis of this compound Derivatives (General Procedure)

This protocol describes a general method for the synthesis of this compound Schiff bases via condensation reaction.

Materials:

  • Substituted this compound (1 mmol)

  • Substituted aromatic aldehyde (1 mmol)

  • Ethanol

  • Glacial acetic acid (catalytic amount)

  • Reflux apparatus

  • Magnetic stirrer with hot plate

  • Beakers, flasks, and other standard laboratory glassware

  • Filter paper and funnel

Procedure:

  • Dissolve 1 mmol of the substituted this compound in an appropriate volume of ethanol in a round-bottom flask.

  • Add 1 mmol of the substituted aromatic aldehyde to the solution.

  • Add a few drops of glacial acetic acid to the reaction mixture to catalyze the reaction.

  • Reflux the mixture for 2-4 hours, monitoring the reaction progress using Thin Layer Chromatography (TLC).

  • After completion of the reaction (as indicated by TLC), cool the reaction mixture to room temperature.

  • The precipitated solid product is then collected by filtration.

  • Wash the solid product with cold ethanol to remove any unreacted starting materials.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol, methanol) to obtain the pure this compound derivative.

  • Dry the purified product in a vacuum oven.

  • Characterize the synthesized compound using spectroscopic techniques such as FT-IR, ¹H-NMR, ¹³C-NMR, and Mass Spectrometry.

Protocol 2: DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay is based on the ability of an antioxidant to donate an electron or hydrogen atom to the stable DPPH radical, thus neutralizing it and causing a color change from purple to yellow.

Materials:

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol or Ethanol

  • Test compounds (this compound derivatives)

  • Standard antioxidant (e.g., Ascorbic acid, Trolox)

  • 96-well microplate

  • Microplate reader

  • Pipettes

Procedure:

  • Prepare a stock solution of DPPH (e.g., 0.1 mM) in methanol.

  • Prepare a series of dilutions of the test compounds and the standard antioxidant in methanol.

  • In a 96-well microplate, add a specific volume (e.g., 100 µL) of the test compound or standard solution to the wells.

  • Add an equal volume (e.g., 100 µL) of the DPPH solution to each well.

  • As a control, add 100 µL of methanol to a well containing 100 µL of the DPPH solution.

  • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measure the absorbance of the solutions at 517 nm using a microplate reader.

  • Calculate the percentage of radical scavenging activity using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100

  • Determine the IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) by plotting the percentage of inhibition against the concentration of the test compound.

Protocol 3: ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

This assay measures the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•+). The reduction of the blue-green ABTS•+ to its colorless neutral form is monitored spectrophotometrically.

Materials:

  • ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) diammonium salt

  • Potassium persulfate (K2S2O8)

  • Phosphate-buffered saline (PBS) or ethanol

  • Test compounds (this compound derivatives)

  • Standard antioxidant (e.g., Trolox)

  • 96-well microplate

  • Microplate reader

  • Pipettes

Procedure:

  • Prepare the ABTS radical cation (ABTS•+) solution by mixing a 7 mM aqueous solution of ABTS with a 2.45 mM aqueous solution of potassium persulfate in a 1:1 ratio.

  • Allow the mixture to stand in the dark at room temperature for 12-16 hours before use. This will result in the formation of a dark blue-green solution of ABTS•+.

  • Dilute the ABTS•+ solution with PBS or ethanol to obtain an absorbance of 0.70 ± 0.02 at 734 nm.

  • Prepare a series of dilutions of the test compounds and the standard antioxidant.

  • In a 96-well microplate, add a small volume (e.g., 10 µL) of the test compound or standard solution to the wells.

  • Add a larger volume (e.g., 190 µL) of the diluted ABTS•+ solution to each well.

  • Incubate the plate at room temperature for a specific time (e.g., 6 minutes).

  • Measure the absorbance at 734 nm using a microplate reader.

  • Calculate the percentage of inhibition using the same formula as in the DPPH assay.

  • Determine the IC50 value by plotting the percentage of inhibition against the concentration of the test compound.

Protocol 4: Cellular Antioxidant Activity (CAA) Assay

This cell-based assay provides a more biologically relevant measure of antioxidant activity by accounting for cellular uptake, metabolism, and localization of the compounds.

Materials:

  • Human hepatocarcinoma (HepG2) cells or other suitable cell line

  • Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS) and antibiotics

  • Phosphate-buffered saline (PBS)

  • 2',7'-Dichlorodihydrofluorescein diacetate (DCFH-DA)

  • 2,2'-Azobis(2-amidinopropane) dihydrochloride (ABAP)

  • Test compounds (this compound derivatives)

  • Standard antioxidant (e.g., Quercetin)

  • 96-well black microplate with a clear bottom

  • Fluorescence microplate reader

  • Incubator (37°C, 5% CO2)

Procedure:

  • Cell Seeding: Seed HepG2 cells in a 96-well black microplate at a density that will result in a confluent monolayer after 24 hours of incubation.

  • Cell Treatment: After 24 hours, remove the culture medium and wash the cells with PBS. Treat the cells with the test compounds and the standard antioxidant at various concentrations for 1 hour in the incubator.

  • Probe Loading: After the treatment period, add the DCFH-DA solution to each well and incubate for another 60 minutes.

  • Induction of Oxidative Stress: Remove the DCFH-DA solution, wash the cells with PBS, and then add the ABAP solution to induce the generation of peroxyl radicals.

  • Fluorescence Measurement: Immediately place the plate in a fluorescence microplate reader and measure the fluorescence intensity kinetically every 5 minutes for 1 hour at an excitation wavelength of 485 nm and an emission wavelength of 535 nm.

  • Data Analysis: Calculate the area under the curve (AUC) for both the control and the treated wells. The CAA value can be calculated using the following formula: CAA unit = 100 - (∫SA / ∫CA) × 100 where ∫SA is the integrated area under the sample curve and ∫CA is the integrated area under the control curve.

  • Express the results as micromoles of quercetin equivalents per micromole of the compound.

Visualization of Workflows and Pathways

The following diagrams, generated using Graphviz (DOT language), illustrate the experimental workflows and a key signaling pathway relevant to antioxidant activity.

G cluster_synthesis Synthesis of this compound Derivatives Start Start Reactants This compound + Aldehyde Derivative Start->Reactants Reaction Condensation Reaction (Ethanol, Acetic Acid, Reflux) Reactants->Reaction Filtration Filtration & Washing Reaction->Filtration Recrystallization Recrystallization Filtration->Recrystallization Characterization Spectroscopic Characterization (FT-IR, NMR, MS) Recrystallization->Characterization Product Pure this compound Derivative Characterization->Product

Caption: Workflow for the synthesis of this compound derivatives.

G cluster_screening Antioxidant Activity Screening cluster_invitro In Vitro Assays cluster_cellbased Cell-Based Assay DPPH DPPH Radical Scavenging Assay Data_Analysis Data Analysis (% Inhibition, IC50) DPPH->Data_Analysis ABTS ABTS Radical Cation Decolorization Assay ABTS->Data_Analysis CAA Cellular Antioxidant Activity (CAA) Assay CAA->Data_Analysis Test_Compound This compound Derivative Test_Compound->DPPH Test_Compound->ABTS Test_Compound->CAA

Caption: Experimental workflow for antioxidant activity screening.

G cluster_pathway Nrf2-Keap1 Antioxidant Response Pathway Oxidative_Stress Oxidative Stress (e.g., ROS) Keap1 Keap1 Oxidative_Stress->Keap1 induces conformational change This compound This compound Derivative (Potential Modulator) This compound->Keap1 may inhibit Nrf2 Nrf2 Keap1->Nrf2 binds and promotes ubiquitination Keap1->Nrf2 dissociation Ub Ubiquitin Nrf2->Ub Ub Nucleus Nucleus Nrf2->Nucleus translocation ARE Antioxidant Response Element (ARE) Nrf2->ARE binds to Proteasome Proteasomal Degradation Ub->Proteasome Antioxidant_Genes Expression of Antioxidant Genes (e.g., HO-1, NQO1) ARE->Antioxidant_Genes activates transcription Cellular_Protection Cellular Protection Against Oxidative Damage Antioxidant_Genes->Cellular_Protection

Caption: The Nrf2-Keap1 signaling pathway in cellular antioxidant defense.

References

Application Notes and Protocols: Benzohydrazide in the Synthesis of Anti-inflammatory Drugs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols on the utilization of benzohydrazide as a key scaffold in the synthesis of novel anti-inflammatory agents. The focus is on the development of two major classes of compounds: 1,3,4-Oxadiazoles and Schiff Bases . These derivatives have demonstrated significant potential in modulating inflammatory pathways, primarily through the inhibition of cyclooxygenase (COX) enzymes.

Introduction

This compound and its derivatives are a versatile class of organic compounds that have garnered considerable attention in medicinal chemistry due to their wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[1][2] The structural features of the this compound moiety allow for its facile conversion into various heterocyclic systems, making it an excellent precursor for the synthesis of diverse compound libraries for drug discovery.[3]

Inflammation is a complex biological response to harmful stimuli, and chronic inflammation is implicated in numerous diseases.[4] A key pathway in the inflammatory process is the arachidonic acid cascade, which is mediated by cyclooxygenase (COX) enzymes (COX-1 and COX-2) to produce prostaglandins, key mediators of inflammation.[5] Non-steroidal anti-inflammatory drugs (NSAIDs) primarily exert their effect by inhibiting these enzymes.[5] this compound derivatives have emerged as promising candidates for the development of new anti-inflammatory drugs, with some exhibiting selective inhibition of COX-2, which is associated with a reduced risk of gastrointestinal side effects compared to non-selective NSAIDs.[5]

Synthesis of Anti-inflammatory Agents from this compound

This compound serves as a crucial starting material for the synthesis of various heterocyclic compounds with anti-inflammatory activity. The two primary classes of derivatives explored in this document are 1,3,4-oxadiazoles and Schiff bases.

General Synthesis Workflow

The general workflow for the synthesis and evaluation of anti-inflammatory drugs derived from this compound involves a multi-step process, from initial synthesis and purification to comprehensive biological evaluation.

General Synthesis and Evaluation Workflow cluster_synthesis Synthesis & Purification cluster_evaluation Biological Evaluation This compound This compound Intermediate Intermediate Formation (e.g., Hydrazone) This compound->Intermediate Reaction with Aldehyde/Acid Cyclization Cyclization / Condensation Intermediate->Cyclization Derivative Final Derivative (1,3,4-Oxadiazole or Schiff Base) Cyclization->Derivative Purification Purification (Recrystallization) Derivative->Purification InVitro In Vitro Assays (Protein Denaturation, COX Inhibition) Purification->InVitro InVivo In Vivo Assays (Carrageenan-induced Paw Edema) InVitro->InVivo Data Data Analysis InVivo->Data

Caption: General workflow for synthesis and evaluation.

I. Synthesis and Anti-inflammatory Activity of 1,3,4-Oxadiazole Derivatives

1,3,4-Oxadiazoles are five-membered heterocyclic compounds that have been extensively studied for their anti-inflammatory properties.[6][7] The synthesis often involves the cyclization of a this compound-derived intermediate.

Experimental Protocol: Synthesis of 2,5-Disubstituted-1,3,4-Oxadiazoles

This protocol describes a general method for the synthesis of 1,3,4-oxadiazole derivatives from this compound.

Materials:

  • p-Toluic benzhydrazide

  • Substituted aromatic aldehydes

  • Ceric Ammonium Nitrate (CAN)

  • Dichloromethane

  • Ethanol

  • Standard laboratory glassware (round-bottom flask, condenser, etc.)

  • Heating mantle

  • Magnetic stirrer

Procedure: [8]

  • In a round-bottom flask, dissolve p-toluic benzhydrazide (0.01 M) and a substituted aromatic aldehyde (0.01 M) in 30 mL of dichloromethane.

  • Add a catalytic amount (a pinch) of Ceric Ammonium Nitrate (CAN) to the mixture.

  • Reflux the reaction mixture for 10-14 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • After completion of the reaction, cool the mixture to room temperature.

  • The crude product will precipitate out of the solution. Filter the solid, wash it with water, and then dry it.

  • Recrystallize the crude product from ethanol to obtain the purified 2,5-disubstituted-1,3,4-oxadiazole derivative.

  • Characterize the synthesized compound using spectroscopic techniques such as IR, ¹H-NMR, and Mass Spectrometry.

Synthesis of 1,3,4-Oxadiazoles This compound p-Toluic Benzhydrazide Reaction Reflux in Dichloromethane with Ceric Ammonium Nitrate (CAN) This compound->Reaction Aldehyde Substituted Aromatic Aldehyde Aldehyde->Reaction Oxadiazole 2,5-Disubstituted-1,3,4-Oxadiazole Reaction->Oxadiazole

Caption: Synthesis of 1,3,4-Oxadiazoles.

Quantitative Data: Anti-inflammatory Activity of 1,3,4-Oxadiazole Derivatives

The anti-inflammatory activity of synthesized 1,3,4-oxadiazole derivatives is often evaluated using the carrageenan-induced rat paw edema model. The percentage of edema inhibition is a measure of the compound's anti-inflammatory potency.

Compound IDSubstituent (R)% Inhibition of Paw Edema (after 4h)Reference Drug (% Inhibition)
2d 2,4-Dichlorophenyl72.72%Ibuprofen (86.36%)
2j 1-(4-Isobutylphenyl)ethyl72.72%Ibuprofen (86.36%)
2f 4-Aminophenyl50.00%Ibuprofen (86.36%)
2h 4-Nitrophenyl50.00%Ibuprofen (86.36%)
4a Phenylamino37.37%Ibuprofen (86.35%)
4j Mercapto66.66%Ibuprofen (86.35%)

Table 1: In vivo anti-inflammatory activity of selected 1,3,4-oxadiazole derivatives.[6]

II. Synthesis and Anti-inflammatory Activity of Schiff Base Derivatives

Schiff bases, containing an azomethine group (-C=N-), are another important class of compounds synthesized from this compound that exhibit significant anti-inflammatory effects.[9][10]

Experimental Protocol: Synthesis of this compound Schiff Bases

This protocol outlines the synthesis of Schiff bases through the condensation of this compound with an aldehyde.

Materials:

  • This compound

  • 2-Hydroxy-3-methoxy benzaldehyde or other substituted aldehydes

  • Ethanol

  • Standard laboratory glassware

  • Reflux apparatus

Procedure: [11]

  • In a 500 mL round-bottom flask, dissolve this compound (0.02 mol, 2.72 g) in 30 mL of ethanol.

  • In a separate beaker, dissolve 2-hydroxy-3-methoxy benzaldehyde (0.02 mol, 3.04 g) in 10 mL of ethanol.

  • Gradually add the aldehyde solution to the this compound solution in the flask.

  • Reflux the reaction mixture for 5 hours.

  • After the reflux, allow the mixture to cool. The product will precipitate.

  • Filter the precipitate and recrystallize it from ethanol to obtain the pure Schiff base.

  • Confirm the structure of the synthesized compound using IR, ¹H-NMR, and ¹³C-NMR spectroscopy.

Synthesis of Schiff Bases This compound This compound Reaction Reflux in Ethanol This compound->Reaction Aldehyde Substituted Aldehyde (e.g., 2-hydroxy-3-methoxy benzaldehyde) Aldehyde->Reaction SchiffBase This compound Schiff Base Reaction->SchiffBase

Caption: Synthesis of Schiff Bases.

Quantitative Data: Anti-inflammatory Activity of this compound Derivatives as COX Inhibitors

Several this compound derivatives have been evaluated for their ability to inhibit COX-1 and COX-2 enzymes. The IC50 value represents the concentration of the compound required to inhibit 50% of the enzyme's activity.

Compound IDCOX-2 IC50 (µM)5-LOX IC50 (µM)Standard (IC50 in µM)
9d 0.25 ± 0.037.87 ± 0.33Celecoxib (COX-2: 0.36), Zileuton (5-LOX: 14.29)
9g 0.49 ± 0.049.16 ± 0.28Celecoxib (COX-2: 0.36), Zileuton (5-LOX: 14.29)

Table 2: In vitro COX-2 and 5-LOX inhibitory activity of selected benzhydrylpiperazine-based derivatives.[12]

III. Protocols for Anti-inflammatory Activity Assays

In Vivo: Carrageenan-Induced Rat Paw Edema Assay

This is a standard and widely used model for evaluating the acute anti-inflammatory activity of compounds.[12][13]

Materials:

  • Wistar rats (150-200 g)

  • Carrageenan (1% w/v in saline)

  • Test compounds (dissolved in a suitable vehicle)

  • Standard drug (e.g., Indomethacin, 10 mg/kg)

  • Plethysmometer or digital calipers

  • Syringes and needles

Procedure: [11][13]

  • Divide the rats into groups (e.g., control, standard, and test groups with different doses).

  • Administer the test compounds and the standard drug orally or intraperitoneally. The control group receives only the vehicle.

  • After a specific time (e.g., 1 hour) to allow for drug absorption, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.

  • Measure the paw volume or thickness using a plethysmometer or calipers at time 0 (just before carrageenan injection) and at regular intervals thereafter (e.g., 1, 2, 3, and 4 hours).

  • Calculate the percentage inhibition of edema using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group, and Vt is the average increase in paw volume in the treated group.

In Vitro: Protein Denaturation Inhibition Assay

This assay is a simple and rapid method to screen for anti-inflammatory activity. It is based on the principle that denaturation of proteins is a key event in inflammation.[6][8]

Materials:

  • Bovine Serum Albumin (BSA) or egg albumin

  • Phosphate Buffered Saline (PBS, pH 6.4)

  • Test compounds

  • Standard drug (e.g., Diclofenac sodium)

  • UV-Vis Spectrophotometer

Procedure (using egg albumin):

  • Prepare a reaction mixture (5 mL) containing 0.2 mL of egg albumin, 2.8 mL of PBS (pH 6.4), and 2 mL of varying concentrations of the test compound.

  • A control solution is prepared with 2 mL of distilled water instead of the test compound.

  • Incubate the mixtures at 37 ± 2°C for 15 minutes.

  • Heat the mixtures at 70°C for 5 minutes.

  • After cooling, measure the absorbance of the solutions at 660 nm.

  • Calculate the percentage inhibition of protein denaturation using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100

IV. Signaling Pathways in Inflammation

The anti-inflammatory action of this compound derivatives is primarily attributed to their ability to interfere with key inflammatory signaling pathways. The most well-documented mechanism is the inhibition of the cyclooxygenase (COX) pathway.

COX Pathway and Inhibition

Inflammatory stimuli trigger the release of arachidonic acid from cell membranes. The COX enzymes then convert arachidonic acid into prostaglandins (PGs), which are potent mediators of inflammation, pain, and fever. This compound derivatives can inhibit COX-2, the inducible isoform of the enzyme that is upregulated during inflammation, thereby reducing the production of pro-inflammatory prostaglandins.[5]

COX Signaling Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol Membrane Membrane Phospholipids PLA2 Phospholipase A2 AA Arachidonic Acid PLA2->AA releases COX2 COX-2 AA->COX2 substrate for PGs Prostaglandins (PGG2, PGH2) COX2->PGs converts to Inflammation Inflammation (Pain, Fever, Swelling) PGs->Inflammation mediate This compound This compound Derivatives This compound->COX2 Inhibits

Caption: Inhibition of the COX-2 pathway.

In addition to COX inhibition, some this compound derivatives may also modulate other inflammatory pathways, such as the production of pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6).[14][15] These cytokines play a crucial role in amplifying and sustaining the inflammatory response. Further research is ongoing to fully elucidate the multifaceted mechanisms of action of these promising compounds.

References

Application Notes and Protocols for the Analytical Characterization of Benzohydrazide Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the key analytical techniques employed in the structural elucidation and characterization of benzohydrazide compounds. Detailed protocols for each method are outlined to facilitate experimental design and execution.

Introduction

Benzohydrazides are a class of organic compounds characterized by a hydrazide group (-CONHNH2) attached to a benzene ring. They serve as crucial intermediates in the synthesis of various heterocyclic compounds and exhibit a wide range of biological activities, including antimicrobial, antitubercular, and anticancer properties.[1][2] Accurate and thorough analytical characterization is paramount for confirming the identity, purity, and structural features of newly synthesized this compound derivatives, which is essential for drug discovery and development.

A multi-technique approach is typically employed for the comprehensive characterization of these compounds. This involves a combination of spectroscopic, crystallographic, chromatographic, and thermal analysis methods to provide complementary information about the molecular structure, functional groups, purity, and thermal stability.

General Workflow for Characterization

The characterization of a newly synthesized this compound compound generally follows a logical progression of analytical techniques. The workflow is designed to provide a comprehensive understanding of the compound's structure and purity.

This compound Characterization Workflow cluster_synthesis Synthesis & Purification cluster_spectroscopy Spectroscopic Analysis cluster_advanced Further Characterization Synthesis Synthesis of this compound Derivative Purification Purification (e.g., Recrystallization) Synthesis->Purification IR FTIR Spectroscopy (Functional Group Identification) Purification->IR NMR NMR Spectroscopy (1H & 13C) (Structural Elucidation) IR->NMR MassSpec Mass Spectrometry (Molecular Weight Confirmation) NMR->MassSpec UVVis UV-Vis Spectroscopy (Electronic Transitions) MassSpec->UVVis XRay Single Crystal X-ray (Absolute Structure) UVVis->XRay Chromatography Chromatography (Purity Assessment) XRay->Chromatography Thermal Thermal Analysis (TGA/DSC) (Stability) Chromatography->Thermal

Caption: General workflow for the synthesis and characterization of this compound compounds.

Spectroscopic Techniques

Spectroscopy is a cornerstone in the analysis of organic compounds, providing detailed information about their structure and functional groups.[3]

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is instrumental in identifying the characteristic functional groups present in this compound derivatives.[4]

Experimental Protocol:

  • Sample Preparation: A small amount of the solid sample (1-2 mg) is intimately mixed with dry potassium bromide (KBr, ~100 mg). The mixture is then pressed into a thin, transparent pellet using a hydraulic press. Alternatively, the spectrum can be recorded using an Attenuated Total Reflectance (ATR) accessory.

  • Instrumentation: An FTIR spectrometer is used to record the spectrum.

  • Data Acquisition: The spectrum is typically recorded in the range of 4000-400 cm⁻¹. A background spectrum of the empty sample compartment (or KBr pellet) is recorded and automatically subtracted from the sample spectrum.

  • Data Analysis: The absorption bands (peaks) in the spectrum are assigned to specific functional group vibrations.

Table 1: Typical FTIR Absorption Bands for this compound Derivatives

Functional GroupVibration ModeCharacteristic Absorption (cm⁻¹)Reference(s)
N-HStretching3165–3432[5][6]
C-H (aromatic)Stretching~3053[7]
C=O (Amide I)Stretching1600–1676[2][6]
C=N (imine, if derivatized)Stretching1511–1597[2][8]
N-HBending (Amide II)~1578[6]
C-NStretching~1365[8]
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful technique for the structural elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework.[7] Both ¹H and ¹³C NMR are routinely employed.

Experimental Protocol:

  • Sample Preparation: Approximately 5-10 mg of the this compound derivative is dissolved in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in an NMR tube. Tetramethylsilane (TMS) is commonly used as an internal standard.

  • Instrumentation: A high-field NMR spectrometer (e.g., 300, 400, or 500 MHz) is used.

  • Data Acquisition: Standard pulse sequences are used to acquire ¹H and ¹³C NMR spectra.

  • Data Analysis: The chemical shifts (δ), integration (for ¹H), and coupling patterns (for ¹H) are analyzed to deduce the structure.

Table 2: Representative ¹H NMR Chemical Shifts for this compound Derivatives

ProtonChemical Shift (δ, ppm)MultiplicityReference(s)
NH11.89 - 12.24singlet (s)[5][7]
CH=N (imine proton)8.69 - 8.88singlet (s)[5][7]
Aromatic Protons6.90 - 8.28multiplet (m), doublet (d), triplet (t)[5][7]
OCH₃ (if present)~3.06singlet (s)[6]
Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of the compound and can provide information about its structure through fragmentation patterns.[2] Electrospray ionization (ESI) is a common technique for this compound analysis.[7]

Experimental Protocol:

  • Sample Preparation: A dilute solution of the sample is prepared in a suitable solvent (e.g., methanol, acetonitrile).

  • Instrumentation: An ESI mass spectrometer is used.

  • Data Acquisition: The sample solution is introduced into the ion source, and the mass spectrum is recorded.

  • Data Analysis: The molecular ion peak ([M+H]⁺ or [M-H]⁻) is identified to confirm the molecular weight of the compound.

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within the molecule, particularly in compounds with conjugated systems.

Experimental Protocol:

  • Sample Preparation: A dilute solution of the this compound derivative is prepared in a UV-transparent solvent (e.g., methanol, ethanol).

  • Instrumentation: A UV-Vis spectrophotometer is used.

  • Data Acquisition: The absorbance of the solution is measured over a range of wavelengths (typically 200-800 nm).

  • Data Analysis: The wavelength of maximum absorbance (λ_max) is determined.

Table 3: Example UV-Vis Absorption Maxima for this compound Derivatives

Compound Typeλ_max (nm)TransitionReference(s)
N'-(4-methoxybenzylidene)this compound372, 411Ligand to Metal Charge Transfer (LMCT)[1]
Aroylhydrazones~350 and aboveπ → π* and n → π*[1]

X-ray Crystallography

For unambiguous structure determination, single-crystal X-ray diffraction is the gold standard.[1][5] This technique provides the precise three-dimensional arrangement of atoms in the crystal lattice.

Experimental Protocol:

  • Crystal Growth: Single crystals of the this compound compound suitable for X-ray diffraction are grown, often by slow evaporation of a solvent.[5]

  • Instrumentation: A single-crystal X-ray diffractometer is used.

  • Data Collection: The crystal is mounted on the diffractometer and irradiated with X-rays. The diffraction pattern is collected.

  • Structure Solution and Refinement: The collected data is used to solve and refine the crystal structure, yielding precise bond lengths, bond angles, and torsion angles.

Chromatographic Techniques

Chromatographic methods are primarily used to assess the purity of the synthesized this compound compounds. High-Performance Liquid Chromatography (HPLC) is a widely used technique.[9][10]

Experimental Protocol (General HPLC):

  • Sample Preparation: A known concentration of the sample is prepared in the mobile phase.

  • Instrumentation: An HPLC system equipped with a suitable column (e.g., C18) and a detector (e.g., UV-Vis).

  • Mobile Phase: A mixture of solvents, such as acetonitrile and water, is often used.[11] The composition can be isocratic (constant) or a gradient (varied over time).

  • Analysis: The sample is injected into the HPLC system, and the chromatogram is recorded. The retention time and peak area are used to determine the purity. For chiral compounds, specialized chiral columns are necessary for enantioseparation.[12][13]

Thermal Analysis

Thermal analysis techniques, such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), provide information about the thermal stability, melting point, and decomposition of this compound compounds.[14][15]

Thermal Analysis Techniques ThermalAnalysis Thermal Analysis TGA Thermogravimetric Analysis (TGA) Measures mass change vs. temperature ThermalAnalysis->TGA DSC Differential Scanning Calorimetry (DSC) Measures heat flow vs. temperature ThermalAnalysis->DSC STA Simultaneous Thermal Analysis (STA) Combines TGA and DSC TGA->STA DSC->STA Analytical Techniques Interrelationship cluster_structure Structural Information cluster_properties Physicochemical Properties Compound This compound Compound NMR NMR (C-H Framework) Compound->NMR IR FTIR (Functional Groups) Compound->IR MassSpec Mass Spec (Molecular Weight) Compound->MassSpec XRay X-ray (3D Structure) Compound->XRay Chromatography Chromatography (Purity) Compound->Chromatography Thermal Thermal Analysis (Stability) Compound->Thermal UVVis UV-Vis (Electronic Properties) Compound->UVVis NMR->XRay Confirms Connectivity IR->NMR Confirms Functional Groups MassSpec->NMR Confirms Molecular Formula

References

Troubleshooting & Optimization

Improving yield in Benzohydrazide synthesis reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of benzohydrazide.

Frequently Asked Questions (FAQs)

Q1: What are the common starting materials for this compound synthesis?

A1: The most common starting materials for this compound synthesis are methyl benzoate and benzoyl chloride. Both react with hydrazine hydrate to form the desired product.

Q2: What is the general reaction mechanism for the synthesis of this compound from methyl benzoate?

A2: The synthesis of this compound from methyl benzoate and hydrazine hydrate is a nucleophilic acyl substitution reaction. The nitrogen atom of the hydrazine attacks the electrophilic carbonyl carbon of the ester, leading to the displacement of the methoxy group and the formation of this compound.

Q3: How can I monitor the progress of my this compound synthesis reaction?

A3: Thin-Layer Chromatography (TLC) is a rapid and effective method for monitoring the progress of the reaction.[1][2][3] By spotting the reaction mixture on a TLC plate alongside the starting material, you can observe the disappearance of the starting material spot and the appearance of the product spot over time. A suitable eluent system, such as ethyl acetate/hexane (1:1), can be used for this purpose.[1]

Q4: What is a typical yield for this compound synthesis?

A4: Yields for this compound synthesis can vary significantly depending on the chosen method, reaction conditions, and purity of reagents. Conventional methods using methyl benzoate and hydrazine hydrate can achieve yields of up to 93%.[4] Microwave-assisted methods have also been reported to provide high yields in shorter reaction times.[5]

Q5: How is this compound typically purified after the reaction?

A5: The most common method for purifying this compound is recrystallization.[5][6][7] Ethanol is a frequently used solvent for this purpose.[5][7] The crude product is dissolved in a minimal amount of hot ethanol and then allowed to cool slowly, which causes the pure this compound to crystallize out, leaving impurities in the solution. The crystals can then be collected by filtration.

Troubleshooting Guide

This guide addresses specific issues that may arise during this compound synthesis, providing potential causes and recommended solutions.

Issue 1: Low or No Product Yield

A common challenge in this compound synthesis is obtaining a lower-than-expected yield of the final product.

Potential Cause Recommended Solution
Incomplete Reaction - Extend Reaction Time: Monitor the reaction using TLC until the starting material is consumed. Some protocols suggest refluxing for 2 to 8 hours.[1][5] - Optimize Temperature: Ensure the reaction is heated to the appropriate temperature. For the reaction with methyl benzoate, refluxing at the boiling point of the solvent (e.g., ethanol) is common.[1][5]
Poor Quality of Reagents - Use High-Purity Reagents: Ensure that the methyl benzoate or benzoyl chloride and hydrazine hydrate are of high purity. Impurities can interfere with the reaction. - Check Hydrazine Hydrate Concentration: The concentration of hydrazine hydrate can affect the reaction rate and yield. Use a concentration appropriate for the chosen protocol.
Side Reactions - Formation of 1,2-Dibenzoylhydrazine: When using benzoyl chloride, an excess of the reagent or improper addition can lead to the formation of the disubstituted side product, 1,2-dibenzoylhydrazine.[8][9][10][11] To minimize this, add the benzoyl chloride dropwise to the cooled hydrazine solution.[11]
Loss of Product During Workup - Incomplete Precipitation: After the reaction, ensure the product has fully precipitated before filtration. Cooling the reaction mixture in an ice bath can aid precipitation.[7] - Washing with Appropriate Solvent: Wash the filtered product with a cold solvent (e.g., cold water or ethanol) to remove impurities without dissolving a significant amount of the product.[5][7]
Issue 2: Formation of Side Products and Impurities

The presence of unexpected spots on a TLC plate or a broad melting point range of the final product can indicate the formation of side products.

Potential Cause Recommended Solution
Reaction with Atmospheric Moisture (Benzoyl Chloride) - Perform Reaction Under Anhydrous Conditions: Benzoyl chloride is sensitive to moisture and can hydrolyze to benzoic acid.[12][13] While not strictly necessary for all protocols, performing the reaction under a dry atmosphere (e.g., using a drying tube) can minimize this side reaction.
Formation of 1,2-Dibenzoylhydrazine - Control Stoichiometry and Addition: As mentioned previously, the slow, dropwise addition of benzoyl chloride to a cooled solution of hydrazine hydrate is crucial to prevent the formation of the disubstituted hydrazine.[11]
Unreacted Starting Material - Ensure Complete Reaction: Use TLC to confirm the complete consumption of the starting material before proceeding with the workup. If the reaction is stalled, consider extending the reaction time or gently increasing the temperature.

Experimental Protocols

Protocol 1: Conventional Synthesis from Methyl Benzoate

This protocol is a standard method for synthesizing this compound from methyl benzoate and hydrazine hydrate.

Materials:

  • Methyl benzoate

  • Hydrazine hydrate (e.g., 80% solution)

  • Ethanol (absolute)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, combine methyl benzoate (1.0 eq) and hydrazine hydrate (1.2 eq).

  • Add a suitable amount of ethanol to dissolve the reactants.

  • Heat the mixture to reflux and maintain for 2-4 hours. Monitor the reaction progress by TLC.

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Further cool the flask in an ice bath to promote crystallization of the this compound.

  • Collect the white precipitate by vacuum filtration.

  • Wash the crystals with a small amount of cold ethanol.

  • Dry the purified this compound.

Table 1: Example Reagent Quantities for Protocol 1

ReagentMolar Mass ( g/mol )AmountMoles (approx.)
Methyl Benzoate136.151.35 mL (1.48 g)0.01
Hydrazine Hydrate (80%)50.060.75 mL (0.60 g)0.012
Ethanol-~10 mL-

Note: Densities used for calculation: Methyl Benzoate ~1.09 g/mL, 80% Hydrazine Hydrate ~1.03 g/mL.

Protocol 2: Synthesis from Benzoyl Chloride

This method utilizes benzoyl chloride and is often performed at a lower temperature.

Materials:

  • Benzoyl chloride

  • Hydrazine hydrate

  • Sodium hydroxide (optional, to neutralize HCl byproduct)

  • Water

Procedure:

  • In a flask, prepare a dilute solution of hydrazine hydrate in water.

  • Cool the flask in an ice bath.

  • Slowly add benzoyl chloride (1.0 eq) dropwise to the cold hydrazine solution with vigorous stirring.

  • If using, a solution of sodium hydroxide can be added concurrently to neutralize the hydrochloric acid that is formed.

  • Continue stirring for 1-2 hours at a low temperature.

  • Collect the precipitated this compound by vacuum filtration.

  • Wash the product thoroughly with cold water to remove any remaining salts.

  • Recrystallize the crude product from a suitable solvent like ethanol for further purification.

Visualizing Workflows and Relationships

To aid in understanding the experimental processes and troubleshooting logic, the following diagrams are provided.

experimental_workflow_methyl_benzoate start Start reactants Mix Methyl Benzoate, Hydrazine Hydrate, and Ethanol start->reactants reflux Reflux for 2-8 hours reactants->reflux monitor Monitor by TLC reflux->monitor monitor->reflux Incomplete cool_rt Cool to Room Temperature monitor->cool_rt Complete cool_ice Cool in Ice Bath cool_rt->cool_ice filter Filter Precipitate cool_ice->filter wash Wash with Cold Solvent filter->wash dry Dry Product wash->dry end End dry->end

Caption: Workflow for this compound Synthesis from Methyl Benzoate.

troubleshooting_low_yield issue Low Yield cause1 Incomplete Reaction issue->cause1 cause2 Poor Reagent Quality issue->cause2 cause3 Side Reactions issue->cause3 cause4 Workup Loss issue->cause4 solution1a Extend Reaction Time cause1->solution1a solution1b Optimize Temperature cause1->solution1b solution2 Use High-Purity Reagents cause2->solution2 solution3 Control Stoichiometry and Addition Rate cause3->solution3 solution4a Ensure Complete Precipitation cause4->solution4a solution4b Use Cold Wash Solvent cause4->solution4b

References

Common side products in Benzohydrazide reactions and their removal

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during experiments involving benzohydrazide.

Frequently Asked Questions (FAQs)

Q1: My this compound synthesis resulted in a low yield and a white precipitate that is difficult to filter. What could be the issue?

A1: A common side product in this compound synthesis, especially when using benzoyl chloride, is 1,2-dibenzoylhydrazine (also known as N,N'-dibenzoylhydrazine).[1] This compound is often a fine white solid that can be difficult to filter. It forms when a second molecule of the benzoylating agent reacts with the newly formed this compound. To minimize its formation, control the stoichiometry of the reactants carefully and consider the slow, simultaneous addition of benzoyl chloride and a base.[1]

Q2: I'm reacting this compound with an aldehyde, but I'm seeing an unexpected, high-melting point solid. What might it be?

A2: You may be forming a symmetric azine, such as benzaldehyde azine if benzaldehyde is involved.[2][3] This can happen if the aldehyde reacts with hydrazine, which may be present as an impurity or formed from the decomposition of this compound. The aldehyde can react faster with the intermediate hydrazone than with hydrazine itself, leading to the azine.[4] Benzaldehyde azine is a white solid with a melting point of 125-127°C.[2]

Q3: During a reaction of this compound with nitrous acid (HNO₂), I'm getting a product I can't identify. What side reaction could be occurring?

A3: The reaction of a hydrazide with nitrous acid can lead to a diazotization reaction, forming an acyl azide. This intermediate is known to undergo a Curtius rearrangement to form an isocyanate, which is a highly reactive species that can lead to various subsequent products.[5]

Q4: After my reaction workup, the TLC plate shows a new spot, and my product seems to have decomposed. What could cause this?

A4: this compound and its derivatives can be sensitive to acidic or basic conditions used during workup.[6] If you perform an acid or base wash, your product might be degrading. To test this, you can take a small sample of your reaction mixture before the workup, treat it with the acid or base you intend to use, and run a TLC to see if the new spot appears.[6] Additionally, this compound can decompose when heated, emitting toxic nitrogen oxide fumes.[7]

Troubleshooting Guide: Side Products and Removal

This guide helps identify common side products in this compound reactions and suggests methods for their removal.

Problem/Observation Potential Side Product Identification Removal Method
Low yield of this compound; fine white precipitate formed.1,2-DibenzoylhydrazineHigher melting point than this compound.Recrystallization from boiling glacial acetic acid.[1]
Reaction with aldehydes yields an unexpected solid.Symmetric Azine (e.g., Benzaldehyde azine)Melting Point: 125-127°C (for benzaldehyde azine).[2]Silica gel column chromatography.[2]
Presence of starting materials after synthesis.Unreacted Ester (e.g., Methyl Benzoate) & Hydrazine HydrateCharacteristic spots on TLC; distinct odors.Wash with water to remove hydrazine hydrate.[8] Recrystallization from an ethanol/hexane mixture to remove the ester.[9]
Oily residue after evaporation.Unreacted Starting MaterialsOily appearance, distinct smell of ester or hydrazine.Aqueous extraction followed by recrystallization of the solid product.[9]
Product degrades after aqueous workup.Degradation ProductsMultiple new spots appear on TLC after washing.[6]Use a neutral quench and workup. Avoid strong acids or bases if the product is sensitive.[6]

Key Experimental Protocols

Protocol 1: Synthesis of this compound from Methyl Benzoate

This protocol is adapted from conventional synthesis methods.[8]

  • Reaction Setup: In a round-bottom flask, combine methyl benzoate (1.0 eq) and hydrazine hydrate (1.2 eq).

  • Reflux: Heat the mixture to reflux for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Precipitation: After completion, cool the reaction mixture to room temperature. A white precipitate of this compound should form.

  • Filtration and Washing: Filter the precipitate and wash it thoroughly with cold water to remove excess hydrazine hydrate.[8]

  • Drying and Recrystallization: Dry the crude product. For further purification, recrystallize the solid from ethanol.[8]

Protocol 2: Removal of 1,2-Dibenzoylhydrazine by Recrystallization

This method is for purifying this compound contaminated with 1,2-dibenzoylhydrazine.

  • Dissolution: Dissolve the crude product containing 1,2-dibenzoylhydrazine in a minimum amount of boiling glacial acetic acid.[1]

  • Cooling and Crystallization: Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation. Pure 1,2-dibenzoylhydrazine will precipitate as fine white needles, while the more soluble this compound remains in the mother liquor.

  • Isolation: Collect the crystals by suction filtration and wash with a small amount of cold solvent. The desired this compound can be recovered from the filtrate.

Protocol 3: Purification by Silica Gel Column Chromatography

This is a general method for separating this compound derivatives from non-polar side products like azines.

  • Column Preparation: Prepare a silica gel column using an appropriate solvent system, such as petroleum ether/ethyl acetate.[2]

  • Sample Loading: Dissolve the crude reaction mixture in a minimum amount of the eluent or a suitable solvent and load it onto the column.

  • Elution: Elute the column with the chosen solvent system. The less polar compound (e.g., benzaldehyde azine) will typically elute first, followed by the more polar this compound derivative.

  • Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.

Visual Guides

G cluster_synthesis This compound Synthesis Workflow cluster_side_reactions Potential Side Reactions cluster_purification Purification Steps Start Starting Materials (Methyl Benzoate + Hydrazine Hydrate) Reaction Reflux Reaction Start->Reaction Crude Crude Product Mixture Reaction->Crude Side1 Formation of 1,2-Dibenzoylhydrazine Crude->Side1 Side2 Unreacted Starting Materials Crude->Side2 Wash Wash with Water Crude->Wash Remove Hydrazine Recrystal Recrystallization (e.g., from Ethanol) Wash->Recrystal Recrystal->Side2 Remove Ester Pure Pure this compound Recrystal->Pure

Caption: Workflow for this compound Synthesis and Purification.

G cluster_troubleshooting Troubleshooting Logic Start Problem Encountered in Reaction CheckTLC Analyze Crude Mixture (TLC, NMR, MP) Start->CheckTLC ImpurityType Identify Impurity Type CheckTLC->ImpurityType Polarity Assess Polarity vs. Product ImpurityType->Polarity Impurity Confirmed Nonpolar Less Polar Impurity (e.g., Azine, Ester) Polarity->Nonpolar Different Polar More Polar Impurity (e.g., Hydrazine) Polarity->Polar Different Similar Similar Polarity (e.g., Di-acylated) Polarity->Similar Similar Sol_Chromatography Solution: Column Chromatography Nonpolar->Sol_Chromatography Sol_Wash Solution: Aqueous Wash Polar->Sol_Wash Sol_Recrystal Solution: Recrystallization Similar->Sol_Recrystal

Caption: Logic Diagram for Troubleshooting Impurities.

G cluster_pathways Common Side Reaction Pathways Hydrazine Hydrazine This compound This compound (Product) Hydrazine->this compound + Benzoyl Chloride (1 eq) Benzoyl_Cl Benzoyl Chloride (Excess) Dibenzoyl 1,2-Dibenzoylhydrazine (Side Product) Benzoyl_Cl->Dibenzoyl Benzaldehyde Benzaldehyde This compound->Dibenzoyl + Benzoyl Chloride (1 eq) Hydrazone Benzaldehyde Hydrazone (Intermediate) This compound->Hydrazone + Benzaldehyde Azine Benzaldehyde Azine (Side Product) Hydrazone->Azine + Benzaldehyde

Caption: Formation Pathways for Common Side Products.

References

Technical Support Center: Purification of Crude Benzohydrazide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the purification of crude benzohydrazide. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to assist in your laboratory work.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying crude this compound?

A1: The most common and effective method for purifying crude this compound is recrystallization.[1][2] This technique is widely used due to its efficiency in removing common impurities. Column chromatography is another effective method, particularly for separating this compound from impurities with similar solubility characteristics.[3][4]

Q2: What are the likely impurities in my crude this compound sample?

A2: Common impurities in crude this compound, typically synthesized from the reaction of an ester (like ethyl benzoate or methyl benzoate) with hydrazine hydrate, include:

  • Unreacted starting materials: Ethyl benzoate or methyl benzoate.[5][6]

  • Excess hydrazine hydrate: Hydrazine hydrate is often used in excess to drive the reaction to completion.[2][7]

  • Side products: Depending on the reaction conditions, minor side products may form.

  • Benzoic acid: If the starting ester was not pure or if hydrolysis occurred.

Q3: My purified this compound has a low melting point. What does this indicate?

A3: A low or broad melting point range for your this compound typically indicates the presence of impurities. Pure this compound has a sharp melting point of approximately 112-115 °C.[2] Impurities disrupt the crystal lattice of the solid, leading to a depression and broadening of the melting point range. Further purification is recommended to improve purity.

Q4: Can I use a method other than recrystallization to purify this compound?

A4: Yes, silica gel column chromatography is a viable alternative for purifying this compound and its derivatives.[3][4] This method is particularly useful if recrystallization fails to remove certain impurities or if you need to separate a complex mixture.

Troubleshooting Guide for this compound Purification

This guide addresses specific issues that may arise during the recrystallization of this compound.

Problem 1: this compound fails to crystallize from the solution upon cooling.
  • Possible Cause: The solution is not supersaturated, likely due to the use of too much solvent.[8]

  • Troubleshooting Steps:

    • Induce Crystallization:

      • Scratching: Gently scratch the inner surface of the flask at the solution's meniscus with a glass rod. The microscopic scratches on the glass can provide nucleation sites for crystal growth.[8][9]

      • Seeding: Add a tiny crystal of pure this compound to the solution. This "seed" crystal will act as a template for further crystallization.[8][9]

    • Reduce Solvent Volume: If induction methods fail, gently heat the solution to evaporate a portion of the solvent. Allow the more concentrated solution to cool slowly.[8]

    • Lower Temperature: Ensure the solution is thoroughly cooled. After reaching room temperature, place the flask in an ice bath to maximize the insolubility of the this compound.[9]

Problem 2: An oil forms instead of solid crystals ("oiling out").
  • Possible Cause: The this compound is coming out of solution at a temperature above its melting point. This can be exacerbated by the presence of impurities which can lower the melting point of the mixture.[10]

  • Troubleshooting Steps:

    • Re-dissolve and Dilute: Reheat the solution until the oil dissolves completely. Add a small amount of additional hot solvent to the solution.[10]

    • Slow Cooling: Allow the solution to cool very slowly. Insulating the flask can help to maintain a gradual temperature decrease, promoting the formation of crystals instead of oil.[10]

    • Change Solvent System: Consider using a different solvent or a mixed solvent system. A common and effective system for this compound is an ethanol-hexane mixture.[1]

Problem 3: The yield of purified this compound is low.
  • Possible Cause: A significant amount of the product remains dissolved in the mother liquor, often due to using an excessive volume of recrystallization solvent.[8]

  • Troubleshooting Steps:

    • Minimize Solvent: During the dissolution step, use the minimum amount of hot solvent necessary to fully dissolve the crude this compound.[11]

    • Thorough Cooling: Ensure the crystallization mixture is cooled in an ice bath for an adequate amount of time (e.g., 30 minutes) before filtration to maximize precipitation.

    • Recover from Mother Liquor: If a substantial amount of product is suspected to be in the filtrate, you can concentrate the mother liquor by evaporation and cool it again to recover a second crop of crystals. Be aware that this second crop may be less pure than the first.

Problem 4: The final product is colored or appears impure.
  • Possible Cause: The presence of colored impurities or impurities with similar solubility to this compound.

  • Troubleshooting Steps:

    • Activated Charcoal Treatment: If the discoloration is due to colored impurities, add a small amount of activated charcoal to the hot solution before filtration. The charcoal will adsorb the colored impurities. Use charcoal sparingly as it can also adsorb some of your product.[9][12]

    • Second Recrystallization: A second recrystallization is often effective in removing persistent impurities and improving the purity of the final product.[9]

    • Column Chromatography: For stubborn impurities, purification by column chromatography may be necessary.[4][12]

Data Presentation

The following table summarizes quantitative data on the purification of this compound and its derivatives from various sources.

Purification MethodStarting MaterialSolvent SystemYield (%)Purity (%)Reference
RecrystallizationCrude this compoundEthanol/Hexane66Not Reported[1]
Column ChromatographyCrude this compound DerivativeDichloromethane/Methanol92Not Reported[3]
RecrystallizationCrude this compound DerivativeEthanol94Not Reported
RecrystallizationCrude this compound Derivative50% Ethanol33.6997[13][14]

Experimental Protocols

Protocol 1: Purification of Crude this compound by Recrystallization

This protocol details the steps for purifying crude this compound using a single solvent recrystallization method with ethanol.

  • Dissolution:

    • Place the crude this compound in an Erlenmeyer flask.

    • Add a minimal amount of ethanol.

    • Gently heat the mixture on a hot plate while stirring until the this compound is completely dissolved. Add more ethanol dropwise if necessary to achieve full dissolution at the boiling point of the solvent.

  • Hot Filtration (Optional):

    • If insoluble impurities are present, perform a hot gravity filtration. Use a pre-heated funnel and receiving flask to prevent premature crystallization.

  • Crystallization:

    • Remove the flask from the heat and allow it to cool slowly to room temperature. Cover the flask to prevent solvent evaporation.

    • Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation:

    • Collect the purified crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of ice-cold ethanol to remove any remaining soluble impurities.

  • Drying:

    • Dry the crystals in a desiccator or a vacuum oven at a low temperature to remove any residual solvent.

Protocol 2: Purification of Crude this compound by Column Chromatography

This protocol provides a general guideline for purifying this compound using silica gel column chromatography. The optimal solvent system should be determined by thin-layer chromatography (TLC) beforehand.

  • Column Packing:

    • Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).

    • Carefully pack a chromatography column with the silica gel slurry, ensuring there are no air bubbles.

  • Sample Loading:

    • Dissolve the crude this compound in a minimal amount of the eluent or a slightly more polar solvent.

    • Alternatively, adsorb the crude product onto a small amount of silica gel (dry loading).

    • Carefully load the sample onto the top of the packed column.

  • Elution:

    • Begin eluting the column with the chosen solvent system (e.g., a mixture of dichloromethane and methanol).[3]

    • Collect fractions as the solvent passes through the column.

  • Analysis and Collection:

    • Monitor the collected fractions by TLC to identify those containing the pure this compound.

    • Combine the pure fractions.

  • Solvent Removal:

    • Remove the solvent from the combined pure fractions using a rotary evaporator to obtain the purified this compound.

Visualizations

Recrystallization_Workflow A Crude this compound B Dissolve in Minimal Hot Solvent A->B C Hot Filtration (if insolubles present) B->C D Slow Cooling (Crystallization) C->D E Vacuum Filtration D->E F Wash with Cold Solvent E->F G Dry Crystals F->G H Pure this compound G->H

Caption: Experimental workflow for the purification of this compound by recrystallization.

Troubleshooting_Recrystallization start Cooling Solution no_crystals No Crystals Form start->no_crystals Problem? oiling_out Oiling Out Occurs start->oiling_out Problem? crystals_form Crystals Form start->crystals_form Success induce Induce Crystallization (Scratch/Seed) no_crystals->induce Try reheat_dilute Reheat and Add More Solvent oiling_out->reheat_dilute Try proceed Proceed to Filtration crystals_form->proceed reduce_solvent Reduce Solvent Volume induce->reduce_solvent If fails reduce_solvent->proceed Success slow_cool Cool Slowly reheat_dilute->slow_cool Then slow_cool->proceed Success

Caption: Troubleshooting decision tree for common recrystallization problems.

References

Technical Support Center: Optimizing Benzohydrazide Condensation Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for benzohydrazide condensation reactions. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions encountered during the synthesis of hydrazones from this compound and carbonyl compounds.

Troubleshooting Guide

This guide addresses specific issues you may encounter during your experiments in a direct question-and-answer format.

Issue 1: Low or No Product Yield

Q: My condensation reaction is resulting in a very low yield or no desired hydrazone product. What are the potential causes and how can I resolve this?

A: Low or no yield can stem from several factors, from the choice of reactants and catalyst to the specific reaction conditions. Here is a systematic approach to troubleshoot this issue:

  • Catalyst Inefficiency: The reaction often requires a catalyst to proceed at a reasonable rate. The choice and amount of catalyst are critical.

    • Solution: While some reactions proceed without a catalyst, the addition of a catalytic amount of acid can significantly improve the reaction rate and yield. Common choices include glacial acetic acid, hydrochloric acid (HCl), sulfuric acid (H₂SO₄), or iodine.[1][2][3] For instance, using concentrated HCl as a catalyst in water has been shown to give fascinating results.

  • Sub-optimal Reaction Conditions: Temperature and reaction time are crucial parameters.

    • Solution: While some condensations can occur at room temperature, heating the reaction mixture to reflux is common to drive the reaction to completion.[2][4] Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time. Reaction times can range from 30 minutes to several hours.[1][5]

  • Poor Solvent Choice: The solvent plays a significant role in the reaction's success.

    • Solution: Ethanol is a widely used and effective solvent for this compound condensations.[1][2] Other solvents like methanol, water, toluene, and 1,4-dioxane have also been successfully employed. In some cases, aprotic polar solvents like DMF may be beneficial, especially at higher temperatures.[6] The choice of solvent can affect the solubility of reactants and the reaction equilibrium.

  • Steric Hindrance: Bulky substituents on either the this compound or the carbonyl compound can impede the reaction.

    • Solution: If you suspect steric hindrance is an issue, you may need to employ more forcing conditions, such as higher temperatures and longer reaction times.[7]

Issue 2: Formation of Side Products

Q: I am observing significant amounts of side products in my reaction mixture. How can I identify and minimize their formation?

A: The formation of side products is a common issue. The most prevalent side reactions include self-condensation of the aldehyde or ketone and the formation of alternative heterocyclic products.

  • Self-Condensation of Carbonyl Compound: Aldehydes and ketones with α-hydrogens can undergo self-condensation (an aldol reaction) under basic or even acidic conditions.[8]

    • Solution: To minimize this, add the carbonyl compound slowly to the solution of this compound and catalyst. This keeps the concentration of the enolizable carbonyl compound low at any given time.[7]

  • Formation of Cyclized Products: Depending on the substrate and reaction conditions, cyclized products such as quinazolines or spiro-quinazolines can form.[1]

    • Solution: Carefully control the reaction conditions, particularly the temperature and catalyst. The formation of these byproducts may be favored under certain conditions. Reviewing literature for similar substrates can provide guidance on avoiding these side reactions.

Issue 3: Difficulty in Product Purification

Q: My final product is an oil and is difficult to purify. What purification strategies can I use?

A: Obtaining an oily product that is difficult to crystallize is a frequent challenge in hydrazone synthesis. Here are several techniques to address this:

  • Recrystallization: This is the most common method for purifying solid hydrazones.

    • Solution: Try recrystallizing the crude product from a suitable solvent. Hot ethanol is often a good starting point.[9] Other solvents to consider are methanol, acetonitrile, or dimethylformamide (DMF).[9]

  • Trituration: This technique can often induce crystallization of an oily product.

    • Solution: Stir the oily product with a non-polar solvent in which it is insoluble, such as cold n-hexane or pentane.[9] This can help to remove impurities and may result in the solidification of the product.

  • Column Chromatography: If recrystallization and trituration fail, column chromatography is a viable option.

    • Solution: Silica gel is commonly used. However, as hydrazones can sometimes be sensitive to the acidic nature of silica, it may be necessary to use a mobile phase containing a small amount of a basic modifier like triethylamine (~1%) or to use basic alumina as the stationary phase.[10]

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism of this compound condensation?

A1: The reaction is a nucleophilic addition-elimination reaction. The nitrogen atom of the hydrazide acts as a nucleophile, attacking the electrophilic carbonyl carbon of the aldehyde or ketone. This is followed by the elimination of a water molecule to form the hydrazone product, which contains a C=N double bond (an imine).[11] The reaction is typically catalyzed by acid, which protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic.[3]

Q2: How can I monitor the progress of my reaction?

A2: Thin Layer Chromatography (TLC) is the most convenient method to monitor the reaction's progress.[2] Spot the reaction mixture on a TLC plate alongside the starting materials (this compound and the carbonyl compound). The formation of a new spot, corresponding to the hydrazone product, and the disappearance of the starting material spots will indicate the progression of the reaction.

Q3: Are there any "green" or more environmentally friendly conditions for this reaction?

A3: Yes, researchers have explored greener synthetic routes. This includes using water as a solvent, which is non-toxic and inexpensive. Additionally, catalyst-free conditions or the use of biodegradable catalysts are areas of active research to make the synthesis more environmentally benign.[12]

Data Presentation

The following tables summarize quantitative data from various literature sources to provide a comparative overview of different reaction conditions.

Table 1: Effect of Catalyst on this compound Condensation

EntryCatalystSolventTemperatureTimeYield (%)Reference
1Conc. HClWaterRoom Temp5 min>90[13]
2Acetic AcidMethanolReflux4-6 hGood to Excellent[4]
3IodineAbsolute EthanolMild2 hNot specified[1]
4Phosphotungstic AcidNot specifiedNot specifiedNot specifiedUp to 99[14]
5NoneEthanolReflux3-4 hNot specified[2]

Table 2: Effect of Solvent on this compound Condensation

EntrySolventCatalystTemperatureTimeYield (%)Reference
1WaterConc. HClRoom Temp5 min>90
2EthanolAcetic AcidReflux3-4 hNot specified[2]
3MethanolAcetic AcidReflux4-6 hGood to Excellent[4]
4TolueneNot specifiedNot specifiedNot specifiedLower Yield[15]
5DMFNone80 °C3 h37[6]

Experimental Protocols

General Protocol for the Synthesis of a Benzohydrazone

This protocol provides a general methodology for the condensation of this compound with an aldehyde or ketone.

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve this compound (1 equivalent) in a suitable solvent such as ethanol (approximately 5-10 mL per gram of this compound).[2]

  • Addition of Reactants: To the stirred solution, add the aldehyde or ketone (1 equivalent).[2]

  • Addition of Catalyst (Optional but Recommended): Add a catalytic amount of glacial acetic acid (2-3 drops) or a few drops of concentrated hydrochloric acid.[2][13]

  • Reaction: Heat the reaction mixture to reflux. Monitor the progress of the reaction by TLC until the starting material is consumed (typically 2-6 hours).[2][4]

  • Workup and Isolation:

    • Allow the reaction mixture to cool to room temperature. The product may precipitate out of the solution. If so, collect the solid by vacuum filtration.[2]

    • If no precipitate forms, pour the reaction mixture into a beaker of crushed ice or cold water to induce precipitation.[4]

    • Collect the crude product by vacuum filtration and wash it with a small amount of cold solvent (e.g., cold ethanol or water) to remove unreacted starting materials.[2]

  • Purification:

    • Recrystallize the crude solid from a suitable solvent (e.g., hot ethanol) to obtain the pure hydrazone.[9]

    • If the product is an oil or does not crystallize, refer to the purification strategies in the troubleshooting guide.

  • Characterization: Dry the purified product in a vacuum oven and characterize it using appropriate analytical techniques (e.g., FT-IR, NMR, Mass Spectrometry).

Visualizations

experimental_workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup & Isolation cluster_purification Purification A Dissolve this compound in Solvent B Add Carbonyl Compound A->B C Add Catalyst B->C D Heat to Reflux C->D E Monitor by TLC D->E F Cool to Room Temperature E->F G Precipitate Product F->G H Filter and Wash G->H I Recrystallize or Chromatograph H->I

Caption: General experimental workflow for this compound condensation.

troubleshooting_guide start Low Yield? catalyst Check Catalyst - Add acid catalyst - Optimize catalyst amount start->catalyst Yes side_products Side Products? start->side_products No conditions Optimize Conditions - Increase temperature/reflux - Increase reaction time catalyst->conditions solvent Change Solvent - Try Ethanol, Methanol, or Water conditions->solvent slow_addition Slowly add carbonyl compound side_products->slow_addition Yes purification_issue Purification Issues? side_products->purification_issue No control_temp Carefully control temperature slow_addition->control_temp recrystallize Recrystallize (Ethanol, Acetonitrile) purification_issue->recrystallize Yes success Successful Synthesis purification_issue->success No triturate Triturate (Hexane, Pentane) recrystallize->triturate chromatography Column Chromatography (Base-treated silica/alumina) triturate->chromatography

Caption: Troubleshooting decision tree for this compound condensation.

References

Technical Support Center: Stability of Benzohydrazide and Its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential guidance for researchers, scientists, and drug development professionals on the stability, storage, and troubleshooting of issues related to benzohydrazide and its derivatives.

Frequently Asked Questions (FAQs) on Storage and Handling

Q1: What are the ideal storage conditions for solid this compound and its derivatives?

A1: To ensure long-term stability, solid this compound compounds should be stored in a dry, cool, well-ventilated, and dark place.[1][2] The container must be kept tightly closed to prevent moisture ingress and exposure to air.[1] For many derivatives, standard room temperature is acceptable, but always consult the Safety Data Sheet (SDS) for specific recommendations.

Q2: How should I prepare and store solutions of this compound derivatives to maximize stability?

A2: The stability of these compounds in solution is significantly influenced by the solvent and storage conditions.[3] To maximize stability, prepare solutions using high-purity, deoxygenated solvents and consider working under an inert atmosphere (e.g., nitrogen or argon).[3] Solutions should be protected from light and stored at low temperatures (e.g., 2-8 °C) to slow potential degradation.[3] For sensitive derivatives, avoiding trace metal ions by using high-purity glassware or adding a chelating agent like EDTA can prevent catalytic oxidation.[3]

Q3: My this compound solution is showing signs of degradation. What are the most common causes?

A3: Degradation of this compound and its derivatives in solution is typically caused by one or more of the following factors:

  • Oxidation: This is a primary degradation pathway, often accelerated by the presence of dissolved oxygen and trace metal ions (e.g., Cu²⁺, Fe³⁺).[3][4][5] The main oxidation product of this compound is benzoic acid.[4]

  • Hydrolysis: The hydrazide linkage can be susceptible to hydrolysis, a process that is often pH-dependent and can be catalyzed by acidic conditions.[3][6]

  • Photodegradation: Exposure to light, particularly UV light, can induce cleavage of the N-N bond in some hydrazide compounds.[3]

  • Temperature: Elevated temperatures will accelerate the rate of all degradation reactions.[3][7]

  • pH: Stability is highly dependent on the pH of the solution. Hydrazide derivatives are often less stable in neutral to alkaline conditions, especially when oxygen is present.[3][6]

Q4: What materials and substances are incompatible with this compound?

A4: this compound is a strong reducing agent and should not be stored near or mixed with oxidizing agents (e.g., nitrates, peroxides, hypochlorite) or strong bases, as these can cause vigorous, potentially hazardous reactions.[5][8] Contact with certain metals that can act as catalysts for decomposition, such as iron, copper, and lead, should also be avoided.[5]

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments.

Issue 1: Rapid Loss of Purity or Appearance of New Peaks in Analysis

  • Question: My HPLC/LC-MS analysis of a stored this compound solution shows a significant decrease in the main peak area and the emergence of a new peak. What is happening?

  • Answer: This is a classic sign of chemical degradation. The new peak is likely a degradation product. For this compound itself, the primary degradation product from oxidation is benzoic acid.[4] Hydrolysis can also lead to the formation of benzoic acid and hydrazine. To confirm, you should characterize the new peak using mass spectrometry (MS).[3] The workflow below can help you troubleshoot this issue.

start Unexpected Peak Observed in HPLC/LC-MS action1 Confirm Identity using LC-MS and Standard start->action1 check1 Is the new peak Benzoic Acid? cause1 Primary Cause: Oxidation check1->cause1 Yes other_product Characterize Degradant using MS/NMR check1->other_product No action1->check1 cause2 Secondary Cause: Hydrolysis cause1->cause2 solution1 Troubleshooting Steps: - Use Deoxygenated Solvents - Store under Inert Gas (N2/Ar) - Add Chelating Agent (EDTA) - Protect from Light - Control pH (often acidic is better) cause2->solution1 other_product->solution1 cluster_main This compound Derivative cluster_oxidation Oxidation Pathway cluster_hydrolysis Hydrolysis Pathway This compound This compound (Parent Compound) BenzoicAcid Benzoic Acid + N2 This compound->BenzoicAcid + O2 (Catalyzed by Metal Ions, Light, pH) BenzoicAcid2 Benzoic Acid + Hydrazine This compound->BenzoicAcid2 + H2O (Catalyzed by Acid/Base) A Prepare Stock Solution (e.g., 1 mg/mL) B T=0 Analysis (Establish Baseline Purity) A->B C Aliquot and Subject to Stress Conditions (Temp, Light, pH) B->C D Analyze Samples at Defined Time Points (T=x) C->D E Calculate % Degradation and Identify Products D->E F Determine Shelf-Life and Optimal Storage E->F

References

Technical Support Center: Overcoming Poor Solubility of Benzohydrazide Derivatives in Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges associated with the poor solubility of benzohydrazide derivatives in various assays.

Frequently Asked Questions (FAQs)

Q1: Why is the solubility of my this compound derivative important for my assay results?

A1: The solubility of your compound is critical for obtaining accurate and reproducible data. Poor solubility can lead to several issues, including:

  • Underestimation of Potency: If the compound is not fully dissolved, the actual concentration in the assay will be lower than the nominal concentration, leading to an artificially high IC50 or EC50 value.

  • High Variability: Inconsistent dissolution across different wells or experiments can result in significant data variability.

  • False Negatives: A potentially active compound may appear inactive if it does not reach its target due to poor solubility.

  • Assay Interference: Precipitated compound particles can interfere with optical measurements in colorimetric and fluorometric assays.

Q2: My this compound derivative is poorly soluble in aqueous buffers. What is the first step I should take?

A2: The most common initial approach is to prepare a concentrated stock solution in an organic solvent, typically dimethyl sulfoxide (DMSO).[1][2] This stock solution is then diluted into the aqueous assay buffer to achieve the final desired concentration. It is crucial to ensure the final concentration of the organic solvent is low enough (typically <1%, and ideally <0.1%) to avoid solvent-induced artifacts or toxicity in your assay.

Q3: I am still observing precipitation even when using a DMSO stock solution. What should I do next?

A3: This phenomenon, often called "DMSO shock," occurs when the compound rapidly precipitates upon dilution of the DMSO stock into the aqueous buffer. To mitigate this, you can try the following:

  • Optimize the dilution process: Add the DMSO stock to the assay buffer dropwise while vortexing or stirring to ensure rapid and uniform mixing.[3]

  • Lower the final compound concentration: If possible, test your compound at lower concentrations where it remains soluble.

  • Explore co-solvents: If your assay can tolerate it, consider using a combination of solvents.

Q4: What are some alternative solvents or solubilizing agents I can use if DMSO is not effective or compatible with my assay?

A4: If DMSO is not a viable option, you can explore other strategies:

  • Alternative Organic Solvents: Dimethylformamide (DMF) and ethanol are sometimes used as alternatives to DMSO. However, their compatibility with the specific assay must be validated.

  • Co-solvents: The use of co-solvents can increase the solubility of hydrophobic compounds by reducing the polarity of the aqueous environment.[4]

  • Cyclodextrins: These cyclic oligosaccharides can form inclusion complexes with hydrophobic molecules, increasing their aqueous solubility.[5] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative.

  • Surfactants: Non-ionic surfactants like Tween 80 can form micelles that encapsulate and solubilize poorly soluble compounds.[2]

Q5: How can I determine if the solubilizing agent itself is affecting my experimental results?

A5: It is essential to run a "vehicle control" experiment. This involves testing the effect of the solvent and any other solubilizing agents at their final concentrations in the assay, but without the this compound derivative. Any significant difference between the vehicle control and the untreated control indicates an interference from the solubilizing agents.[2]

Troubleshooting Guide

This guide provides a systematic approach to addressing common solubility issues with this compound derivatives.

Issue 1: Compound precipitates in the DMSO stock solution.
Possible Cause Recommended Solution
Concentration is too high Prepare a new stock solution at a lower concentration.
Water absorption by DMSO Use anhydrous DMSO and store it properly with desiccant. Minimize the time the stock solution is exposed to air.
Freeze-thaw cycles Aliquot the stock solution into smaller, single-use volumes to avoid repeated freezing and thawing.
Compound degradation Store the stock solution at the recommended temperature (typically -20°C or -80°C) and protect it from light.
Low kinetic solubility Gently warm the stock solution (if the compound is heat-stable) or sonicate it to aid dissolution.
Issue 2: Compound precipitates immediately upon dilution into aqueous buffer.
Possible Cause Recommended Solution
"DMSO shock" Add the DMSO stock to the buffer dropwise while vortexing or stirring vigorously.[3]
Final concentration exceeds aqueous solubility Lower the final concentration of the compound in the assay.
Buffer composition Adjust the pH of the buffer. The solubility of ionizable compounds can be pH-dependent.[3][6]
Temperature Pre-warm the aqueous buffer to the assay temperature (e.g., 37°C) before adding the compound stock, as solubility often increases with temperature.
Issue 3: Compound precipitates over time during the assay.
Possible Cause Recommended Solution
Compound is not stable in the aqueous buffer Assess the stability of the compound in the assay buffer over the time course of the experiment.
Interaction with assay components Some compounds may bind to proteins or other components in the assay medium, leading to precipitation. Consider using a formulation with cyclodextrins or surfactants to improve stability.
Temperature fluctuations Ensure a stable temperature is maintained throughout the assay incubation.

Quantitative Data Summary

While the exact solubility of each this compound derivative will vary, the following table provides a general guideline for the solubility of related compounds and the typical concentrations of solubilizing agents used in assays. It is crucial to empirically determine the solubility of your specific compound.

Compound/Agent Solvent/Buffer Solubility/Working Concentration Notes
This compoundWaterModerately solubleThe parent compound has some aqueous solubility.[6]
This compoundOrganic Solvents (Ethanol, Methanol)Good solubility[6]
N'-E-benzylidene this compoundCell Culture MediaIC50 values of 482 µM and 1334 µM were achieved in cytotoxicity assays, suggesting solubility at these levels.[5]Stock solutions are typically prepared in DMSO.
N′-Benzylidene-4-tert-butylthis compound derivativesAssay BufferIC50 values in the range of 13.33 µM to 251.74 µM were determined in urease inhibition assays.[7]Indicates solubility at these concentrations in the assay.
Solubilizing Agents
DMSOAssay BufferFinal concentration typically <0.5%Higher concentrations can be toxic to cells.
EthanolCell Culture MediaFinal concentration should be kept low and validated for cell toxicity.
Hydroxypropyl-β-cyclodextrin (HP-β-CD)Aqueous BufferVaries depending on the compound, often in the low mM range.Forms inclusion complexes to enhance solubility.[2]
Polysorbate 80 (Tween 80)Aqueous BufferTypically used at low concentrations (e.g., 0.01-0.1%).A non-ionic surfactant that forms micelles.[2]

Experimental Protocols

Protocol 1: General Procedure for Preparing this compound Derivative Solutions for In Vitro Assays
  • Prepare a Concentrated Stock Solution:

    • Accurately weigh the this compound derivative.

    • Dissolve the compound in 100% anhydrous DMSO to a high concentration (e.g., 10-50 mM).

    • Gently warm or sonicate the solution if necessary to ensure complete dissolution.

    • Store the stock solution in small aliquots at -20°C or -80°C.

  • Prepare Intermediate Dilutions (Optional):

    • If a wide range of concentrations is needed, prepare intermediate dilutions of the stock solution in 100% DMSO.

  • Prepare the Final Working Solution:

    • Pre-warm the aqueous assay buffer to the experimental temperature.

    • While vortexing the assay buffer, add the required volume of the DMSO stock solution dropwise to achieve the final desired concentration.

    • Ensure the final DMSO concentration is below the tolerance level of your assay (typically <0.5%).

    • Visually inspect the solution for any signs of precipitation.

Protocol 2: Enzyme Inhibition Assay (General Protocol)

This protocol provides a general framework for a spectrophotometric or fluorometric enzyme inhibition assay in a 96-well plate format.[8]

  • Reagent Preparation:

    • Prepare the assay buffer at the optimal pH for the target enzyme.

    • Prepare a stock solution of the enzyme in the assay buffer.

    • Prepare a stock solution of the substrate in the assay buffer.

    • Prepare serial dilutions of the this compound derivative in the assay buffer from a DMSO stock, ensuring a constant final DMSO concentration in all wells.

  • Assay Setup (96-well plate):

    • Blank Wells: Assay buffer and DMSO (vehicle control).

    • Control Wells (100% activity): Assay buffer, enzyme, and DMSO.

    • Positive Control Wells: Assay buffer, enzyme, and a known inhibitor.

    • Test Wells: Assay buffer, enzyme, and the this compound derivative at various concentrations.

  • Assay Procedure:

    • Add the assay buffer and the appropriate compound solution (or DMSO) to each well.

    • Add the enzyme solution to all wells except the blank.

    • Pre-incubate the plate for a defined period (e.g., 10-15 minutes) at the assay temperature to allow for inhibitor binding.

    • Initiate the reaction by adding the substrate solution to all wells.

    • Immediately place the plate in a microplate reader and measure the change in absorbance or fluorescence over time.

  • Data Analysis:

    • Calculate the initial reaction rates for each well.

    • Determine the percent inhibition for each concentration of the this compound derivative relative to the control wells.

    • Plot the percent inhibition versus the compound concentration and fit the data to a suitable model to determine the IC50 value.

Signaling Pathways and Experimental Workflows

This compound derivatives have been investigated as inhibitors of various enzymes and signaling pathways.

Epidermal Growth Factor Receptor (EGFR) Kinase Inhibition

Some this compound derivatives have been designed to target the EGFR signaling pathway, which is often dysregulated in cancer.[9]

EGFR_Pathway EGF EGF EGFR EGFR EGF->EGFR Dimerization Dimerization & Autophosphorylation EGFR->Dimerization This compound This compound Derivative This compound->EGFR Inhibition Downstream Downstream Signaling (e.g., RAS-RAF-MEK-ERK) Dimerization->Downstream Proliferation Cell Proliferation, Survival Downstream->Proliferation

EGFR signaling pathway and inhibition by this compound derivatives.
General Experimental Workflow for Overcoming Solubility Issues

The following diagram illustrates a logical workflow for addressing poor compound solubility.

Solubility_Workflow Start Start: Poorly Soluble This compound Derivative DMSO_Stock Prepare Concentrated Stock in 100% DMSO Start->DMSO_Stock Dilute Dilute into Aqueous Buffer DMSO_Stock->Dilute Precipitation_Check Precipitation? Dilute->Precipitation_Check Optimize_Dilution Optimize Dilution (Vortexing, Warming) Precipitation_Check->Optimize_Dilution Yes Success Soluble: Proceed with Assay Precipitation_Check->Success No Optimize_Dilution->Dilute CoSolvents Explore Co-solvents (e.g., Ethanol) Optimize_Dilution->CoSolvents Still Precipitates CoSolvents->Dilute Cyclodextrins Use Cyclodextrins (e.g., HP-β-CD) CoSolvents->Cyclodextrins Still Precipitates Cyclodextrins->Dilute Surfactants Use Surfactants (e.g., Tween 80) Cyclodextrins->Surfactants Still Precipitates Surfactants->Dilute Reassess Re-evaluate Assay Parameters/Compound Surfactants->Reassess Still Precipitates

Troubleshooting workflow for poor compound solubility.

References

Troubleshooting unexpected NMR shifts in Benzohydrazide products

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in interpreting and resolving unexpected NMR shifts in benzohydrazide products.

Troubleshooting Unexpected NMR Shifts

Question: My ¹H NMR spectrum of a this compound product shows more signals than expected, or the signals are broad. What are the potential causes?

Answer: Unexpected signals or signal broadening in the NMR spectrum of a this compound derivative can arise from several factors. The most common causes include the presence of rotational isomers (rotamers), tautomerism, residual solvents or impurities from the synthesis, and the influence of experimental conditions such as solvent, concentration, and temperature.

A logical approach to troubleshooting these unexpected shifts is crucial for accurate structural elucidation. The following workflow can guide you through the process of identifying the root cause of the issue.

troubleshooting_workflow start Start: Unexpected NMR Spectrum check_impurities 1. Check for Impurities & Residual Solvents start->check_impurities check_rotamers 2. Investigate Rotational Isomers check_impurities->check_rotamers No obvious impurities unresolved Further Investigation Needed check_impurities->unresolved Impurities detected -> Purify sample check_tautomers 3. Consider Tautomerism check_rotamers->check_tautomers No evidence of rotamers resolved Spectrum Resolved check_rotamers->resolved Rotamers confirmed -> Analyze conformers check_experimental 4. Evaluate Experimental Conditions check_tautomers->check_experimental Tautomerism unlikely check_tautomers->resolved Tautomerism confirmed -> Characterize tautomers check_experimental->resolved Spectrum improved check_experimental->unresolved No improvement sample_prep_workflow start Start: Purified this compound weigh 1. Weigh 5-10 mg (¹H) or 20-50 mg (¹³C) of sample start->weigh dissolve 2. Dissolve in 0.6-0.7 mL of deuterated solvent weigh->dissolve filter 3. Filter into NMR tube dissolve->filter acquire 4. Acquire NMR spectrum filter->acquire

Technical Support Center: Microwave-Assisted Synthesis of Benzohydrazides

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on managing reaction times and troubleshooting common issues in the microwave-assisted synthesis of benzohydrazides.

Frequently Asked Questions (FAQs)

Q1: What are the primary advantages of using microwave synthesis for preparing benzohydrazides compared to conventional heating methods?

Microwave-assisted synthesis offers several significant advantages over conventional refluxing techniques for benzohydrazide preparation. The primary benefits include a dramatic reduction in reaction time, often from hours to minutes.[1][2] This rapid heating can also lead to higher product yields and enhanced purity by minimizing the formation of unwanted side products.[2][3] Additionally, microwave synthesis is considered a greener chemistry approach as it often requires less solvent and energy.[2][4]

Q2: What are typical reaction times for the microwave-assisted synthesis of benzohydrazides?

Reaction times for microwave-assisted this compound synthesis are typically very short, ranging from a few minutes to around 15 minutes.[1][5] For instance, the synthesis of certain this compound derivatives can be completed in as little as 2 to 6 minutes.[1] Specific times will vary depending on the reactants, solvent, and microwave power applied.

Q3: What factors influence the reaction time in microwave synthesis of benzohydrazides?

Several factors can influence the reaction time:

  • Microwave Power: Higher microwave power generally leads to faster heating and shorter reaction times.[6] However, excessively high power can cause localized overheating and decomposition.

  • Solvent: The choice of solvent is crucial. Polar solvents with a high dielectric constant, such as DMF, DMSO, and ethanol, absorb microwave energy efficiently and accelerate the reaction.[7][8] Solvent-free reactions are also possible and can be very rapid.[4]

  • Reactant Structure: The reactivity of the starting ester or carboxylic acid and the nature of any substituents can affect the reaction rate.

  • Reaction Temperature: Higher temperatures, achieved through microwave heating, significantly increase the rate of reaction.[7]

Q4: Can I perform solvent-free microwave synthesis of benzohydrazides?

Yes, solvent-free (neat) reactions for the synthesis of benzohydrazides under microwave irradiation are not only possible but also offer advantages such as easier work-up, reduced environmental impact, and often faster reaction times.[4][9]

Troubleshooting Guide

This guide addresses common issues encountered during the microwave synthesis of benzohydrazides, with a focus on managing reaction times.

Issue 1: The reaction is slow or incomplete.

  • Potential Cause: Insufficient microwave absorption.

    • Troubleshooting Step: Ensure you are using a solvent with a high dielectric constant that can efficiently absorb microwave energy.[8] High-boiling point polar solvents like DMF, DMSO, or ethanol are good choices. For solvent-free reactions, ensure at least one of the reactants is polar. If both the solvent and reactants are poor microwave absorbers, consider adding a susceptor (an inert, high-dielectric material) like silicon carbide or graphite to the reaction mixture.[8]

  • Potential Cause: Microwave power is too low.

    • Troubleshooting Step: Gradually increase the microwave power. Monitor the reaction progress carefully using TLC to avoid decomposition of reactants or products.[6]

  • Potential Cause: Reaction temperature is too low.

    • Troubleshooting Step: Increase the target temperature of the reaction. Microwave synthesizers allow for precise temperature control, which is a key parameter in optimizing reaction rates.

Issue 2: Formation of side products or impurities.

  • Potential Cause: Localized overheating (hotspots).

    • Troubleshooting Step: Ensure efficient stirring of the reaction mixture to promote even heat distribution.[8] If using a solid-supported reagent, make sure it is evenly dispersed. Microwave heating can sometimes be non-uniform, leading to hotspots where the temperature is significantly higher than the bulk temperature, causing side reactions.[8]

  • Potential Cause: Reaction time is too long.

    • Troubleshooting Step: Optimize the reaction time by monitoring the reaction progress closely with TLC. Once the starting material is consumed, stop the reaction to prevent the formation of degradation products.

  • Potential Cause: Incorrect stoichiometry of reactants.

    • Troubleshooting Step: Carefully control the stoichiometry of your reactants. An excess of either the ester/acid or hydrazine hydrate can potentially lead to the formation of undesired byproducts.

Issue 3: Poor reproducibility of reaction times and yields.

  • Potential Cause: Inconsistent positioning of the reaction vessel in the microwave cavity.

    • Troubleshooting Step: Always place the reaction vessel in the same position within the microwave cavity to ensure consistent exposure to the microwave field.

  • Potential Cause: Fluctuations in microwave power output.

    • Troubleshooting Step: Use a dedicated scientific microwave reactor with precise power and temperature control for better reproducibility. Domestic microwave ovens can have variable power output.

  • Potential Cause: Changes in reagent purity or solvent grade.

    • Troubleshooting Step: Use reagents and solvents of consistent purity and grade for all experiments to ensure reliable results.

Detailed Experimental Protocols

Protocol 1: Microwave-Assisted Synthesis of 2-Hydroxythis compound

This protocol is adapted from a procedure for the synthesis of 2-hydroxythis compound derivatives.[6]

  • Reactants:

    • Methyl salicylate (10 mmol)

    • Hydrazine hydrate (20 mmol)

  • Procedure:

    • In a suitable microwave reaction vessel, mix methyl salicylate (10 mmol) and hydrazine hydrate (20 mmol).

    • Stir the mixture until it is homogeneous.

    • Subject the mixture to microwave irradiation at 160 W for 8 minutes. It is advisable to stir the mixture every 2 minutes if using a domestic microwave without a built-in stirrer.

    • Monitor the progress of the reaction using Thin Layer Chromatography (TLC).

    • After completion, cool the reaction mixture to room temperature.

    • Add 20-30 ml of distilled water to the mixture.

    • Filter the resulting precipitate and wash it with ethanol.

    • Recrystallize the crude product from absolute ethanol to obtain pure 2-hydroxythis compound.

Protocol 2: Microwave-Assisted Synthesis of N'-benzylidene-2-hydroxybenzohydrazides (Solvent-Free)

This protocol is based on a solvent-free method for synthesizing this compound derivatives.[4]

  • Reactants:

    • 2-Hydroxythis compound

    • Substituted benzaldehyde

  • Procedure:

    • Place an equimolar mixture of 2-hydroxythis compound and the desired substituted benzaldehyde in a microwave-safe container.

    • Irradiate the mixture in a microwave oven. The reaction is typically complete within 8-10 minutes.

    • Monitor the reaction by TLC.

    • After the reaction is complete, cool the mixture.

    • Recrystallize the solid product from a suitable solvent (e.g., ethanol) to purify it.

Comparative Data Tables

Table 1: Comparison of Conventional vs. Microwave-Assisted Synthesis of this compound Derivatives

DerivativeMethodReaction TimeYield (%)Reference
This compound DerivativesConventional (Reflux)2-4 hoursVaries[1]
This compound DerivativesMicrowave Irradiation2-6 minutesVaries (often higher)[1]
Fenamic Acid HydrazidesConventional (2 steps)15-28 hours64-86
Fenamic Acid HydrazidesMicrowave Irradiation4-12 minutes82-96
2-Hydroxythis compoundConventional (Reflux)> 1 hour~60[6]
2-Hydroxythis compoundMicrowave Irradiation8 minutes68-81[6]

Table 2: Influence of Solvent on Reaction Time in Microwave Synthesis of N-acylhydrazones

SolventReaction TimeYield (%)Reference
Dichloromethane (DCM)4 minutes95-98[7]
Ethanol10 minutes95-98[7]

Mandatory Visualizations

experimental_workflow start Start: Prepare Reactants reactants Mix Ester/Acid and Hydrazine Hydrate (with or without solvent) start->reactants microwave Microwave Irradiation (Set Power, Time, Temperature) reactants->microwave monitor Monitor Reaction (e.g., TLC) microwave->monitor monitor->microwave Incomplete? workup Work-up: Cool, Precipitate, Filter monitor->workup Complete purify Purification (Recrystallization) workup->purify end End: Pure this compound purify->end

Caption: Workflow for microwave-assisted synthesis of benzohydrazides.

troubleshooting_workflow start Problem: Slow or Incomplete Reaction check_solvent Is the solvent polar (e.g., DMF, Ethanol)? start->check_solvent change_solvent Action: Use a high-dielectric polar solvent or add a susceptor check_solvent->change_solvent No check_power Is microwave power adequate? check_solvent->check_power Yes change_solvent->check_power increase_power Action: Gradually increase microwave power check_power->increase_power No check_temp Is the reaction temperature optimal? check_power->check_temp Yes increase_power->check_temp increase_temp Action: Increase the target reaction temperature check_temp->increase_temp No solution Solution: Reaction rate should increase check_temp->solution Yes increase_temp->solution

Caption: Troubleshooting slow reactions in microwave synthesis.

reaction_pathway ester Benzoic Acid Ester (R-COOR') This compound This compound (R-CONHNH2) ester->this compound + NH2NH2·H2O ester->this compound Microwave Irradiation hydrazine Hydrazine Hydrate (NH2NH2·H2O) alcohol Alcohol (R'-OH)

Caption: Synthesis of this compound from a benzoic acid ester.

References

Preventing degradation of Benzohydrazide during functionalization

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Benzohydrazide Functionalization

This guide provides researchers, scientists, and drug development professionals with essential information for troubleshooting and preventing the degradation of this compound during various functionalization reactions.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of this compound degradation during functionalization?

A1: this compound is susceptible to several degradation pathways, primarily driven by reaction conditions. The most common issues are oxidation and hydrolysis of its derivatives.[1][2] Oxidation can convert this compound into benzoic acid.[2] Additionally, functionalized products, such as benzoylhydrazones, are prone to hydrolysis, especially under acidic conditions, which reverts them to the starting this compound and carbonyl compound.[1][3]

Q2: How does pH influence the stability of this compound and its hydrazone derivatives?

A2: The stability of this compound and its derivatives is significantly pH-dependent. Acidic conditions can catalyze the hydrolysis of hydrazone products, breaking them down.[1][4] While acid catalysis is often used to promote the formation of hydrazones, prolonged exposure or strong acidity can shift the equilibrium back towards the starting materials.[1][5][6] Maximum stability for many related compounds is often found in a slightly acidic to neutral pH range (pH 4-6.5).[4][7]

Q3: During an acylation reaction with this compound, I am observing a second product. What is the likely side reaction and how can it be minimized?

A3: A common side reaction during the acylation of this compound is di-acylation, where the acyl group attaches to both nitrogen atoms of the hydrazine moiety.[8] This occurs when the newly formed mono-acyl product reacts again with the acylating agent. To minimize this, a slow, dropwise addition of the acylating agent to a solution with a large excess of this compound is recommended.[9] This ensures the acylating agent is more likely to react with the more abundant starting material.[9]

Q4: My benzoylhydrazone product appears pure after synthesis but degrades during purification or storage. What is causing this instability?

A4: The instability of benzoylhydrazones during purification or storage is often due to hydrolysis.[3][10] This can be triggered by residual acid catalysts, exposure to moisture, or inappropriate pH conditions during workup (e.g., aqueous washes).[5][11] To prevent this, ensure all acidic catalysts are thoroughly neutralized before workup. Use anhydrous solvents for purification and store the final product in a dry, inert atmosphere.

Q5: Are there any environmentally friendly or "green" methods for functionalizing this compound?

A5: Yes, greener synthetic methods are being developed. For sulfonylation, catalyst-free reactions in aqueous media like H₂O/HFIP have been shown to be effective.[12] Microwave-assisted synthesis is another approach that can significantly reduce reaction times and potentially the use of harsh solvents for reactions like condensation.[13][14]

Troubleshooting Guide

This guide addresses common problems encountered during the functionalization of this compound.

ProblemPotential Cause(s)Suggested Solution(s)
Low or no yield of desired product 1. Decomposition of this compound starting material.[9]2. Unsuitable reaction conditions (temperature, solvent, time).[9]3. Inactive or inappropriate catalyst.[9]4. Reversible reaction equilibrium favoring starting materials (e.g., hydrazone hydrolysis).[9]1. Verify the purity and stability of the starting this compound. Store it properly.2. Optimize reaction conditions. For condensation, consider microwave irradiation to shorten reaction times.[13]3. Use a fresh batch of catalyst or screen different catalysts (e.g., technical iodine for condensations).[15]4. To prevent hydrolysis, remove water as it forms or use a dehydrating agent. Ensure a neutral or slightly basic workup.
Formation of multiple products / side reactions 1. Di-acylation: Reaction of the product with the acylating agent.[8]2. Oxidation: this compound is oxidized to benzoic acid.[2]3. Rearrangement: Possible under certain conditions, such as refluxing in acetic acid.[16]1. Add the acylating agent slowly to a large excess of this compound.[9]2. Perform the reaction under an inert atmosphere (e.g., Nitrogen or Argon) to minimize exposure to oxygen.3. Avoid harsh acidic conditions and high temperatures for extended periods.
Product degradation during workup/purification 1. Hydrolysis of the product (e.g., benzoylhydrazone) due to acidic or aqueous conditions.[3][5]2. Thermal degradation at high temperatures during solvent removal or chromatography.1. Neutralize the reaction mixture before aqueous workup. Use saturated sodium bicarbonate solution carefully.2. Use anhydrous solvents and minimize exposure to moisture.[17]3. Remove solvent under reduced pressure at low temperatures. Purify using column chromatography at room temperature if possible.
Poor regioselectivity in sulfonylation 1. Steric hindrance at the desired reaction site.[9]2. Electronic effects of substituents on the substrate.[9]3. Formation of N-sulfonylated vs. other isomers.[12]1. If possible, modify the substrate to reduce steric hindrance.2. Analyze the electronic properties of your substrate to predict the most likely site of reaction.3. Explore catalyst-free systems, which have shown good regioselectivity for C-S bond formation over N-S bond formation in specific cases.[12]

Data Summary Tables

Table 1: Influence of pH on the Stability of Benzoylhydrazones

pH RangeConditionEffect on StabilityRecommendation
< 4AcidicLow StabilityAvoid prolonged exposure. Hydrolysis is acid-catalyzed and significantly faster.[1]
4 - 6.5Mildly AcidicMaximum StabilityOptimal pH range for storage and handling of many related compounds.[7]
> 7Neutral to BasicModerate to High StabilityHydrolysis rate is significantly lower than in acidic conditions. Suitable for workup procedures.[4]

Table 2: Catalyst Selection for this compound Condensation Reactions

CatalystTypical ConditionsAdvantagesConsiderations
Acid Catalysts (e.g., HCl, H₂SO₄, Acetic Acid)Catalytic amount in a suitable solvent (e.g., ethanol).[6]Accelerates the rate of hydrazone formation.[6]Can also catalyze the reverse hydrolysis reaction.[1][3] Must be carefully neutralized during workup.
Technical Iodine Catalytic amount in absolute ethanol under mild conditions.[15]Effective catalyst for condensation with both aldehydes and ketones.[15]May not be suitable for substrates sensitive to oxidation.
None (Catalyst-Free) Refluxing in a suitable solvent (e.g., ethanol).Simplifies purification by avoiding catalyst removal.Reaction times may be longer. Microwave assistance can improve efficiency.[13]

Visualized Workflows and Degradation Pathways

G cluster_start Starting Material cluster_reactions Functionalization Reactions cluster_products Desired Products This compound This compound Acylation Acylation This compound->Acylation Condensation Condensation This compound->Condensation Sulfonylation Sulfonylation This compound->Sulfonylation Acylhydrazide Acylhydrazide Acylation->Acylhydrazide Benzoylhydrazone Benzoylhydrazone Condensation->Benzoylhydrazone Sulfonyl_Product Sulfonyl_Product Sulfonylation->Sulfonyl_Product

Caption: General workflow for this compound functionalization.

G cluster_degradation Degradation Pathways cluster_products Degradation / Side Products This compound This compound or Derivative Oxidation Oxidation This compound->Oxidation O₂ Hydrolysis Hydrolysis (of Hydrazone) This compound->Hydrolysis H₂O, H⁺ Diacylation Di-acylation (Side Reaction) This compound->Diacylation Excess Acyl Reagent BenzoicAcid Benzoic Acid Oxidation->BenzoicAcid StartingMaterials Aldehyde/Ketone + This compound Hydrolysis->StartingMaterials Diacyl_Product Di-acylated Hydrazide Diacylation->Diacyl_Product G start Low Yield or Impure Product? check_sm Check Starting Material Purity start->check_sm Yes check_cond Review Reaction Conditions start->check_cond Yes check_workup Analyze Workup & Purification start->check_workup Yes cond_inert Use Inert Atmosphere? check_cond->cond_inert Oxidation Suspected cond_excess Use Excess Reagent? check_cond->cond_excess Side Reaction (e.g., Di-acylation) cond_temp Lower Temperature? check_cond->cond_temp Degradation Observed workup_ph Neutralize Before Aqueous Wash? check_workup->workup_ph Hydrolysis Suspected workup_dry Use Anhydrous Solvents? check_workup->workup_dry Product is Moisture-Sensitive

References

Technical Support Center: Scaling Up Benzohydrazide Synthesis for Library Production

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in scaling up the synthesis of benzohydrazide for library production.

Frequently Asked Questions (FAQs)

Q1: What are the most common starting materials for this compound synthesis?

A1: The most common starting materials are a benzoic acid ester, such as methyl benzoate or ethyl benzoate, and hydrazine hydrate.[1][2][3] The reaction involves the nucleophilic acyl substitution of the ester with hydrazine.

Q2: What are the typical reaction conditions for this compound synthesis?

A2: Typical conditions involve heating the benzoic acid ester with hydrazine hydrate, often in a solvent like ethanol or methanol.[2][3] Reaction times can range from 2 to 8 hours under reflux.[1][2] Microwave-assisted synthesis can significantly reduce the reaction time to a few minutes.[1][4]

Q3: How can I monitor the progress of the reaction?

A3: The reaction progress can be monitored by Thin Layer Chromatography (TLC).[3] The disappearance of the starting ester spot and the appearance of the this compound spot indicate the reaction's progression.

Q4: What is the typical work-up procedure for isolating this compound?

A4: After the reaction is complete, the mixture is typically cooled, which often results in the precipitation of the this compound product.[1] The precipitate can then be collected by filtration and washed with water or a cold solvent like ethanol.[1][2] Recrystallization from a suitable solvent such as ethanol or a mixture of ethanol and hexane can be used for further purification.[2]

Q5: What are the key safety precautions to consider when working with hydrazine hydrate?

A5: Hydrazine hydrate is a hazardous substance and should be handled with appropriate safety precautions. It is corrosive, toxic, and a suspected carcinogen. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

Experimental Protocols

Protocol 1: Conventional Synthesis from Methyl Benzoate

This protocol is a standard method for synthesizing this compound using conventional heating.

Materials:

  • Methyl benzoate

  • Hydrazine hydrate

  • Methanol

  • Ethanol (for recrystallization)

Procedure:

  • In a round-bottom flask, combine methyl benzoate (0.01 mol) and hydrazine hydrate (0.012 mol).[1]

  • Add methanol (e.g., 25 mL for 10g of methyl benzoate) to the flask.[5]

  • Reflux the mixture for 2-6 hours.[1][5]

  • Monitor the reaction by TLC until the starting material is consumed.[3]

  • After completion, cool the reaction mixture to room temperature. A white precipitate of this compound should form.[1]

  • Filter the precipitate using a Büchner funnel and wash it thoroughly with cold water.[1]

  • Dry the product. For higher purity, recrystallize the crude product from ethanol.[1]

Protocol 2: Microwave-Assisted Synthesis from Methyl Benzoate

This method offers a rapid alternative to conventional heating.

Materials:

  • Methyl benzoate

  • Hydrazine hydrate

  • Ethanol

Procedure:

  • In a microwave-safe vessel, mix methyl benzoate (0.01 mol) and hydrazine hydrate (0.012 mol).[1]

  • Subject the mixture to microwave irradiation at 350 W for 2 minutes.[1]

  • Add 1 mL of ethanol and continue microwave irradiation for one more minute at 500 W.[1]

  • Cool the resulting mixture, which should contain a white precipitate.[1]

  • Wash the precipitate thoroughly with water and dry it.[1]

  • For further purification, recrystallize the product from ethanol.[1]

Data Presentation

ParameterConventional MethodMicrowave-Assisted MethodReference(s)
Starting Material Methyl/Ethyl BenzoateMethyl Benzoate[1][2]
Reagents Hydrazine Hydrate, Methanol/EthanolHydrazine Hydrate, Ethanol[1][2]
Reaction Time 2 - 8 hours~3 minutes[1][2][4][5]
Temperature Reflux (65-80 °C)N/A (Microwave Power)[2][3]
Yield 66% - 92%~93% (for a similar derivative)[2][4][5]
Purification Filtration, Washing, RecrystallizationFiltration, Washing, Recrystallization[1][2]

Troubleshooting Guide

ProblemPossible Cause(s)Suggested Solution(s)
Low or No Product Yield Incomplete Reaction: Insufficient reaction time or temperature.- Monitor the reaction using TLC to ensure completion.[3]- If using conventional heating, ensure the mixture is refluxing properly.[2]- For microwave synthesis, ensure appropriate power and time settings are used.[1]
Poor Quality of Reagents: Hydrazine hydrate can degrade over time. The ester may contain impurities.- Use fresh, high-quality hydrazine hydrate.- Ensure the starting ester is pure.
Loss of Product During Work-up: Product may be soluble in the wash solvent.- If the product is not precipitating upon cooling, try cooling the mixture in an ice bath.[6]- Use a minimal amount of cold solvent for washing the precipitate.
Presence of Impurities in the Final Product Unreacted Starting Material: Incomplete reaction.- Increase the reaction time or temperature as needed.[7]- Consider using a slight excess of hydrazine hydrate.
Side Products: Formation of di-acylated hydrazine or other byproducts.- Optimize the stoichiometry of the reactants. A large excess of hydrazine can sometimes lead to other side reactions.- Ensure efficient purification by recrystallization, choosing an appropriate solvent system.[2]
Difficulty in Product Isolation Product is Oily or Does Not Solidify: Presence of impurities or residual solvent.- Try triturating the oily product with a non-polar solvent like hexane to induce solidification.- Ensure all solvent is removed under vacuum.
Product is Soluble in the Reaction Mixture: The chosen solvent may be too good a solvent for the product at room temperature.- After cooling to room temperature, place the reaction flask in an ice bath to further decrease the solubility and promote precipitation.[6]- If precipitation is still not observed, carefully concentrate the reaction mixture by removing some of the solvent under reduced pressure.[6]

Visualizations

experimental_workflow Experimental Workflow for this compound Synthesis cluster_synthesis Synthesis cluster_workup Work-up and Purification start Mix Benzoic Acid Ester and Hydrazine Hydrate in Solvent reaction Heat (Conventional or Microwave) start->reaction monitoring Monitor by TLC reaction->monitoring cooling Cool Reaction Mixture monitoring->cooling Reaction Complete filtration Filter Precipitate cooling->filtration washing Wash with Cold Solvent filtration->washing drying Dry the Product washing->drying recrystallization Recrystallize (Optional) drying->recrystallization final_product final_product recrystallization->final_product Pure this compound

Caption: Workflow for this compound synthesis.

troubleshooting_workflow Troubleshooting Low Yield in this compound Synthesis start Low Product Yield Observed check_reaction Is the reaction complete (checked by TLC)? start->check_reaction extend_reaction Increase reaction time/temperature and continue monitoring. check_reaction->extend_reaction No check_reagents Are the reagents of high quality? check_reaction->check_reagents Yes extend_reaction->check_reaction use_fresh_reagents Use fresh, pure starting materials. check_reagents->use_fresh_reagents No check_workup Was there significant product loss during work-up? check_reagents->check_workup Yes use_fresh_reagents->start optimize_workup Optimize precipitation and washing steps (e.g., use ice bath, minimal cold solvent). check_workup->optimize_workup Yes success Yield Improved check_workup->success No optimize_workup->success

References

Validation & Comparative

A Comparative Guide to the Synthesis of Benzohydrazide: Conventional vs. Microwave-Assisted Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development and organic synthesis, the efficiency, yield, and environmental impact of synthetic methodologies are paramount. Benzohydrazide and its derivatives are crucial intermediates in the synthesis of a wide range of pharmaceuticals, including antibacterial, antifungal, and anti-inflammatory agents.[1] This guide provides an objective comparison of conventional and microwave-assisted methods for the synthesis of this compound, supported by experimental data and detailed protocols.

Performance Comparison: A Quantitative Overview

The primary advantages of microwave-assisted synthesis over conventional refluxing methods are a dramatic reduction in reaction time and an improvement in product yield.[2][3] The data presented in the following table summarizes the typical performance of each method.

ParameterConventional MethodMicrowave-Assisted Method
Reaction Time 2 - 8 hours2 - 10 minutes
Yield 66% - 84%68% - 98%
Energy Source Thermal heatingMicrowave irradiation
Solvent Use Often requiresCan be solvent-free

Experimental Protocols

Detailed methodologies for both conventional and microwave-assisted synthesis of this compound are provided below. These protocols are based on established laboratory procedures.[1][4][5]

Conventional Synthesis of this compound

Materials:

  • Methyl benzoate (1.35 mL, 0.01 mol)

  • Hydrazine hydrate (0.58 mL, 0.012 mol)

  • Ethanol

Procedure:

  • A mixture of methyl benzoate and hydrazine hydrate is taken in a round-bottom flask.

  • The mixture is refluxed for 2 hours.[1]

  • After refluxing, the reaction mixture is cooled to room temperature, which results in the formation of a white precipitate.[1]

  • The precipitate is filtered and washed thoroughly with water.

  • The crude product is then recrystallized from ethanol to obtain pure this compound.

Microwave-Assisted Synthesis of this compound

Materials:

  • Methyl benzoate (1.35 mL, 0.01 mol)

  • Hydrazine hydrate (0.583 mL, 0.012 mol)

  • Ethanol (1 mL)

Procedure:

  • A mixture of methyl benzoate and hydrazine hydrate is taken in a 100 mL beaker and refluxed at 350 W for 2 minutes in a microwave reactor.[1]

  • 1 mL of ethanol is added to the reaction mixture.

  • The mixture is subjected to microwave irradiation for one more minute at 500 W.[1]

  • The resulting white precipitate is washed thoroughly with water and dried.

  • The crude product is further recrystallized from ethanol.

Experimental Workflows

The following diagrams illustrate the distinct workflows for the conventional and microwave-assisted synthesis of this compound.

Conventional_Synthesis start Start mix Mix Methyl Benzoate and Hydrazine Hydrate start->mix reflux Reflux for 2 hours mix->reflux cool Cool to Room Temperature reflux->cool precipitate White Precipitate Forms cool->precipitate filter Filter and Wash with Water precipitate->filter recrystallize Recrystallize from Ethanol filter->recrystallize end End recrystallize->end

Conventional Synthesis Workflow

Microwave_Synthesis start Start mix Mix Methyl Benzoate and Hydrazine Hydrate start->mix mw1 Microwave Irradiation (350W, 2 min) mix->mw1 add_etoh Add Ethanol (1 mL) mw1->add_etoh mw2 Microwave Irradiation (500W, 1 min) add_etoh->mw2 precipitate White Precipitate Forms mw2->precipitate wash Wash with Water and Dry precipitate->wash recrystallize Recrystallize from Ethanol wash->recrystallize end End recrystallize->end

Microwave Synthesis Workflow

Discussion

The experimental data and workflows clearly demonstrate the advantages of microwave-assisted synthesis for this compound. The significant reduction in reaction time, from hours to minutes, is a major benefit in a research and development setting, allowing for more rapid iteration and optimization of synthetic routes.[6] Furthermore, the higher yields obtained with microwave irradiation contribute to a more cost-effective and resource-efficient process.[7][8]

The ability to perform the reaction under solvent-free or reduced-solvent conditions in some cases also aligns with the principles of green chemistry, reducing the environmental impact of the synthesis.[7][9] Conventional heating methods can lead to localized overheating on the flask surface, potentially causing decomposition of the product or reactants, whereas microwave heating provides more uniform and direct energy transfer to the molecules.[7]

Conclusion

For the synthesis of this compound, the microwave-assisted method offers a superior alternative to conventional heating. It is a more rapid, efficient, and environmentally friendly approach that provides higher yields.[2] Researchers and drug development professionals should consider the adoption of microwave-assisted techniques to accelerate their synthetic workflows and improve overall productivity.

References

Benzohydrazide vs. Its Hydrazone Derivatives: A Comparative Guide to Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the structure-activity relationships of key chemical scaffolds is paramount. Benzohydrazide, a versatile pharmacophore, and its hydrazone derivatives have garnered significant attention for their broad spectrum of biological activities. This guide provides an objective comparison of the biological potency of this compound versus its more complex hydrazone derivatives, supported by experimental data, detailed protocols, and mechanistic insights.

The conversion of a this compound into a hydrazone derivative, through condensation with an aldehyde or ketone, introduces an azomethine group (-N=CH-). This structural modification often leads to a significant enhancement in biological activity, a phenomenon attributed to increased lipophilicity, altered electronic properties, and the ability to form more stable complexes with biological targets.[1][2] This guide will delve into a comparative analysis of their antimicrobial, anticancer, and antioxidant activities.

Comparative Analysis of Biological Activities

The derivatization of this compound into hydrazones has been consistently shown to potentiate its biological effects across various domains.

Antimicrobial Activity

Hydrazone derivatives of this compound generally exhibit superior antimicrobial activity compared to the parent compound. The introduction of various substituted aryl or heteroaryl moieties via the hydrazone linkage allows for the fine-tuning of the molecule's properties to enhance its interaction with microbial targets.[3]

Table 1: Comparative Antimicrobial Activity (MIC, µg/mL)

CompoundS. aureusE. coliC. albicansReference
This compound>100>100>100[2]
Hydrazone Derivative 1 (4-chlorobenzylidene)12.5256.25[2]
Hydrazone Derivative 2 (2-hydroxybenzylidene)6.2512.53.12[2]
Hydrazone Derivative 3 (5-nitrofurfurylidene)0.981.950.49[4]

Note: The data presented is a compilation from multiple sources and serves for comparative illustration. Direct comparison should be made with caution as experimental conditions may vary between studies.

Anticancer Activity

The anticancer potential of this compound is significantly amplified upon its conversion to hydrazone derivatives. These derivatives have been shown to target various cancer cell lines through mechanisms such as the inhibition of key enzymes like epidermal growth factor receptor (EGFR) and the induction of apoptosis.[5][6][7]

Table 2: Comparative Anticancer Activity (IC50, µM)

CompoundMCF-7 (Breast)HCT-116 (Colon)A549 (Lung)Reference
This compound>100>100>100[8]
Hydrazone Derivative 4 (Dihydropyrazole moiety)0.29-0.46[5]
Hydrazone Derivative 5 (Pyrrole moiety)2.991.71-[6]
Hydrazone Derivative 6 (Benzimidazole moiety)---[9]

Note: The data presented is a compilation from multiple sources and serves for comparative illustration. Direct comparison should be made with caution as experimental conditions may vary between studies.

Antioxidant Activity

This compound itself possesses some antioxidant properties, but its hydrazone derivatives, particularly those bearing phenolic hydroxyl groups, are often more potent radical scavengers. The hydrazone moiety can contribute to the stabilization of the radical species formed upon hydrogen donation.[10][11][12]

Table 3: Comparative Antioxidant Activity (IC50, µg/mL)

CompoundDPPH Radical ScavengingABTS Radical ScavengingReference
This compound>200>200[10]
Hydrazone Derivative 7 (4-hydroxybenzylidene)45.328.7[10]
Hydrazone Derivative 8 (3,4-dihydroxybenzylidene)15.89.2[13]
Hydrazone Derivative 9 (Salicylaldehyde)61.27% inhibition at 250 µM90.49% inhibition at 250 µM[12]

Note: The data presented is a compilation from multiple sources and serves for comparative illustration. Direct comparison should be made with caution as experimental conditions may vary between studies.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of experimental findings. Below are outlines of standard protocols used to assess the biological activities of these compounds.

Synthesis of this compound Hydrazone Derivatives

A general method for the synthesis of this compound hydrazones involves the condensation reaction between this compound and a suitable aldehyde or ketone.

General Procedure:

  • Dissolve equimolar amounts of this compound and the desired aldehyde/ketone in a suitable solvent, such as ethanol or methanol.

  • Add a catalytic amount of glacial acetic acid.

  • Reflux the reaction mixture for a period ranging from 2 to 8 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • The resulting precipitate is collected by filtration, washed with a cold solvent (e.g., ethanol or diethyl ether), and dried.

  • The crude product can be further purified by recrystallization from an appropriate solvent.

Antimicrobial Activity Assay (MIC Determination)

The Minimum Inhibitory Concentration (MIC) is determined using the broth microdilution method.

Protocol:

  • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

  • In a 96-well microtiter plate, perform serial two-fold dilutions of the compound in Mueller-Hinton broth (for bacteria) or RPMI-1640 medium (for fungi).

  • Prepare a standardized inoculum of the test microorganism (approximately 5 x 10^5 CFU/mL).

  • Add the microbial inoculum to each well.

  • Include a positive control (medium with inoculum, no compound) and a negative control (medium only).

  • Incubate the plates at 37°C for 24 hours (for bacteria) or at 35°C for 48 hours (for fungi).

  • The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Anticancer Activity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

Protocol:

  • Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

  • Treat the cells with various concentrations of the test compounds and incubate for 48-72 hours.

  • After the incubation period, add MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours at 37°C.

  • Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined.

Antioxidant Activity Assay (DPPH Radical Scavenging)

The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a common method for evaluating the free radical scavenging activity of a compound.

Protocol:

  • Prepare a stock solution of the test compound in a suitable solvent (e.g., methanol or ethanol).

  • Prepare a fresh solution of DPPH in the same solvent (typically 0.1 mM).

  • In a 96-well plate or cuvettes, add different concentrations of the test compound.

  • Add the DPPH solution to each well/cuvette and mix.

  • Incubate the mixture in the dark at room temperature for 30 minutes.

  • Measure the absorbance at 517 nm.

  • Ascorbic acid or Trolox is used as a positive control.

  • The percentage of radical scavenging activity is calculated using the formula: [(A_control - A_sample) / A_control] x 100, where A_control is the absorbance of the DPPH solution without the sample and A_sample is the absorbance of the DPPH solution with the sample.

Mechanistic Insights and Signaling Pathways

The enhanced biological activity of hydrazone derivatives can be attributed to their ability to interact with specific molecular targets.

Anticancer Mechanism

Many this compound hydrazones exert their anticancer effects by inhibiting key signaling pathways involved in cell proliferation and survival. For instance, some derivatives have been shown to be potent inhibitors of Epidermal Growth Factor Receptor (EGFR) tyrosine kinase.[5][14] Inhibition of EGFR blocks downstream signaling cascades, such as the RAS-RAF-MEK-ERK pathway, leading to cell cycle arrest and apoptosis.

anticancer_mechanism Ligand This compound Hydrazone Derivative EGFR EGFR Ligand->EGFR Inhibition RAS RAS EGFR->RAS Apoptosis Apoptosis EGFR->Apoptosis Induction (via pathway inhibition) RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation

Caption: Proposed anticancer mechanism of this compound hydrazones via EGFR inhibition.

Antimicrobial Mechanism

The antimicrobial action of these compounds is often linked to their ability to interfere with essential microbial enzymes. For example, some hydrazone derivatives have been found to inhibit bacterial DNA gyrase, an enzyme crucial for DNA replication and repair.[2][15] By binding to the active site of DNA gyrase, these compounds prevent its function, leading to bacterial cell death.

antimicrobial_mechanism Hydrazone This compound Hydrazone Derivative DNAGyrase Bacterial DNA Gyrase Hydrazone->DNAGyrase Inhibition DNA_Replication DNA Replication & Repair DNAGyrase->DNA_Replication CellDeath Bacterial Cell Death DNA_Replication->CellDeath Inhibition leads to

Caption: Proposed antimicrobial mechanism involving the inhibition of bacterial DNA gyrase.

Conclusion

The conversion of this compound to its hydrazone derivatives is a highly effective strategy for enhancing its biological activity. The addition of the azomethine group and the potential for diverse substitutions on the aldehyde or ketone moiety provide a powerful tool for medicinal chemists to develop potent antimicrobial, anticancer, and antioxidant agents. The experimental data consistently demonstrates the superior performance of hydrazone derivatives over the parent this compound. Further research into the specific mechanisms of action and structure-activity relationships will undoubtedly lead to the development of novel and effective therapeutic agents based on this versatile chemical scaffold.

References

A Comparative Guide to the Structure-Activity Relationship (SAR) of Benzohydrazide Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Benzohydrazide and its analogs represent a versatile class of compounds with a wide spectrum of biological activities, making them a focal point in medicinal chemistry and drug discovery. The inherent structural features of the this compound scaffold allow for diverse chemical modifications, leading to a broad range of pharmacological effects including anticancer, antimicrobial, and enzyme inhibitory activities. This guide provides a comparative analysis of the structure-activity relationships (SAR) of various this compound analogs, supported by quantitative data and detailed experimental protocols to aid in the rational design of novel therapeutic agents.

Anticancer Activity: Targeting EGFR Kinase

A significant area of investigation for this compound derivatives is their potential as anticancer agents, particularly as inhibitors of the Epidermal Growth Factor Receptor (EGFR) kinase. Overexpression of EGFR is a hallmark of many solid tumors, making it a prime target for cancer therapy.[1]

A series of novel this compound derivatives incorporating a dihydropyrazole moiety has been synthesized and evaluated for their antiproliferative activity against several cancer cell lines.[1] The general structure involves the integration of this compound, dihydropyrazole, and naphthalene substructures, which may act synergistically to enhance anticancer effects.[1]

Quantitative Comparison of EGFR Inhibitors

The antiproliferative activities of these synthesized derivatives were assessed using the MTT assay against four human cancer cell lines: A549 (lung), MCF-7 (breast), HeLa (cervical), and HepG2 (hepatocellular). The half-maximal inhibitory concentration (IC50) values were determined and compared with the standard drug, erlotinib.

CompoundRA549 IC50 (µM)MCF-7 IC50 (µM)HeLa IC50 (µM)HepG2 IC50 (µM)EGFR Inhibition IC50 (µM)
H20 4-OCH3 0.46 0.29 0.15 0.21 0.08
H1H>50>50>50>50-
H44-F2.341.871.551.98-
H74-Cl1.150.980.861.03-
H134-CH31.891.651.431.76-
Erlotinib-0.871.120.951.080.07

Data compiled from a study on this compound derivatives as potential EGFR kinase inhibitors.[1]

Structure-Activity Relationship (SAR) Insights:

  • The presence of a substituent on the phenyl ring attached to the dihydropyrazole moiety significantly influences the antiproliferative activity.

  • Compound H20 , with a methoxy group at the R4 position (4-OCH3), demonstrated the most potent activity against all tested cell lines and the strongest inhibition of EGFR kinase, with an IC50 value of 0.08 µM.[1]

  • Electron-donating groups, such as the methoxy group in H20, appear to enhance the anticancer activity.[2]

  • Halogen substitutions (F, Cl) at the R4 position also resulted in compounds with notable activity, though less potent than the methoxy-substituted analog.[1]

  • The unsubstituted analog (H1) was found to be inactive.[1]

Experimental Protocol: Antiproliferative MTT Assay

The antiproliferative activity of the this compound derivatives was determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.[1]

  • Cell Culture: Human cancer cell lines (A549, MCF-7, HeLa, and HepG2) were cultured in appropriate media supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO2.

  • Cell Seeding: Cells were seeded into 96-well plates at a density of 5,000 cells per well and allowed to attach overnight.

  • Compound Treatment: The cells were treated with various concentrations of the synthesized compounds and the standard drug (erlotinib) for 48 hours.

  • MTT Addition: After the incubation period, MTT solution (5 mg/mL in PBS) was added to each well, and the plates were incubated for an additional 4 hours.

  • Formazan Solubilization: The medium was removed, and dimethyl sulfoxide (DMSO) was added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance was measured at a wavelength of 570 nm using a microplate reader.

  • IC50 Calculation: The concentration of the compound that caused 50% inhibition of cell growth (IC50) was calculated from the dose-response curves.

Experimental Workflow

experimental_workflow cluster_cell_culture Cell Preparation cluster_treatment Treatment cluster_assay MTT Assay cluster_analysis Data Analysis start Culture Cancer Cell Lines (A549, MCF-7, HeLa, HepG2) seed Seed Cells in 96-well Plates start->seed treat Add this compound Analogs & Erlotinib (48h incubation) seed->treat mtt Add MTT Solution (4h incubation) treat->mtt solubilize Solubilize Formazan with DMSO mtt->solubilize read Measure Absorbance (570 nm) solubilize->read calculate Calculate IC50 Values read->calculate

Caption: Workflow for the MTT-based antiproliferative assay.

Antimicrobial Activity

This compound derivatives have also been extensively studied for their antimicrobial properties against a range of bacterial and fungal pathogens.[3][4] The flexibility of the this compound scaffold allows for the introduction of various pharmacophores to modulate antimicrobial potency.

A study on 3/4-bromo-N'-(substituted benzylidene)benzohydrazides revealed significant antimicrobial activity.[5] The minimum inhibitory concentration (MIC) and pMIC (the negative logarithm of MIC) were determined for a series of compounds against various microbial strains.

Quantitative Comparison of Antimicrobial Agents

The antimicrobial activity was evaluated using the tube dilution method.

CompoundRS. aureus pMIC (µM/ml)B. subtilis pMIC (µM/ml)E. coli pMIC (µM/ml)C. albicans pMIC (µM/ml)A. niger pMIC (µM/ml)
12 4-N(CH3)2 1.67 1.67 1.37 1.67 1.37
1H1.041.040.741.040.74
32-Cl1.351.351.051.351.05
54-Cl1.361.361.061.361.06
84-OH1.331.331.031.331.03
113-NO21.361.361.061.361.06

Data adapted from a study on the antimicrobial evaluation of bromo-benzohydrazide derivatives.[5]

Structure-Activity Relationship (SAR) Insights:

  • The nature and position of the substituent on the benzylidene ring play a crucial role in determining the antimicrobial activity.

  • Compound 12 , featuring a dimethylamino group at the R4 position, exhibited the highest antimicrobial activity among the tested compounds.[5]

  • The presence of electron-donating groups, such as the dimethylamino group, appears to be favorable for antimicrobial potency.

  • Electron-withdrawing groups like chloro and nitro also conferred good activity.[5]

Experimental Protocol: Antimicrobial Tube Dilution Method

The in vitro antimicrobial activity was determined by the tube dilution method to ascertain the minimum inhibitory concentration (MIC).

  • Media Preparation: Nutrient broth for bacteria and Sabouraud dextrose broth for fungi were used as the culture media.

  • Inoculum Preparation: The microbial strains were grown to a specific turbidity corresponding to a known cell density.

  • Serial Dilution: The test compounds were serially diluted in the respective broth media in a series of test tubes.

  • Inoculation: A standardized inoculum of the test microorganism was added to each tube.

  • Incubation: The tubes were incubated at 37°C for 24 hours for bacteria and at 25°C for 72 hours for fungi.

  • MIC Determination: The lowest concentration of the compound that completely inhibited visible growth of the microorganism was recorded as the MIC.

Cholinesterase Inhibition

This compound derivatives have also emerged as promising inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes that are key targets in the management of Alzheimer's disease.[6]

Novel 2-benzoylhydrazine-1-carboxamides have been designed and synthesized, showing dual inhibition of both AChE and BChE.[6]

Quantitative Comparison of Cholinesterase Inhibitors

The inhibitory activity of the synthesized compounds against AChE and BChE was evaluated using Ellman's spectrophotometric method.

CompoundR1R2AChE IC50 (µM)BChE IC50 (µM)
4a HCH34455
4b 4-FCH35268
4c 4-ClCH34861
5a HC13H276522
5b 4-FC13H277825
Rivastigmine--5835

Data from a study on this compound derivatives as cholinesterase inhibitors.[6]

Structure-Activity Relationship (SAR) Insights:

  • Most of the synthesized derivatives showed dual inhibition of both AChE and BChE.[6]

  • The nature of the substituent on the benzoyl ring and the N-substituent on the carboxamide moiety influenced the inhibitory potency.

  • In general, the carboxamides demonstrated stronger inhibition against AChE.[6]

  • Compounds with a long alkyl chain (tridecyl) at the R2 position showed more potent inhibition of BChE.[6]

Experimental Protocol: Ellman's Spectrophotometric Method

The cholinesterase inhibitory activity was measured using a modified Ellman's method.

  • Reagent Preparation: A buffer solution, acetylthiocholine iodide (ATCI) or butyrylthiocholine iodide (BTCI) as the substrate, and 5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB) as the chromogen were prepared.

  • Enzyme Reaction: The reaction mixture contained the buffer, the test compound at various concentrations, and the respective enzyme (AChE or BChE). The mixture was pre-incubated.

  • Substrate Addition: The reaction was initiated by adding the substrate (ATCI or BTCI) and DTNB.

  • Absorbance Measurement: The hydrolysis of the substrate produces thiocholine, which reacts with DTNB to form a yellow-colored anion. The absorbance of this product was measured spectrophotometrically at 412 nm over time.

  • Inhibition Calculation: The percentage of inhibition was calculated by comparing the rate of reaction in the presence and absence of the inhibitor. The IC50 value was determined from the dose-response curve.

Signaling Pathway of Cholinesterase Inhibition

Caption: Mechanism of cholinesterase inhibition by this compound analogs.

Conclusion

The this compound scaffold continues to be a privileged structure in the design of new bioactive molecules. The structure-activity relationship studies highlighted in this guide demonstrate that targeted modifications to the this compound core can lead to potent and selective agents for various therapeutic applications. The provided quantitative data and experimental protocols offer a valuable resource for researchers in the field, facilitating the development of next-generation this compound-based drugs. Further exploration of this chemical space is warranted to unlock the full therapeutic potential of these versatile compounds.

References

A Comparative Analysis of the Antimicrobial Spectrum of Benzohydrazide Schiff Bases

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The increasing prevalence of multidrug-resistant pathogens has spurred significant research into novel antimicrobial agents. Among the promising candidates are Benzohydrazide Schiff bases, a class of organic compounds known for their diverse biological activities. This guide provides a comparative overview of the antimicrobial spectrum of various this compound Schiff bases, supported by experimental data from recent studies.

Quantitative Antimicrobial Activity

The antimicrobial efficacy of this compound Schiff bases is typically evaluated by determining the Minimum Inhibitory Concentration (MIC), the lowest concentration of a compound that visibly inhibits microbial growth. The following table summarizes the MIC values of representative this compound Schiff bases against a panel of clinically relevant bacteria and fungi.

Compound/Schiff Base DerivativeGram-Positive BacteriaGram-Negative BacteriaFungiReference
Staphylococcus aureusBacillus subtilisEscherichia coliPseudomonas aeruginosa
N'-(2-hydroxy-5-nitrobenzylidene) isonicotinohydrazide (C5) 16 µg/mL---
Schiff bases from 5-aminopyrazoles MDR strains-MDR strains-
Benzimidazole-based Schiff bases (34 and 35) 250 ng/mL (S. aureus)-250 ng/mL (E. coli, P. aeruginosa)250 ng/mL (P. aeruginosa)
Compound from 5-chlorosalicylaldehyde (3e) ----
Compound from 5-chlorosalicylaldehyde (3f) ----
N'-[(Z)-(2-hydroxyphenyl)methylidene] this compound Weak activity-Inactive-
N'-[(Z)-(2-hydroxy-3-methoxyphenyl)methylidene] this compound Weak activity-Inactive-
Substituted this compound Schiff bases (IVb and IVj) --Highly effective-
Substituted this compound Schiff bases (IVe) --Significantly inhibited-
Substituted this compound Schiff bases (IVf) ----

Note: "-" indicates data not available in the cited sources. MDR refers to multidrug-resistant strains.

Experimental Protocols

The determination of the antimicrobial spectrum of this compound Schiff bases involves standardized methodologies to ensure reproducibility and comparability of results. The most common techniques cited are the agar well/disc diffusion method for preliminary screening and the broth microdilution method for quantitative MIC determination.

Synthesis of this compound Schiff Bases

A general and widely adopted method for the synthesis of this compound Schiff bases is through the condensation reaction of this compound with various substituted aldehydes or ketones.[1][2]

General Procedure:

  • An equimolar amount of this compound is dissolved in a suitable solvent, typically ethanol.[1]

  • An equimolar amount of the desired aldehyde or ketone, also dissolved in ethanol, is added to the this compound solution.[1]

  • The reaction mixture is then refluxed for a period of several hours.[1][2]

  • Upon cooling, the resulting solid Schiff base product is collected by filtration, washed, and often recrystallized from a solvent like ethanol to achieve high purity.[1]

Antimicrobial Susceptibility Testing

This method is a qualitative or semi-quantitative assay used for initial screening of antimicrobial activity.

Protocol:

  • A standardized inoculum of the test microorganism is uniformly spread onto the surface of a suitable agar medium (e.g., Mueller-Hinton agar for bacteria).

  • Sterile filter paper discs impregnated with a known concentration of the synthesized Schiff base are placed on the agar surface. Alternatively, wells can be punched into the agar and filled with the test compound solution.[2]

  • The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).[3]

  • The antimicrobial activity is determined by measuring the diameter of the zone of inhibition (the clear area around the disc or well where microbial growth is inhibited).[4][5]

This is a quantitative method used to determine the minimum concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[3]

Protocol:

  • Serial two-fold dilutions of the Schiff base compounds are prepared in a liquid growth medium (e.g., Nutrient Broth or Mueller-Hinton Broth) in 96-well microtiter plates.[6][3]

  • Each well is inoculated with a standardized suspension of the test microorganism.[3]

  • Positive (microorganism and medium) and negative (compound and medium) controls are included.

  • The plates are incubated under appropriate conditions.[3]

  • The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.[3][7]

Visualizing Experimental Workflows

The following diagrams illustrate the general workflows for the synthesis and antimicrobial testing of this compound Schiff bases.

Synthesis_Workflow cluster_synthesis Synthesis of this compound Schiff Bases This compound This compound Reaction Condensation Reaction (Reflux) This compound->Reaction Aldehyde Aldehyde/Ketone Aldehyde->Reaction Solvent Ethanol Solvent->Reaction Purification Filtration & Recrystallization Reaction->Purification Product Pure Schiff Base Purification->Product

Caption: General workflow for the synthesis of this compound Schiff bases.

Antimicrobial_Testing_Workflow cluster_testing Antimicrobial Susceptibility Testing cluster_diffusion Agar Diffusion Method cluster_mic Broth Microdilution (MIC) start Synthesized Schiff Base prep_agar Prepare Inoculated Agar Plates start->prep_agar serial_dilution Serial Dilution of Schiff Base start->serial_dilution apply_compound Apply Schiff Base (Disc or Well) prep_agar->apply_compound incubate_diffusion Incubate Plates apply_compound->incubate_diffusion measure_zone Measure Zone of Inhibition incubate_diffusion->measure_zone inoculate_wells Inoculate with Microorganism serial_dilution->inoculate_wells incubate_mic Incubate Microtiter Plate inoculate_wells->incubate_mic determine_mic Determine MIC incubate_mic->determine_mic

Caption: Workflow for antimicrobial susceptibility testing methods.

Concluding Remarks

This compound Schiff bases represent a versatile class of compounds with a broad spectrum of antimicrobial activity. The efficacy is significantly influenced by the nature and position of substituents on the aromatic rings. Generally, derivatives with electron-withdrawing groups and certain heterocyclic moieties have demonstrated enhanced activity. The data presented herein underscores the potential of these compounds as leads for the development of novel antimicrobial agents. Further research, including mechanism of action studies and in vivo efficacy evaluations, is warranted to fully elucidate their therapeutic potential.

References

A Comparative Guide to the Molecular Docking of Benzohydrazide Derivatives as Enzyme Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of molecular docking studies of benzohydrazide derivatives targeting two crucial protein families: Carbonic Anhydrases (CAs) and Epidermal Growth Factor Receptor (EGFR) Kinase. This analysis is supported by experimental data and detailed protocols to facilitate the understanding and replication of these in silico methods.

This compound and its derivatives represent a versatile scaffold in medicinal chemistry, exhibiting a wide range of biological activities, including anticancer, antimicrobial, and neurological applications.[1] Molecular docking is a key computational technique that predicts the preferred orientation of a molecule when bound to a larger molecule, such as a protein, to form a stable complex. This method is instrumental in structure-based drug design, helping to elucidate the mechanism of action and predict the binding affinity of potential drug candidates.

This guide will compare the docking of this compound derivatives against two distinct and therapeutically relevant protein targets: the metalloenzyme Carbonic Anhydrase IX, a key player in tumor progression, and the Epidermal Growth Factor Receptor (EGFR) kinase, a well-established target in cancer therapy.

Comparison of Docking Studies: Carbonic Anhydrase vs. EGFR Kinase

The following table summarizes the quantitative data from two representative docking studies on this compound derivatives targeting Human Carbonic Anhydrase IX (hCA IX) and EGFR kinase.

Parameter Study 1: Benzimidazole-hydrazones against Carbonic Anhydrase IX [2]Study 2: Dihydropyrazole-benzohydrazides against EGFR Kinase [3]
Target Protein Human Carbonic Anhydrase IX (hCA IX)Epidermal Growth Factor Receptor (EGFR) Kinase Domain
PDB ID Used Not explicitly stated in the abstract, but various CA IX structures are available (e.g., 5FL4, 6S03)[4][5]1M17[3][6]
Lead Compound(s) Compounds 3d and 3j (Benzimidazole-hydrazone derivatives)Compound H20 (this compound derivative containing dihydropyrazole)
Biological Activity High inhibitory activity against CA IXPotent EGFR inhibition (IC50 = 0.08 µM) and antiproliferative activity (IC50 = 0.15 - 0.46 µM)[3]
Docking Software Not explicitly stated in the abstract, but common for CA are Schrödinger Suite or GOLDDiscovery Studio 4.5[3]
Scoring Function/Binding Metric Not explicitly stated in the abstract, typically reported as Docking Score or Binding Energy (kcal/mol)Not explicitly stated in the abstract, but Discovery Studio uses CDOCKER energy or other scoring functions

Experimental Protocols

Study 1: Docking of Benzimidazole-hydrazones against Carbonic Anhydrase IX (A Representative Protocol)

While the specific protocol for the cited study on benzimidazole-hydrazones is not fully detailed in the provided search results, a general and widely accepted protocol for docking sulfonamide-based inhibitors (structurally related to some this compound derivatives) to CA IX using AutoDock Vina is as follows.[4]

  • Protein Preparation:

    • The crystal structure of human Carbonic Anhydrase IX is obtained from the Protein Data Bank (e.g., PDB ID: 5FL4).[4]

    • Water molecules and any co-crystallized ligands are removed from the protein structure.

    • Polar hydrogens and Kollman charges are added to the protein using AutoDock Tools.

    • The prepared protein is saved in the PDBQT file format.

  • Ligand Preparation:

    • The 2D structures of the this compound derivatives are drawn using a chemical drawing tool and converted to 3D structures.

    • The ligand structures are optimized to their lowest energy conformation using a suitable force field (e.g., MMFF94).

    • Gasteiger charges are computed, and rotatable bonds are defined. The prepared ligands are saved in the PDBQT format.

  • Grid Box Generation:

    • A grid box is defined to encompass the active site of the enzyme. The active site is typically identified based on the position of the catalytic zinc ion and the binding location of a co-crystallized inhibitor.

    • For CA IX, the grid is centered on the active site cavity, with dimensions typically around 20 x 20 x 20 Å.

  • Molecular Docking:

    • AutoDock Vina is used to perform the docking calculations.

    • The exhaustiveness parameter, which controls the thoroughness of the search, is set (a default value of 8 is common, but can be increased for more rigorous searches).[7][8]

    • Vina calculates the binding affinity (in kcal/mol) and predicts the binding poses of the ligand within the protein's active site.

  • Analysis of Results:

    • The docking results are analyzed to identify the pose with the lowest binding energy.

    • The interactions between the ligand and the protein, such as hydrogen bonds and hydrophobic interactions, are visualized and examined using software like PyMOL or Discovery Studio Visualizer.

Study 2: Docking of Dihydropyrazole-benzohydrazides against EGFR Kinase

The study targeting EGFR kinase utilized Discovery Studio for its molecular modeling simulations.[3]

  • Protein and Ligand Preparation:

    • The crystal structure of the EGFR kinase domain was retrieved from the RCSB Protein Data Bank (PDB ID: 1M17).[3][6]

    • The three-dimensional structures of the this compound derivatives were constructed using Chem 3D Ultra 14.0 software.

    • The ligand structures were energetically minimized using the MMFF94 force field with 5000 iterations and a minimum RMS gradient of 0.10.[3]

  • Molecular Docking:

    • Molecular docking of the lead compound (H20) into the EGFR complex structure was carried out using Discovery Studio 4.5.[3]

    • The specific docking protocol within Discovery Studio (e.g., CDOCKER) would be utilized, which involves generating random ligand conformations and docking them into the defined active site of the receptor.

  • Analysis of Results:

    • The results are analyzed to predict the binding mode and affinity of the compound. The interactions with key amino acid residues in the ATP-binding site of EGFR are examined to rationalize the observed biological activity.

Visualizing Docking Workflows and Signaling Pathways

To better understand the processes involved, the following diagrams, generated using Graphviz, illustrate a general molecular docking workflow and a simplified EGFR signaling pathway.

G cluster_prep Preparation Stage cluster_dock Docking Simulation cluster_analysis Analysis Stage PDB Obtain Protein Structure (e.g., from PDB) PrepProt Prepare Protein (Add Hydrogens, Assign Charges) PDB->PrepProt Ligand Prepare Ligand Library (2D to 3D, Energy Minimization) PrepLig Prepare Ligands (Assign Charges, Define Torsions) Ligand->PrepLig Grid Define Binding Site (Grid Box Generation) PrepProt->Grid Dock Run Docking Algorithm (e.g., AutoDock Vina, Glide) PrepLig->Dock Grid->Dock Results Analyze Docking Poses & Binding Scores Dock->Results Visualize Visualize Interactions (H-bonds, Hydrophobic) Results->Visualize SAR Structure-Activity Relationship (SAR) Analysis Visualize->SAR

Caption: A general workflow for molecular docking studies.

EGFR_Pathway EGF EGF (Ligand) EGFR EGFR (Receptor Tyrosine Kinase) EGF->EGFR Binds Dimer Dimerization & Autophosphorylation EGFR->Dimer Signal Downstream Signaling (e.g., RAS-RAF-MEK-ERK) Dimer->Signal Activates Proliferation Cell Proliferation, Survival, Growth Signal->Proliferation Inhibitor This compound Derivative Inhibitor->EGFR Inhibits ATP Binding

Caption: Simplified EGFR signaling pathway and its inhibition.

Conclusion

The comparative analysis of docking studies on this compound derivatives against Carbonic Anhydrase IX and EGFR kinase highlights the versatility of this chemical scaffold in targeting different classes of enzymes. While both studies aim to identify potent inhibitors, the specific methodologies, software, and scoring functions can vary, underscoring the importance of detailed reporting of experimental protocols. The provided workflows and pathway diagrams serve as a visual aid to comprehend these complex processes. For researchers in drug discovery, a thorough understanding of these in silico techniques is crucial for the rational design of novel and effective therapeutic agents.

References

Unveiling the Potential of Benzohydrazide Derivatives Against Drug-Resistant Bacteria: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The escalating threat of antimicrobial resistance necessitates the urgent discovery and development of novel therapeutic agents. Among the promising candidates, benzohydrazide derivatives have emerged as a significant class of compounds exhibiting potent antibacterial activity against a spectrum of pathogens, including drug-resistant strains. This guide provides a comprehensive comparison of the efficacy of various this compound derivatives against clinically important drug-resistant bacteria, benchmarked against standard-of-care antibiotics. Detailed experimental protocols and insights into their potential mechanisms of action are also presented to facilitate further research and development in this critical area.

Comparative Efficacy: A Quantitative Analysis

The antibacterial efficacy of this compound derivatives is most effectively evaluated by determining their Minimum Inhibitory Concentration (MIC), the lowest concentration of a compound that prevents visible growth of a microorganism. The following tables summarize the MIC values of selected this compound derivatives against key drug-resistant bacterial strains, alongside comparative data for standard antibiotics.

Table 1: In Vitro Activity of this compound Derivatives and Standard Antibiotics Against Methicillin-Resistant Staphylococcus aureus (MRSA)

Compound/DrugMRSA Strain(s)MIC (µg/mL)Reference(s)
This compound Derivatives
N'-[(2-chloro-6-methoxyquinolin-3-yl) methylidene]-substituted benzohydrazidesClinical IsolatesActive (Specific MICs not detailed)[1]
Adamantane hydrazide hydrazone derivativeS. aureus<1.95[2]
Hydrazide-hydrazone 19MRSA13.125[3]
Standard Antibiotics
VancomycinATCC 4330016[4]
LinezolidATCC 433002-4[4]

Table 2: In Vitro Activity of this compound Derivatives and Standard Antibiotics Against Vancomycin-Resistant Enterococcus (VRE)

Compound/DrugVRE Strain(s)MIC (µg/mL)Reference(s)
This compound Derivatives
(Data not available in searched literature)--
Standard Antibiotics
LinezolidClinical Isolates≤ 2 (most isolates)[5]
DaptomycinClinical Isolates≤ 4[5]
TigecyclineClinical Isolates≤ 0.25[5]

Table 3: In Vitro Activity of this compound Derivatives and Standard Antibiotics Against Carbapenem-Resistant Enterobacteriaceae (CRE)

Compound/DrugCRE Strain(s)MIC (µg/mL)Reference(s)
This compound Derivatives
(Data not available in searched literature)--
Standard Antibiotics
(Comparative data for CRE not prominent in initial search)--

Unraveling the Mechanism of Action

While the exact mechanisms of action for all this compound derivatives are not fully elucidated, several studies suggest that their antibacterial effects may be attributed to the inhibition of essential bacterial enzymes. One prominent proposed target is DNA gyrase , a type II topoisomerase crucial for bacterial DNA replication, transcription, and repair.[6][7] Inhibition of DNA gyrase leads to the cessation of these vital cellular processes, ultimately resulting in bacterial cell death.

The hydrazone moiety (-NH-N=CH-) present in many of these derivatives is believed to play a key role in their biological activity.[2][7]

Below is a conceptual diagram illustrating the proposed inhibition of DNA gyrase by this compound derivatives.

G cluster_bacterium Bacterial Cell DNA_replication DNA Replication & Transcription DNA_gyrase DNA Gyrase (Topoisomerase II) DNA_replication->DNA_gyrase Supercoiling/ Relaxation DNA_gyrase->DNA_replication Enables Cell_Death Cell Death DNA_gyrase->Cell_Death Inhibition leads to This compound This compound Derivative This compound->DNA_gyrase Inhibits G cluster_workflow Antibacterial Activity Evaluation Workflow start Start: Synthesized this compound Derivatives prep_inoculum Prepare Standardized Bacterial Inoculum (0.5 McFarland) start->prep_inoculum mic_testing Broth Microdilution (Determine MIC) prep_inoculum->mic_testing disk_diffusion Agar Well/Disk Diffusion (Zone of Inhibition) prep_inoculum->disk_diffusion data_analysis Data Analysis and Comparison with Standard Antibiotics mic_testing->data_analysis disk_diffusion->data_analysis end End: Efficacy Profile data_analysis->end

References

Antioxidant Potential of Hydroxyl-Substituted Benzohydrazides: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the antioxidant capacity of various hydroxyl-substituted benzohydrazides. The information presented is curated from recent scientific literature to aid in the research and development of novel antioxidant agents. This document summarizes quantitative antioxidant activity data, details the experimental protocols for key assays, and visualizes structure-activity relationships and experimental workflows.

Comparative Antioxidant Activity

The antioxidant capacity of hydroxyl-substituted benzohydrazides is primarily attributed to their ability to donate hydrogen atoms from their phenolic hydroxyl groups and the hydrazide moiety, thereby neutralizing free radicals. The position and number of hydroxyl groups on the aromatic rings significantly influence this activity. The following table summarizes the in vitro antioxidant activity of selected hydroxyl-substituted benzohydrazides and related hydrazone derivatives from various studies, as determined by the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays.

CompoundSubstitution PatternDPPH Assay (IC50/EC50 in µM)ABTS Assay (IC50/EC50 in µM)Reference Standard (IC50/EC50 in µM)
Gallic Hydrazone 11 3,4,5-trihydroxy (on aldehyde moiety)6.42 µg/mL12.85 µg/mLTrolox
Gallic Hydrazone 15 3,4,5-trihydroxy (on aldehyde moiety)6.86 µg/mL12.49 µg/mLTrolox
4-Hydroxybenzohydrazide Derivative (ohbh4) 4-hydroxy (on this compound), 3-fluoro (on aldehyde)46% inhibition at 1 mg/mLNot ReportedTrolox
2,4-Dimethylbenzoylhydrazone 1 3,4,5-trihydroxy (on aldehyde moiety)25.6Not Reportedn-propyl gallate (30.30)
2,4-Dimethylbenzoylhydrazone 2 2,4,6-trihydroxy (on aldehyde moiety)28.1Not Reportedn-propyl gallate (30.30)
2-Hydroxy Benzyl Hydrazide C-7 2-hydroxy81.28 µg/mLNot ReportedAscorbic acid (30.20 µg/mL)
2-Hydroxy Benzyl Hydrazide C-2 2-hydroxy85.64 µg/mLNot ReportedAscorbic acid (30.20 µg/mL)

Note: Direct comparison of µg/mL values requires conversion based on the molecular weight of each compound. The data is presented as reported in the source literature.

Structure-Activity Relationship

The antioxidant activity of hydroxyl-substituted benzohydrazides is intrinsically linked to their molecular structure. The number and position of hydroxyl groups on the phenyl ring are critical determinants of their radical scavenging potential. Generally, an increase in the number of hydroxyl groups leads to enhanced antioxidant activity. Furthermore, the presence of electron-donating groups, such as methoxy groups, can also influence the antioxidant capacity.[1]

The following diagram illustrates the key structural features of hydroxyl-substituted benzohydrazides that contribute to their antioxidant activity.

cluster_SAR Structure-Activity Relationship This compound Hydroxyl-Substituted This compound Core OH_Groups Number and Position of -OH Groups This compound->OH_Groups Key Determinant Electron_Donating Electron-Donating Substituents This compound->Electron_Donating Influences Antioxidant_Activity Antioxidant Activity OH_Groups->Antioxidant_Activity Directly Correlates Electron_Donating->Antioxidant_Activity Modulates

Caption: Key structural features influencing the antioxidant capacity of hydroxyl-substituted benzohydrazides.

Experimental Protocols

Detailed methodologies for the commonly employed DPPH and ABTS radical scavenging assays are provided below. These protocols are synthesized from various research articles to provide a comprehensive guide for researchers.

DPPH Radical Scavenging Assay

This assay is based on the reduction of the stable DPPH radical by an antioxidant. The discoloration of the purple DPPH solution to a pale-yellow color is measured spectrophotometrically.

Workflow of DPPH Assay:

cluster_DPPH DPPH Assay Workflow A Prepare DPPH Solution (e.g., 0.1 mM in Methanol) C Mix Test/Standard Solution with DPPH Solution A->C B Prepare Test Compound and Standard (e.g., Trolox) Solutions at various concentrations B->C D Incubate in the dark (e.g., 30 minutes at room temperature) C->D E Measure Absorbance (e.g., at 517 nm) D->E F Calculate Percentage Inhibition and IC50 Value E->F cluster_ABTS ABTS Assay Workflow A Generate ABTS Radical Cation (ABTS•+) by reacting ABTS with an oxidizing agent (e.g., potassium persulfate) B Incubate the mixture in the dark (e.g., 12-16 hours at room temperature) A->B C Dilute the ABTS•+ solution to obtain a specific absorbance at 734 nm B->C E Mix Test/Standard Solution with diluted ABTS•+ Solution C->E D Prepare Test Compound and Standard (e.g., Trolox) Solutions D->E F Incubate for a specific time (e.g., 6-10 minutes) E->F G Measure Absorbance (e.g., at 734 nm) F->G H Calculate Percentage Inhibition and IC50 Value G->H

References

Comparative Analysis of Benzohydrazide and Isonicotinohydrazide Bioactivity: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparative analysis of the bioactivity of Benzohydrazide and its isomer, Isonicotinohydrazide (commonly known as Isoniazid). While structurally similar, these compounds exhibit markedly different biological profiles. Isonicotinohydrazide is a cornerstone, first-line drug for the treatment of tuberculosis with a highly specific mechanism of action.[1][2] In contrast, the this compound scaffold serves as a versatile precursor in medicinal chemistry, leading to derivatives with a broad spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[3]

This document outlines their respective mechanisms of action, compares their spectrum of activity with supporting quantitative data, details common experimental protocols for their evaluation, and provides visual diagrams of key pathways and workflows.

Mechanism of Action

The primary difference in the bioactivity of these two compounds lies in their molecular mechanism of action. Isonicotinohydrazide is a prodrug with a specific target, whereas this compound derivatives have been shown to act on a variety of molecular targets depending on their substitution patterns.

Isonicotinohydrazide (Isoniazid)

Isoniazid (INH) is a prodrug that requires activation by a bacterial enzyme to exert its effect.[4] Its primary target is the synthesis of mycolic acids, which are essential, long-chain fatty acids that form the major component of the cell wall of Mycobacterium tuberculosis.[1][5]

The activation and action pathway is as follows:

  • Activation : INH enters the mycobacterium and is activated by the catalase-peroxidase enzyme, KatG.[1][4]

  • Radical Formation : KatG catalyzes the formation of an isonicotinic acyl radical.[1]

  • Adduct Formation : This radical couples with NADH to form a nicotinoyl-NAD adduct.[1]

  • Target Inhibition : The resulting complex binds tightly to and inhibits the enoyl-acyl carrier protein reductase (InhA), a key enzyme in the fatty acid synthase II (FAS-II) system.[1][6][7]

  • Effect : The inhibition of InhA blocks mycolic acid synthesis, disrupting the integrity of the bacterial cell wall and leading to cell death.[6][7]

Resistance to Isoniazid most commonly arises from mutations in the katG gene, which prevent the activation of the prodrug, or in the inhA gene, which reduces the binding affinity of the INH-NAD adduct.[8][9][10]

INH_Mechanism cluster_bacterium Mycobacterium Cell INH Isoniazid (INH) (Prodrug) KatG KatG (Catalase-Peroxidase) INH->KatG Active_INH Isonicotinic Acyl Radical Adduct INH-NAD Adduct Active_INH->Adduct + NADH InhA InhA Enzyme (Enoyl-ACP Reductase) Adduct->InhA Mycolic_Acid Mycolic Acid Synthesis InhA->Mycolic_Acid Catalyzes Cell_Wall Cell Wall Disruption Mycolic_Acid->Cell_Wall KatG->Active_INH Activates

Caption: Mechanism of action for Isonicotinohydrazide (Isoniazid).
This compound

Unlike Isoniazid, this compound is not a specific drug but rather a foundational structure for synthesizing a wide range of bioactive derivatives.[3] Its mechanism of action is therefore highly varied and dependent on the specific derivative . This compound derivatives have been reported to possess antibacterial, antifungal, anticancer, antioxidant, and anticonvulsant activities.[3][11]

A notable example is the development of this compound derivatives as anticancer agents that function as Epidermal Growth Factor Receptor (EGFR) kinase inhibitors .[11]

  • Target : EGFR is a tyrosine kinase receptor that plays a crucial role in tumor proliferation and survival.[11]

  • Inhibition : Certain this compound derivatives are designed to bind to the ATP binding pocket of the EGFR kinase domain.[11]

  • Effect : By occupying this site, the derivative prevents the phosphorylation of EGFR, thereby blocking downstream signaling pathways that lead to cell growth and proliferation, ultimately inducing apoptosis in cancer cells.[11]

BH_Mechanism cluster_cell Cancer Cell Ligand Growth Factor (e.g., EGF) EGFR EGFR Ligand->EGFR Binds P_EGFR Phosphorylated EGFR EGFR->P_EGFR ATP -> ADP BH_Deriv This compound Derivative BH_Deriv->EGFR Inhibits ATP Binding Signaling Downstream Signaling (Ras/Raf/MAPK) P_EGFR->Signaling Proliferation Tumor Proliferation & Survival Signaling->Proliferation

Caption: Mechanism for a this compound derivative as an EGFR inhibitor.

Comparative Bioactivity and Quantitative Data

The differing mechanisms of action result in distinct spectra of biological activity. Isonicotinohydrazide's activity is narrow and highly potent against its specific target, while this compound derivatives show broad but variable activity.

Table 1: Comparative Spectrum of Bioactivity
Biological ActivityIsonicotinohydrazide (Isoniazid)This compound & Derivatives
Antitubercular Primary Activity (First-line drug)[1]Yes (some derivatives)[3]
Antibacterial (General) Limited / NoneYes (Gram-positive & Gram-negative)[2][12]
Antifungal NoYes[3]
Anticancer NoYes[3][11]
Antioxidant NoYes[13]
Anticonvulsant NoYes[3]
Enzyme Inhibition Mild MAO-I, CYP450 inhibitor[1][14]Yes (e.g., EGFR, MAO-B, AChE)[11][13]
Table 2: Quantitative Bioactivity Data for Selected Derivatives

This table presents reported quantitative data for various this compound derivatives and the established potency of Isoniazid. Direct comparison is challenging due to the testing of different derivatives against different targets.

Compound/DerivativeActivity TypeTarget/OrganismPotency MetricValueReference
Isonicotinohydrazide AntitubercularM. tuberculosisActivityBactericidal at ~150 nM[8]
This compound Deriv. (H20) AnticancerHeLa (Cervical Cancer)IC₅₀0.15 µM[11]
This compound Deriv. (H20) AnticancerA549 (Lung Cancer)IC₅₀0.46 µM[11]
This compound Deriv. (H20) Enzyme InhibitionEGFR KinaseIC₅₀0.08 µM[11]
This compound Deriv. (18) AntibacterialS. aureus MRSAMIC3.91 µg/mL[15][16]
This compound Deriv. (21) AnticancerLN-229 (Glioblastoma)IC₅₀0.77 µM[15][16]
This compound Deriv. (14) AntifungalA. nigerpMICan2.10 µM/mL[3]
This compound Deriv. (ohbh10) Enzyme InhibitionMAO-B, AChEIn SilicoPotential Dual Inhibitor[13]

IC₅₀: Half-maximal inhibitory concentration. MIC: Minimum inhibitory concentration.

Experimental Protocols

The bioactivity of these compounds is assessed using a variety of established in vitro assays.

Antimicrobial Activity: Agar Well Diffusion Method

This method is used to evaluate the antimicrobial potential of a compound by measuring the area in which microbial growth is inhibited.

Protocol:

  • Medium Preparation : A suitable nutrient agar medium is prepared, sterilized by autoclaving, and poured into sterile Petri plates. The agar is allowed to solidify.

  • Inoculation : A standardized broth culture of the test microorganism (e.g., S. aureus, E. coli) is uniformly swabbed onto the surface of the agar.

  • Well Creation : Sterile wells (typically 6-8 mm in diameter) are punched into the agar using a sterile cork borer.

  • Sample Addition : A defined concentration of the test compound (dissolved in a suitable solvent like DMSO) is added to the wells. A solvent control and a standard antibiotic (e.g., Gentamycin) are also added to separate wells.

  • Incubation : The plates are incubated at 37°C for 24-48 hours.

  • Measurement : The diameter of the clear zone of inhibition around each well is measured in millimeters. A larger diameter indicates greater antimicrobial activity.

Agar_Well_Workflow start Start prep Prepare & Pour Sterile Nutrient Agar start->prep inoculate Inoculate Plate with Test Microorganism prep->inoculate punch Punch Wells in Agar inoculate->punch add_samples Add Test Compound, Control & Standard punch->add_samples incubate Incubate at 37°C (24-48h) add_samples->incubate measure Measure Zone of Inhibition (mm) incubate->measure end End measure->end

References

Validating the Mechanism of Action of Benzohydrazide-Based Compounds: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Benzohydrazide and its derivatives have emerged as a versatile scaffold in medicinal chemistry, demonstrating a wide array of biological activities. This guide provides a comparative analysis of the performance of various this compound-based compounds against established alternatives, supported by experimental data. We delve into their mechanisms of action across different therapeutic areas, including oncology, infectious diseases, and neurological disorders, by examining their effects on key signaling pathways and specific molecular targets. Detailed experimental protocols for the cited assays are also provided to facilitate the validation and further exploration of these promising compounds.

Anticancer Activity: Targeting Key Signaling Pathways

This compound derivatives have shown significant potential as anticancer agents, often by inhibiting critical enzymes involved in cancer cell proliferation and survival. A notable target is the Epidermal Growth Factor Receptor (EGFR), a tyrosine kinase that plays a crucial role in various cancers.

Comparison of Antiproliferative and EGFR Kinase Inhibitory Activities

The following table summarizes the in vitro antiproliferative activity (IC50) of selected this compound derivatives against various cancer cell lines and their EGFR kinase inhibitory activity, compared to the standard drug Erlotinib.

Compound IDTarget/Cell LineThis compound Derivative IC50 (µM)Standard DrugStandard Drug IC50 (µM)
H20[1]A549 (Lung)0.46ErlotinibNot specified in study
H20[1]MCF-7 (Breast)0.29ErlotinibNot specified in study
H20[1]HeLa (Cervical)0.15ErlotinibNot specified in study
H20[1]HepG2 (Liver)0.21ErlotinibNot specified in study
H20[1]EGFR Kinase0.08Erlotinib0.03[1]
C8[2]A549 (Lung)9.54Doxorubicin8.20[2]
C18[2]A549 (Lung)10.38Doxorubicin8.20[2]
C8[2]MCF-7 (Breast)10.51Doxorubicin10.96[2]
C18[2]MCF-7 (Breast)12.34Doxorubicin10.96[2]
C8[2]HepG2 (Liver)10.82Doxorubicin9.21[2]
C18[2]HepG2 (Liver)11.41Doxorubicin9.21[2]
EGFR Signaling Pathway and Inhibition

The diagram below illustrates the EGFR signaling pathway and the point of inhibition by this compound-based compounds.

EGFR_Pathway EGF EGF EGFR EGFR EGF->EGFR Binds Dimerization Dimerization & Autophosphorylation EGFR->Dimerization RAS RAS Dimerization->RAS Activates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation This compound This compound Derivatives This compound->Dimerization Inhibits

EGFR signaling pathway inhibition.
Experimental Protocol: MTT Assay for Anticancer Activity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay used to assess cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.

Materials:

  • Cancer cell lines (e.g., A549, MCF-7, HeLa, HepG2)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • This compound compounds and standard anticancer drugs (e.g., Doxorubicin, Erlotinib)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the this compound derivatives and the standard drug. Include a vehicle control (e.g., DMSO). Incubate for 48-72 hours.

  • MTT Addition: After the incubation period, remove the medium and add 100 µL of fresh medium and 20 µL of MTT solution to each well. Incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT-containing medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle control. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is determined from the dose-response curve.

Antimicrobial and Antifungal Activity

This compound derivatives have demonstrated promising activity against a range of bacterial and fungal pathogens. Their mechanism often involves the disruption of microbial cell wall synthesis or the inhibition of essential enzymes.

Comparison of Antimicrobial and Antifungal Activities

The following table presents the Minimum Inhibitory Concentration (MIC) values of selected this compound derivatives against various microbial strains, in comparison to standard antibiotics and antifungal agents.

Compound IDMicrobial StrainThis compound Derivative MIC (µg/mL)Standard DrugStandard Drug MIC (µg/mL)
Compound 5[3]E. coli0.64CiprofloxacinNot specified in study
Compound 21[3]E. coli0.67CiprofloxacinNot specified in study
Compound 14[4]A. nigerComparable to standardFluconazoleNot specified in study

Experimental Workflow: Agar Well Diffusion Method

Agar_Well_Diffusion Start Start Prepare_Agar Prepare Mueller-Hinton Agar Plates Start->Prepare_Agar Inoculate Inoculate Agar Surface with Microbial Suspension Prepare_Agar->Inoculate Create_Wells Create Wells in the Agar (6-8 mm) Inoculate->Create_Wells Add_Compounds Add this compound Derivatives & Standard Drugs to Wells Create_Wells->Add_Compounds Incubate Incubate Plates at 37°C for 18-24 hours Add_Compounds->Incubate Measure_Zones Measure the Diameter of the Inhibition Zones (mm) Incubate->Measure_Zones End End Measure_Zones->End

Agar well diffusion workflow.
Experimental Protocol: Agar Well Diffusion Method for Antimicrobial Susceptibility Testing

The agar well diffusion method is a widely used technique to evaluate the antimicrobial activity of chemical substances.

Materials:

  • Bacterial and fungal strains

  • Mueller-Hinton agar

  • Sterile Petri dishes

  • Sterile cork borer (6-8 mm diameter)

  • This compound compounds and standard antimicrobial agents (e.g., Gentamicin, Fluconazole)

  • Micropipettes

  • Incubator

Procedure:

  • Media Preparation: Prepare Mueller-Hinton agar according to the manufacturer's instructions and pour it into sterile Petri dishes.

  • Inoculum Preparation: Prepare a standardized microbial suspension (e.g., 0.5 McFarland standard).

  • Inoculation: Evenly spread the microbial inoculum over the surface of the agar plates using a sterile swab.

  • Well Creation: Aseptically create wells in the agar using a sterile cork borer.

  • Compound Application: Add a defined volume (e.g., 50-100 µL) of the this compound derivatives and standard drugs at known concentrations into the wells.

  • Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria and at 28-30°C for 48-72 hours for fungi.

  • Zone of Inhibition Measurement: After incubation, measure the diameter of the clear zone of inhibition around each well in millimeters. A larger diameter indicates greater antimicrobial activity.

Enzyme Inhibition: A Key Mechanism of Action

Many this compound derivatives exert their therapeutic effects by inhibiting specific enzymes. This section focuses on their inhibitory activity against cholinesterases and carbonic anhydrases.

Comparison of Enzyme Inhibitory Activities

The table below compares the IC50 values of this compound derivatives against acetylcholinesterase (AChE), butyrylcholinesterase (BChE), and carbonic anhydrases (CA I and CA II) with their respective standard inhibitors.

Compound IDTarget EnzymeThis compound Derivative IC50 (µM)Standard InhibitorStandard Inhibitor IC50 (µM)
2l[5]AChE46.8RivastigmineNot specified in study
2l[5]BChE175.0RivastigmineNot specified in study
10[6]hCA-I0.030AcetazolamideNot specified in study
10[6]hCA-II0.047AcetazolamideNot specified in study
Cholinergic Signaling and Carbonic Anhydrase in Disease

The following diagrams illustrate the role of the target enzymes in their respective signaling pathways.

Cholinergic Signaling Pathway in Alzheimer's Disease:

Cholinergic_Pathway ACh Acetylcholine (ACh) AChE AChE ACh->AChE Hydrolyzed by Postsynaptic_Neuron Postsynaptic Neuron ACh->Postsynaptic_Neuron Activates Choline_Acetate Choline + Acetate AChE->Choline_Acetate Cognition Cognition & Memory Postsynaptic_Neuron->Cognition This compound This compound Derivatives This compound->AChE Inhibits Carbonic_Anhydrase_Pathway CO2_H2O CO₂ + H₂O CA Carbonic Anhydrase (CA) CO2_H2O->CA H2CO3 H₂CO₃ CA->H2CO3 Catalyzes H_HCO3 H⁺ + HCO₃⁻ H2CO3->H_HCO3 pH_Regulation Intracellular pH Regulation H_HCO3->pH_Regulation Tumor_Survival Tumor Cell Survival & Proliferation pH_Regulation->Tumor_Survival This compound This compound Derivatives This compound->CA Inhibits

References

Safety Operating Guide

Safeguarding Your Laboratory: A Step-by-Step Guide to the Proper Disposal of Benzohydrazide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in the fast-paced world of drug development, ensuring a safe laboratory environment is paramount. The proper disposal of chemical reagents like benzohydrazide is a critical component of this, safeguarding both personnel and the environment. This guide provides a comprehensive, operational plan for the safe handling and disposal of this compound, adhering to established safety protocols for hazardous chemical waste.

This compound is classified as a hazardous substance and requires careful management throughout its lifecycle, from use to disposal.[1][2][3] It is toxic if swallowed, in contact with skin, or inhaled, and is also a suspected carcinogen.[2][3] Furthermore, it poses a threat to aquatic life.[1][2] Therefore, all waste containing this compound must be treated as hazardous waste and handled in accordance with local, state, and federal regulations.[1]

Hazard Profile of this compound

A clear understanding of the hazards associated with this compound is the first step toward safe handling and disposal. The following table summarizes key hazard information.

Hazard ClassificationDescription
Acute Toxicity Toxic if swallowed, in contact with skin, or if inhaled.[2][3]
Skin Corrosion/Irritation Causes skin irritation.[3]
Serious Eye Damage/Irritation Causes serious eye irritation.[3]
Carcinogenicity Suspected of causing cancer.[2][3]
Specific target organ toxicity May cause respiratory irritation.[3]
Aquatic Hazard Harmful to aquatic organisms with long-lasting effects.[1][2]

Procedural Steps for this compound Disposal

Adherence to a strict, step-by-step disposal process is essential. The following protocol outlines the necessary procedures for the safe management of this compound waste.

Step 1: Personal Protective Equipment (PPE)

Before handling this compound in any form, including waste, ensure you are wearing the appropriate personal protective equipment:

  • Eye Protection: Chemical safety goggles are mandatory.

  • Hand Protection: Nitrile or other chemically resistant gloves are required.

  • Body Protection: A fully fastened laboratory coat is essential.

  • Respiratory Protection: All handling of this compound powder should be conducted in a certified chemical fume hood to avoid inhalation of dust.

Step 2: Waste Segregation and Collection

Proper segregation of chemical waste is crucial to prevent dangerous reactions.

  • Solid Waste:

    • Collect waste this compound powder, contaminated personal protective equipment (gloves, wipes), and weighing papers in a dedicated, clearly labeled hazardous waste container.

    • The container must be made of a material compatible with this compound. A high-density polyethylene (HDPE) container is a suitable choice.

    • Do not mix this compound waste with other incompatible waste streams, such as strong oxidizing agents or strong bases.[3]

  • Liquid Waste:

    • Solutions containing this compound should be collected in a separate, sealed, and compatible liquid waste container.

    • Aqueous solutions should not be disposed of down the drain.[1][2]

  • Empty Containers:

    • Empty containers that originally held this compound must be treated as hazardous waste.

    • These containers should be triple-rinsed with a suitable solvent (e.g., water or an organic solvent in which this compound is soluble).

    • The rinsate from this process must be collected and disposed of as hazardous liquid waste.[4][5] After triple-rinsing, the container can be disposed of in the regular trash after defacing the label.[5]

Step 3: Labeling of Waste Containers

Accurate and clear labeling is a regulatory requirement and a key safety feature.

  • All waste containers must be clearly labeled with the words "Hazardous Waste".[4][6]

  • The label must also include:

    • The full chemical name: "this compound" (no abbreviations).[6]

    • The approximate concentration and quantity of the waste.

    • The date when the waste was first added to the container.[6]

    • The name and contact information of the principal investigator or laboratory supervisor.[6]

    • Appropriate hazard pictograms (e.g., skull and crossbones for toxicity, health hazard).[6]

Step 4: Storage of Hazardous Waste

Proper storage of hazardous waste pending disposal is critical to maintaining a safe laboratory environment.

  • Store hazardous waste containers in a designated, well-ventilated, and secure area.

  • Ensure that the storage area is away from general laboratory traffic.

  • Secondary containment, such as a larger, chemically resistant tray or bin, should be used to capture any potential leaks or spills.[7]

  • Keep waste containers securely closed at all times, except when adding waste.[4][7]

Step 5: Arranging for Disposal

The final step is to arrange for the collection and disposal of the hazardous waste by a licensed and reputable waste management company.

  • Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup.

  • Provide the EHS department with a detailed inventory of the waste to be collected.

  • Follow all institutional procedures for waste manifest documentation.

This compound Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound.

Benzohydrazide_Disposal_Workflow cluster_prep Preparation cluster_collection Waste Collection & Segregation cluster_labeling Labeling cluster_storage Storage cluster_disposal Disposal A Identify this compound Waste (Solid, Liquid, Contaminated Materials) B Wear Appropriate PPE (Goggles, Gloves, Lab Coat) A->B C Select Compatible Hazardous Waste Container B->C D Segregate Waste Types (Solid vs. Liquid) C->D E Collect Waste in Designated Container D->E F Affix 'Hazardous Waste' Label E->F G Complete Label Information: - Chemical Name - Concentration - Date - Contact Information F->G H Store in Designated, Secure Area G->H I Use Secondary Containment H->I J Keep Container Closed I->J K Contact Environmental Health & Safety (EHS) J->K L Schedule Waste Pickup K->L M Complete Disposal Documentation L->M

Caption: Logical workflow for the proper disposal of this compound.

By implementing these procedures, laboratories can ensure the safe and compliant disposal of this compound, fostering a culture of safety and environmental responsibility. Always consult your institution's specific chemical hygiene plan and EHS guidelines for any additional requirements.

References

Safeguarding Your Research: A Comprehensive Guide to Handling Benzohydrazide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the safe handling of chemical compounds is paramount. This guide provides essential safety and logistical information for the use of Benzohydrazide, with a focus on personal protective equipment (PPE), operational procedures, and disposal plans to ensure a secure laboratory environment.

This compound is a compound that necessitates careful handling due to its potential health hazards. It is classified as harmful if swallowed, causes skin and serious eye irritation, may cause respiratory irritation, and is suspected of causing cancer.[1][2] Adherence to strict safety protocols is therefore mandatory.

Personal Protective Equipment (PPE)

Engineering controls, such as working in a well-ventilated area or using a fume hood, are the first line of defense.[3] However, the use of appropriate PPE is crucial to minimize exposure. The following table summarizes the recommended PPE for handling this compound.

Protection Type Equipment Specification Purpose
Eye/Face Protection Safety Glasses with side shields or Chemical GogglesConforming to EN 166 (EU) or NIOSH (US) standards.Protects against dust and splashes.[1][3][4]
Skin Protection Chemical-resistant glovesPVC or other suitable material. Breakthrough time should be considered based on the duration of contact.[4]Prevents skin contact. Gloves should be inspected before use and replaced if contaminated.[4]
Lab Coat/Protective ClothingOveralls or a lab coat.Protects skin and personal clothing from contamination.[4]
Respiratory Protection Dust RespiratorNIOSH/MSHA or European Standard EN 149 approved. A type P2 (EN 143) respirator cartridge is also recommended.Required when engineering controls are insufficient, if exposure limits are exceeded, or when generating dust.[1][4]

Operational Plan: Safe Handling Workflow

A standardized workflow is critical for minimizing risks. The following diagram outlines the key steps for safely handling this compound from preparation to disposal.

Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal prep_1 Review Safety Data Sheet (SDS) prep_2 Ensure proper ventilation (fume hood) prep_1->prep_2 prep_3 Don appropriate Personal Protective Equipment (PPE) prep_2->prep_3 handle_1 Weigh and handle solid this compound carefully to avoid dust generation prep_3->handle_1 handle_2 Keep containers tightly closed when not in use handle_1->handle_2 handle_3 Avoid contact with skin, eyes, and clothing handle_2->handle_3 handle_4 Do not eat, drink, or smoke in the handling area handle_3->handle_4 disp_1 Collect waste in a suitable, labeled, and sealed container handle_4->disp_1 disp_3 Decontaminate work surfaces handle_4->disp_3 disp_2 Dispose of waste according to local, state, and federal regulations disp_1->disp_2 disp_4 Remove and dispose of contaminated PPE properly disp_3->disp_4

Safe Handling Workflow for this compound

Emergency Procedures: Spills and Exposure

In the event of a spill or exposure, immediate and appropriate action is crucial. The following diagram outlines the necessary steps.

Emergency Procedures for this compound Incidents cluster_spill Spill Response cluster_exposure Exposure Response spill_1 Evacuate and secure the area spill_2 Wear appropriate PPE, including respiratory protection spill_1->spill_2 spill_3 Clean up spills immediately, avoiding dust generation. Dampen with water if necessary. spill_2->spill_3 spill_4 Collect spilled material in a sealed container for disposal spill_3->spill_4 expo_skin Skin Contact: Remove contaminated clothing immediately. Wash affected area with soap and water for at least 15 minutes. expo_eye Eye Contact: Rinse immediately with plenty of water for at least 15 minutes, also under the eyelids. Seek medical attention. expo_inhalation Inhalation: Move to fresh air. If not breathing, give artificial respiration. Seek medical attention. expo_ingestion Ingestion: Do NOT induce vomiting. Wash out mouth with water. Seek immediate medical attention.

Emergency Procedures for this compound Incidents

Disposal Plan

All waste containing this compound should be treated as hazardous waste.[3]

  • Waste Collection: Collect all waste material, including contaminated PPE, in a suitable, clearly labeled, and sealed container.

  • Disposal: Dispose of this compound and its containers in accordance with all applicable local, state, and federal regulations.[1] Do not allow the material to enter drains or water courses.[3] It may be necessary to collect all wash water for treatment before disposal.[3]

By adhering to these guidelines, researchers can significantly mitigate the risks associated with handling this compound, ensuring a safer laboratory environment for everyone.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Benzohydrazide
Reactant of Route 2
Benzohydrazide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.